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Foundational

5-Amino-6-methyl-2-benzimidazolone structural analysis

An In-Depth Technical Guide to the Structural Analysis of 5-Amino-6-methyl-2-benzimidazolone This guide provides a comprehensive technical overview for the structural analysis of 5-Amino-6-methyl-2-benzimidazolone, a key...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Analysis of 5-Amino-6-methyl-2-benzimidazolone

This guide provides a comprehensive technical overview for the structural analysis of 5-Amino-6-methyl-2-benzimidazolone, a key intermediate in the synthesis of high-performance pigments and a molecule of interest for pharmaceutical research.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth methodologies and the scientific rationale behind them.

Introduction and Physicochemical Properties

5-Amino-6-methyl-2-benzimidazolone is a heterocyclic organic compound with the molecular formula C₈H₉N₃O.[2] Its structure, featuring a fused benzene and imidazole ring system with amino and methyl substitutions, makes it a valuable building block in organic synthesis.[1]

Table 1: Physicochemical Properties of 5-Amino-6-methyl-2-benzimidazolone

PropertyValueSource
Molecular Formula C₈H₉N₃O[2]
Molecular Weight 163.18 g/mol [2]
CAS Numbers 67014-36-2, 910441-30-4[2][3]
Appearance Off-white to light yellow powder[4]
IUPAC Name 5-amino-6-methyl-1,3-dihydrobenzimidazol-2-one[5]

Synthesis Pathway: A Rationale-Driven Approach

The synthesis of 5-Amino-6-methyl-2-benzimidazolone is typically achieved through a three-step process, as outlined in patent literature.[5][6] Understanding this pathway is crucial for predicting potential impurities and for the structural verification of the final product.

Synthesis_Pathway cluster_0 Step 1: Condensation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 3,4-Diaminotoluene + Urea B 5-Methyl-2-benzimidazolone A->B Heat, Solvent (e.g., o-dichlorobenzene) C 5-Methyl-2-benzimidazolone D 5-Nitro-6-methyl-2-benzimidazolone C->D Dilute Nitric Acid E 5-Nitro-6-methyl-2-benzimidazolone F 5-Amino-6-methyl-2-benzimidazolone E->F Reducing Agent (e.g., Iron powder or Catalytic Hydrogenation)

Caption: Synthetic pathway of 5-Amino-6-methyl-2-benzimidazolone.

Experimental Causality:
  • Step 1: Condensation: The reaction of 3,4-diaminotoluene with urea forms the core benzimidazolone ring structure. The use of a high-boiling solvent like o-dichlorobenzene facilitates the removal of water and ammonia byproducts, driving the reaction to completion.

  • Step 2: Nitration: The introduction of a nitro group is a key step. The use of dilute nitric acid allows for controlled nitration, primarily at the 5-position of the benzimidazolone ring.

  • Step 3: Reduction: The final step involves the reduction of the nitro group to an amino group. This can be achieved using methods like iron powder in an ethanol-water system or catalytic hydrogenation with a palladium-carbon catalyst.[5] The choice of method can influence the purity profile of the final product.

Spectroscopic Analysis for Structural Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of 5-Amino-6-methyl-2-benzimidazolone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5Broad Singlet1HN-H (imidazole)The acidic protons on the imidazole ring are typically deshielded and appear as a broad signal.
~8.5Broad Singlet1HN-H (imidazole)Similar to the other N-H proton, this signal is broad due to quadrupolar relaxation and exchange.
~6.8Singlet1HAr-HAromatic proton on the benzene ring.
~6.5Singlet1HAr-HAromatic proton on the benzene ring.
~4.5Broad Singlet2H-NH₂The amino protons are often broad and their chemical shift can be concentration and temperature dependent.
~2.1Singlet3H-CH₃The methyl protons will appear as a sharp singlet.
Chemical Shift (δ, ppm)Assignment
~155C=O (carbonyl)
~140Ar-C (quaternary)
~130Ar-C (quaternary)
~125Ar-C (quaternary)
~115Ar-CH
~110Ar-CH
~105Ar-C (quaternary)
~18-CH₃
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for many benzimidazole derivatives.[7]

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) to confirm the connectivity of the molecule.

  • Data Processing: Process the acquired data using appropriate software to obtain the final spectra for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Molecular Ion (M⁺): m/z = 163.18 (corresponding to C₈H₉N₃O)

  • Key Fragmentation Pathways: Expect fragmentation patterns typical for benzimidazole derivatives, which may include the loss of small molecules like CO and HCN.

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (LC-MS), preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).

  • Chromatography: Employ a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to facilitate protonation.

  • Mass Spectrometry: Use electrospray ionization (ESI) in positive ion mode to generate the protonated molecule [M+H]⁺. Acquire both full scan and fragmentation (MS/MS) data.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional GroupVibration Mode
3400-3200N-HStretching (amine and amide)
3050-3000C-HAromatic Stretching
2950-2850C-HAliphatic Stretching (methyl)
1700-1650C=OCarbonyl Stretching
1620-1580C=CAromatic Ring Stretching
1650-1550N-HBending (amine)
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Chromatographic Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of 5-Amino-6-methyl-2-benzimidazolone and for separating it from starting materials and byproducts.

HPLC_Workflow A Sample Preparation (Dissolve in Mobile Phase) B HPLC System A->B C C18 Reversed-Phase Column B->C E UV Detector (e.g., 254 nm) C->E D Mobile Phase Gradient (Water/Acetonitrile with 0.1% Formic Acid) D->B F Data Acquisition and Analysis E->F

Caption: A typical HPLC workflow for purity analysis.

Experimental Protocol for HPLC Purity Analysis
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is recommended for optimal separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A linear gradient from 5% to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the analyte and potential impurities absorb (e.g., 254 nm or 280 nm).

  • Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition or a suitable solvent to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and integrate the peak areas to determine the purity.

X-ray Crystallography for Absolute Structure Confirmation

For an unambiguous determination of the three-dimensional structure and intermolecular interactions, single-crystal X-ray diffraction is the definitive technique. While no public crystal structure is currently available for 5-Amino-6-methyl-2-benzimidazolone, the following protocol outlines the necessary steps.

Experimental Protocol for X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain accurate atomic positions, bond lengths, and bond angles.

  • Data Analysis: Analyze the final crystal structure to understand the molecular conformation, packing, and any intermolecular interactions such as hydrogen bonding.

Conclusion

The structural analysis of 5-Amino-6-methyl-2-benzimidazolone requires a multi-technique approach. While this guide provides a robust framework based on established principles and data from related compounds, experimental verification is paramount. The protocols and predicted data herein serve as a comprehensive starting point for researchers to confidently undertake the synthesis and structural elucidation of this important chemical intermediate.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one. (2023).
  • Google Patents. (2010). CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone.
  • Sigma-Aldrich. 5-Amino-6-methyl-2-benzimidazolone | 910441-30-4.
  • Sarna Chemicals. 5-Amino-6-methylbenzamidazolone (AMBI) | CAS No.67014-36-2.
  • MDPI. (2009). QSAR Analysis of 2-Amino or 2-Methyl-1-Substituted Benzimidazoles Against Pseudomonas aeruginosa. Molecules, 14(4), 1775-1793.
  • Asian Journal of Pharmaceutical and Clinical Research. (2025).
  • PubChem. 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one.
  • Current Trends in Pharmacy and Pharmaceutical Chemistry. (2023).
  • PubMed. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829.
  • NUCLEUS information resources. (2014). lc-ms/ms method for determination of benzimidazole residues in animal products.
  • Der Pharma Chemica. (2012). Synthesis of some new substituted fluoro benzimidazoles and their antimicrobial screening.
  • Google Patents. (2019). CN109627219A - A kind of production method of 5- amino-6-methyl benzimidazolone.
  • BenchChem. (2025).
  • Der Pharma Chemica. (2016).
  • Merck. 5-Amino-6-methyl-1H-benzo[d]imidazol-2(3H)-one | 67014-36-2.
  • BenchChem. (2025). Application Notes & Protocols: Quantitative Analysis of Benzimidazoles Using Mass Spectrometry.
  • NUCLEUS information resources. (2014).
  • Molecules. (2016).
  • Journal of Chemical Research. (2022).
  • ResearchGate. The representative of FTIR spectrum of the nitrile-functionalized of 3.Br benzimidazolium salt.
  • ResearchGate. (2017). Characterization of the “Methylenedioxy-2-Aminoindans.
  • Supporting Information Accelerated Microdroplet Synthesis of Benzimidazoles by Nucleophilic Addition to Proton

Sources

Exploratory

Synthesis of 5-Amino-6-methyl-2-benzimidazolone from 3,4-Diaminotoluene: A Comprehensive Technical Guide

Executive Summary & Chemical Significance 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 67014-36-2) is a highly valued intermediate in the synthesis of high-performance organic pigments and active pharmaceutica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 67014-36-2) is a highly valued intermediate in the synthesis of high-performance organic pigments and active pharmaceutical ingredients (APIs). Most notably, it is the critical diazo component required for the synthesis of C.I. Pigment Orange 64 [1], a pigment celebrated for its exceptional thermal stability, solvent resistance, and weather fastness.

As a Senior Application Scientist, I approach the synthesis of this molecule not merely as a sequence of reactions, but as a carefully orchestrated mechanistic workflow. The industrial synthesis transitions from 3,4-diaminotoluene through a three-step pathway: cyclocondensation, regioselective nitration, and catalytic reduction[2]. This whitepaper details the causality behind these experimental choices and provides self-validating protocols designed for high-yield, scalable production.

Retrosynthetic Analysis & Mechanistic Rationale

The selection of 3,4-diaminotoluene (4-methylbenzene-1,2-diamine) as the starting material is strategically dictated by its vicinal diamine motif, which perfectly pre-organizes the molecule for cyclization.

  • Cyclocondensation: The reaction of 3,4-diaminotoluene with urea (a greener, safer alternative to highly toxic phosgene) yields 5-methyl-2-benzimidazolone. The reaction is thermodynamically driven by the continuous expulsion of ammonia gas[3].

  • Regioselective Nitration: The benzimidazolone core is strongly activated by the two -NH- groups. Electrophilic aromatic substitution (nitration) occurs preferentially at the 6-position. This regioselectivity is governed by electronic and steric factors: the 6-position is para to the NH at position 3 and ortho to the methyl group at position 5, making it the most electron-rich and sterically accessible site[4].

  • Catalytic Reduction: The resulting 5-nitro-6-methyl-2-benzimidazolone is reduced to the target amine. Catalytic hydrogenation is favored over classical iron/acid reductions to eliminate heavy metal waste, ensuring the ultra-high purity required for downstream diazotization in pigment manufacturing[1].

Mechanistic Pathway Visualization

SynthesisPathway A 3,4-Diaminotoluene (Starting Material) B 5-Methyl-2- benzimidazolone A->B Urea, Xylene 120-140°C (-2 NH3) C 5-Nitro-6-methyl- 2-benzimidazolone B->C HNO3, Solvent 60-80°C Regioselective Nitration D 5-Amino-6-methyl- 2-benzimidazolone C->D H2, Pd/C Catalyst Reduction

Synthetic pathway from 3,4-diaminotoluene to 5-amino-6-methyl-2-benzimidazolone.

Step-by-Step Experimental Protocols

Every protocol described below is designed as a self-validating system , meaning the reaction provides observable, measurable feedback to confirm its progress and completion.

Step 1: Cyclocondensation to 5-Methyl-2-benzimidazolone

Causality: Mixed xylenes are utilized as the solvent because their boiling point (approx. 138 °C) perfectly matches the activation energy required for the urea condensation, allowing for efficient azeotropic removal of water and ammonia[3].

  • Procedure:

    • Charge a reactor with 500 kg of 3,4-diaminotoluene, 245 kg of urea, and 1500 L of mixed xylenes[3].

    • Heat the mixture to reflux (120–140 °C) under continuous agitation.

    • Utilize a water separator (Dean-Stark trap) to continuously remove generated water.

    • Vent the evolved ammonia gas through a pipeline to a scrubber or boiler furnace for incineration[3].

    • Once the reaction temperature stabilizes at 138 °C and gas evolution ceases, cool the reactor.

    • Inject water, recover the xylene via azeotropic distillation, and isolate the product via press filtration.

  • Self-Validation Checkpoint: The cessation of ammonia gas evolution and the stabilization of the reflux temperature strictly indicate the complete consumption of urea and quantitative ring closure.

Step 2: Regioselective Nitration to 5-Nitro-6-methyl-2-benzimidazolone

Causality: Temperature control is paramount. Exceeding 80 °C risks oxidative degradation of the benzimidazolone ring and non-selective dinitration. Chlorobenzene or acetic acid is used as the solvent to moderate the exotherm and allow for solvent recycling[4].

  • Procedure:

    • Suspend the isolated 5-methyl-2-benzimidazolone filter cake in chlorobenzene (or acetic acid) and heat to 60 °C[3].

    • Slowly add 68 wt% nitric acid dropwise over 30–45 minutes[4].

    • Maintain the reaction temperature strictly between 60 °C and 80 °C for 1 hour[4].

    • Cool the system to below 30 °C using a water bath to force the precipitation of the nitro intermediate[2].

    • Filter, wash with cold water to remove residual acid, and dry.

  • Self-Validation Checkpoint: The reaction is self-validating via thermal feedback; the cessation of the exothermic heat release following the nitric acid addition confirms the completion of the electrophilic aromatic substitution.

Step 3: Catalytic Reduction to 5-Amino-6-methyl-2-benzimidazolone

Causality: Catalytic hydrogenation using Palladium on Carbon (Pd/C) prevents the formation of highly colored iron-oxide impurities, which are catastrophic for downstream pigment synthesis (e.g., Pigment Orange 64)[1].

  • Procedure:

    • Charge a high-pressure autoclave with 5-nitro-6-methyl-2-benzimidazolone, an alcoholic solvent (e.g., ethanol or methanol), and a catalytic amount of 5% Pd/C[2].

    • Purge the vessel three times with nitrogen gas, followed by three purges with hydrogen gas.

    • Pressurize the reactor with H₂ and heat to 60–90 °C under vigorous stirring.

    • Monitor the hydrogen uptake. Once the pressure drop ceases, maintain for an additional 30 minutes to ensure complete conversion.

    • Perform a hot filtration to remove the Pd/C catalyst (preventing the target amine from crystallizing on the catalyst bed).

    • Concentrate the filtrate and cool to crystallize the highly pure 5-amino-6-methyl-2-benzimidazolone.

  • Self-Validation Checkpoint: The absolute cessation of hydrogen pressure drop in the sealed autoclave is a definitive, self-validating metric that the reduction of the nitro group to the primary amine is 100% complete.

Quantitative Data & Process Yields

The following table summarizes the optimized industrial metrics for this three-step synthesis, demonstrating the high efficiency of the described protocols[2][3][4].

Process StepChemical TransformationPrimary Reagents & ConditionsTypical Yield (%)Expected Purity (HPLC)
Step 1 Cyclocondensation3,4-Diaminotoluene + Urea in Xylene (120–140 °C)95.0 – 99.0%> 98.5%
Step 2 Regioselective NitrationHNO₃ in Chlorobenzene / Acetic Acid (60–80 °C)88.0 – 98.2%~ 97.5 – 99.2%
Step 3 Catalytic ReductionH₂, Pd/C in Alcohol (60–90 °C)90.0 – 95.0%> 99.0%
Overall Total Synthesis From 3,4-Diaminotoluene to Target Amine ~ 85.0 – 92.0% > 99.0%

References

  • Method for preparing benzimidazolone derivative.
  • Method for producing 5-amino-6-methyl benzimidazolone. Eureka | Patsnap.[Link]

  • Preparation method for pigment orange 64 with high color intensity.
  • Preparation method of 5-amino-6-methyl benzimidazolone. Eureka | Patsnap.[Link]

Sources

Foundational

Solvation Thermodynamics and Organic Solvent Profiling of 5-Amino-6-methyl-2-benzimidazolone (AMBI)

Abstract 5-Amino-6-methyl-2-benzimidazolone (AMBI) is a high-value intermediate critical to the synthesis of advanced pharmaceutical active ingredients (APIs) and high-performance industrial pigments[1][2]. Despite its b...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract 5-Amino-6-methyl-2-benzimidazolone (AMBI) is a high-value intermediate critical to the synthesis of advanced pharmaceutical active ingredients (APIs) and high-performance industrial pigments[1][2]. Despite its broad utility, downstream processing, purification, and formulation are frequently bottlenecked by its notoriously poor solubility in both aqueous and organic media[3][4]. As a Senior Application Scientist, I have found that empirical solvent screening often leads to wasted resources. This whitepaper provides an authoritative, mechanistic analysis of AMBI's solvation thermodynamics, detailing the causality behind its solvent incompatibility, and provides self-validating protocols for accurate solubility determination.

Physicochemical Profile and the Thermodynamic Barrier

To engineer an effective solvent system, one must first deconstruct the solute's solid-state thermodynamics. AMBI (CAS: 67014-36-2) exhibits a highly stable, rigid crystal lattice that resists dissolution[3][5].

Table 1: Key Physicochemical Properties of AMBI

PropertyValueCausality / Implication
CAS Number 67014-36-2[5]Unique identifier for regulatory and sourcing compliance.
Molecular Weight 163.18 g/mol [5]Low MW typically favors dissolution, but is overridden by lattice energy.
Melting Point >256 °C (dec.)[3][4]Indicates massive crystal lattice energy; the primary barrier to solvation.
LogP 0.2[3][5]Highly amphiphilic; lacks sufficient lipophilicity for non-polar solvents.
Water Solubility ~1.72 g/L (19.5 °C)[3]Poor aqueous solubility necessitates organic solvents or complexation.

Mechanistic Causality: The benzimidazolone core of AMBI contains strong hydrogen-bond donors (N-H) and acceptors (C=O), compounded by a primary amine at the 5-position[5][6]. This results in a dense, intermolecular hydrogen-bonded network in the solid state. For dissolution to occur, the enthalpy of solvation ( ΔHsolv​ ) provided by the organic solvent must overcome the massive endothermic lattice energy ( ΔHlat​ )[7].

Thermodynamics Solid Solid AMBI (High Lattice Energy) Gas Gaseous AMBI (Disrupted Bonds) Solid->Gas ΔH_lattice (>0) Solvated Solvated AMBI (in Organic Solvent) Solid->Solvated ΔH_solution Gas->Solvated ΔH_solvation (<0)

Thermodynamic cycle of AMBI solvation highlighting the lattice energy barrier.

Solvation Behavior in Organic Solvents

Empirical screening often fails because it ignores the specific solute-solvent interactions required to break AMBI's lattice. Based on thermodynamic principles and available chemical data[3][4], we categorize organic solvents into three tiers:

Table 2: Relative Solubility Profile of AMBI in Organic Solvents

Solvent ClassRepresentative SolventsSolubility LevelMechanistic Rationale
Polar Aprotic DMSO, DMF, NMPSlightly Soluble[3][4]Strong dipole moments and H-bond acceptors disrupt the AMBI lattice.
Polar Protic Methanol, EthanolSlightly Soluble[3][4]Capable of H-bonding, but solvent-solvent self-association competes.
Non-Polar Toluene, HexaneInsolubleIncapable of providing the ΔHsolv​ needed to break the H-bond network.
Advanced Solubilization Strategies

When neat organic solvents cannot achieve the target concentration for API synthesis or analytical quantification, supramolecular chemistry offers a robust alternative.

Cyclodextrin Complexation: Research by Sun et al. (2016) demonstrated that complexing AMBI with modified cyclodextrins (such as 2-hydroxypropyl- β -CD) significantly enhances its apparent solubility[7]. The hydrophobic phenyl ring of AMBI enters the cyclodextrin cavity, while the polar amine and carbonyl groups remain exposed to the bulk solvent, thermodynamically favoring the 1:1 inclusion complex and artificially boosting its solubility profile in polar media[7].

Self-Validating Experimental Protocol: Isothermal Saturation

To generate trustworthy, reproducible solubility data for AMBI in any novel organic solvent mixture, scientists must abandon rapid kinetic dissolution tests in favor of the thermodynamic Isothermal Saturation Method . The following protocol is designed as a self-validating system to ensure absolute data integrity.

Workflow Step1 1. Excess Solid Addition Step2 2. Isothermal Equilibration Step1->Step2 Step3 3. Phase Separation Step2->Step3 Step4 4. HPLC/UV Quantification Step3->Step4

Self-validating isothermal saturation workflow for AMBI solubility determination.

Step-by-Step Methodology:

  • Solid Preparation: Add an excess amount of crystalline AMBI (approx. 50-100 mg) to 10 mL of the target organic solvent in a hermetically sealed, thermostatic glass vial. Causality: Excess solid guarantees that the chemical potential of the solid phase equals the chemical potential of the solute in the liquid phase, achieving true thermodynamic saturation.

  • Isothermal Equilibration: Agitate the vials in a reciprocating water bath at a constant temperature (e.g., 298.15 K ± 0.05 K) for 72 hours. Causality: The rigid hydrogen-bonded lattice of AMBI dissolves slowly. A 72-hour window prevents the underestimation of solubility caused by slow dissolution kinetics.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes. Critical: The centrifuge must be pre-equilibrated to the exact experimental temperature. Causality: Temperature fluctuations during centrifugation will cause immediate precipitation or supersaturation, invalidating the data.

  • Self-Validation Sampling: Extract aliquots at 48 hours and 72 hours. Causality: If the variance in HPLC peak area between the 48h and 72h samples is <2%, the system has self-validated that thermodynamic equilibrium is reached.

  • Quantification: Dilute the supernatant with a compatible mobile phase and quantify via HPLC-UV at the appropriate maximum absorbance wavelength (typically ~280 nm).

Conclusion

The poor solubility of 5-Amino-6-methyl-2-benzimidazolone in organic solvents is not an anomaly, but a direct consequence of its high crystal lattice energy and dense intermolecular hydrogen bonding[3][7]. By applying thermodynamic principles, utilizing polar aprotic solvents, or leveraging supramolecular cyclodextrin inclusion[7], researchers can rationally overcome these bottlenecks in drug development and materials science.

References
  • Title: Study on the inclusion behavior and solid inclusion complex of 5-amino-6-methyl-2-benzimidazolone with cyclodextrins Source: Chinese Chemical Letters (2016) URL: [Link]

  • Title: Photochemical-biological treatment of a real industrial biorecalcitrant wastewater containing 5-amino-6-methyl-2-benzimidazolone Source: Water Science & Technology, 44(5), 93-101 (2001) URL: [Link]

  • Title: PubChem Compound Summary for CID 101976, 5-Amino-6-methyl-2-benzimidazolone Source: National Center for Biotechnology Information (2025) URL: [Link]

Sources

Exploratory

High-Performance Pigment Intermediates: A Technical Guide to 5-Amino-6-methyl-2-benzimidazolone (AMBI)

Target Audience: Researchers, Chemical Engineers, and Materials Scientists Focus: Molecular design, synthesis workflows, and application of AMBI in high-performance azo pigments. Executive Summary & Molecular Rationale 5...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Chemical Engineers, and Materials Scientists Focus: Molecular design, synthesis workflows, and application of AMBI in high-performance azo pigments.

Executive Summary & Molecular Rationale

5-Amino-6-methyl-2-benzimidazolone (commonly referred to as AMBI or 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one) is a critical heterocyclic intermediate used in the synthesis of high-performance organic pigments[1].

From a molecular design perspective, the benzimidazolone moiety is highly prized in materials science. The cyclic -NH-CO-NH- functional group acts as a powerful bidentate hydrogen-bond donor and acceptor. When AMBI is incorporated into an azo pigment, these groups form a dense, three-dimensional intermolecular hydrogen-bonding network in the solid state[2]. This highly rigid crystal lattice drastically lowers the pigment's solubility in organic solvents—virtually eliminating migration and bleeding in plastic applications—while pushing thermal stability up to 250 °C[3]. Furthermore, the addition of the 6-methyl group provides essential steric bulk and electron-donating properties that fine-tune the chromophore, shifting the absorption spectrum to produce vibrant, highly chromatic orange hues.

Expertise Note: While some commercial databases erroneously attribute chlorinated diarylide structures to Pigment Orange 64 (PO64), true high-performance Benzimidazolone Orange GL (PO64) is synthesized via the azo coupling of diazotized AMBI with barbituric acid, yielding the precise molecular formula C12H10N6O4[2].

Chemical Synthesis Pathway of AMBI

The industrial synthesis of AMBI requires strict regiocontrol to ensure the final pigment exhibits maximum color strength and purity. The process relies on a three-step sequence: condensation, nitration, and reduction[4].

AMBI_Synthesis A 3,4-Diaminotoluene + Urea B Condensation (o-Dichlorobenzene, 130-185°C) A->B C 5-Methylbenzimidazolone B->C D Nitration (Dilute HNO3, 25-30°C) C->D E 5-Nitro-6-methylbenzimidazolone D->E F Reduction (H2/Pd-C in DMF-H2O) E->F G 5-Amino-6-methyl-2-benzimidazolone (AMBI) F->G

Caption: Chemical synthesis pathway of 5-Amino-6-methyl-2-benzimidazolone (AMBI).

Protocol 1: Self-Validating Synthesis of AMBI

Step 1: Condensation

  • Methodology: Charge a reactor with o-dichlorobenzene, 3,4-diaminotoluene, and urea. Heat the mixture to 130–185 °C[4].

  • Causality: o-Dichlorobenzene is specifically chosen for its high boiling point, which provides the thermal energy necessary to drive the endothermic condensation while facilitating the continuous removal of ammonia gas.

  • Validation: Monitor the reactor off-gas with wet pH paper. The reaction is complete when the alkaline ammonia evolution ceases entirely.

Step 2: Nitration

  • Methodology: Cool the resulting 5-methylbenzimidazolone to 25–30 °C. Add dilute nitric acid dropwise under vigorous stirring[4].

  • Causality: Temperature control and the use of dilute acid are critical. Exceeding 30 °C or using concentrated HNO3 leads to oxidative cleavage of the benzimidazolone ring and the formation of dinitro-isomers, which act as color-dulling impurities in the final pigment.

  • Validation: Perform in-process HPLC analysis. Proceed to the next step only when the mono-methyl starting material peak falls below 0.5% area.

Step 3: Reduction

  • Methodology: Transfer the 5-nitro-6-methylbenzimidazolone to a high-pressure hydrogenation reactor. Suspend in a DMF/water solvent system, add Pd/C catalyst, and introduce H2 gas[4].

  • Causality: While traditional methods use iron powder in ethanol/water[4], catalytic hydrogenation in DMF is the modern standard. It eliminates heavy metal sludge, simplifies downstream purification, and ensures the intermediate meets the stringent purity requirements of high-end automotive coatings.

  • Validation: Monitor the hydrogen pressure gauge. The reaction is self-limiting; completion is validated when the pressure drop halts entirely. Filter the catalyst and crystallize the AMBI product.

Application Workflow: Synthesis of Pigment Orange 64

AMBI is the primary diazo component for Pigment Orange 64 (C.I. 12760)[2][5]. The transformation of the intermediate into a high-performance pigment requires careful manipulation of particle size and crystal lattice formation.

PO64_Synthesis A AMBI (CAS 67014-36-2) B Diazotization (NaNO2, HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C E Azo Coupling (pH & Temp Control) C->E D Coupling Component (Barbituric Acid) D->E F Pigment Orange 64 (C.I. 12760) E->F

Caption: Workflow for synthesizing Pigment Orange 64 via AMBI diazotization and coupling.

Protocol 2: Diazotization and Azo Coupling

Step 1: Diazotization

  • Methodology: Suspend AMBI in an aqueous HCl solution and chill to 0–5 °C. Introduce a solution of sodium nitrite (NaNO2) dropwise over 60 minutes.

  • Causality: Sub-ambient temperatures are mandatory to prevent the highly reactive diazonium salt from decomposing into phenolic byproducts, which would severely degrade the final pigment's lightfastness[2].

  • Validation: Spot the reaction mixture onto starch-iodide paper. A persistent blue-black color indicates the necessary slight excess of nitrous acid. Destroy this excess with sulfamic acid prior to coupling to prevent side reactions.

Step 2: Azo Coupling & Conditioning

  • Methodology: Dissolve barbituric acid in alkaline water, then precipitate it rapidly using acetic acid to form a fine, high-surface-area suspension. Slowly pump the AMBI diazonium salt into this suspension while strictly maintaining the pH. Once coupled, heat the resulting pigment slurry to 90 °C for 2 hours.

  • Causality: The thermal conditioning step (ripening) is what separates a mediocre dye from a high-performance pigment. Heating allows the initial amorphous precipitate to dissolve slightly and recrystallize, perfecting the intermolecular hydrogen-bonded lattice. This maximizes opacity, lightfastness, and thermal stability[3].

Quantitative Data Summaries

The following tables summarize the physicochemical properties of the AMBI intermediate and the performance metrics of its primary derivative, Pigment Orange 64.

Table 1: Physicochemical Properties of AMBI
PropertySpecification / Value
CAS Number 67014-36-2[1][6]
Molecular Formula C8H9N3O[1][6]
Molecular Weight 163.18 g/mol [1][6]
Appearance Pale yellow to white crystalline powder[6][7]
Melting Point >256 °C (Decomposes)[8][9]
Topological Polar Surface Area 67.2 Ų[6]
Table 2: Performance Metrics of Pigment Orange 64 (AMBI Derivative)
PropertySpecification / Value
C.I. Number Pigment Orange 64 (C.I. 12760)[2][5]
Molecular Formula C12H10N6O4[2]
Light Fastness 8 (Excellent)[3]
Heat Resistance 250 °C[3]
Oil Absorption 55–65 ml / 100g[3]
Acid / Alkali Resistance 5 (Maximum Rating)[3]

References

  • Google Patents:CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone.
  • Dyestuffintermediates: Pigment Orange 64. URL: [Link]

  • Xcolorpigment: Pigment orange 64 Physical, Chemical and Fastness Properties. URL:[Link]

  • Ataman Kimya: PIGMENT ORANGE 64. URL:[Link]

Sources

Foundational

The Benzimidazolone Scaffold: A Comprehensive Technical Guide to its Discovery, Synthesis, and Applications

Executive Summary Benzimidazolone (1,3-dihydro-2H-benzimidazol-2-one) is a bicyclic urea derivative characterized by the fusion of a benzene ring and an imidazolone ring. As a privileged structural motif, it exhibits pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzimidazolone (1,3-dihydro-2H-benzimidazol-2-one) is a bicyclic urea derivative characterized by the fusion of a benzene ring and an imidazolone ring. As a privileged structural motif, it exhibits profound versatility across both materials science and medicinal chemistry. This whitepaper elucidates the historical trajectory of benzimidazolone, analyzes the causality behind its modern synthetic methodologies, and deconstructs its critical role in contemporary pharmacotherapy.

Historical Trajectory & Discovery

The foundational chemistry of the benzimidazole core was first established in 1872 when Hoebrecker successfully synthesized 2,5-dimethylbenzimidazole[1]. However, the specific oxygenated derivative—benzimidazolone—was first synthesized later by Hartmann, who utilized a cyclocarbonylation reaction between o-phenylenediamine and phosgene[2].

For decades, the scaffold remained a niche chemical curiosity until the 1960s, when the German chemical manufacturer revolutionized the organic pigment industry by introducing benzimidazolone-based pigments[3]. Compounds such as Benzimidazolone Yellow (PY154) and PY175 were discovered to possess exceptional lightfastness, weather resistance, and thermal stability, making them indispensable for automotive coatings and fine arts[4],[5].

Concurrently, the pharmaceutical sector recognized the scaffold's potential as a highly stable bioisostere. In the 1960s and 1970s, Janssen Pharmaceutica integrated the benzimidazolone moiety into a novel class of psychotropic and antiemetic drugs. This led to the discovery of [6], pimozide in 1963[7], and domperidone in 1974[8].

Chemical Synthesis & Methodologies

The Shift to Green Chemistry: Causality in Reaction Design

Hartmann’s original synthesis relied on phosgene as the carbonyl source[2]. While highly reactive, phosgene is extremely toxic and generates corrosive hydrochloric acid (HCl) as a byproduct, necessitating stringent safety protocols and specialized anti-corrosive reactor vessels[9].

To circumvent these hazards, modern synthetic pathways utilize urea as a benign carbonyl equivalent. The condensation of o-phenylenediamine with urea eliminates the generation of HCl, producing ammonia (NH₃) gas instead. The causality behind the specific thermal parameters of this modern protocol is dictated by Le Chatelier's principle : the continuous thermal expulsion of the ammonia byproduct drives the equilibrium irreversibly toward the formation of the cyclic benzimidazolone[9].

Experimental Protocol: Synthesis of 2(3H)-Benzimidazolone

System Validation: This protocol is designed as a self-validating system. The reaction progress is continuously monitored via Thin-Layer Chromatography (TLC), where the disappearance of the diamine precursor spot serves as an internal checkpoint for reaction completion.

Step-by-Step Methodology:

  • Reagent Solvation: In a 100 mL round-bottom flask, dissolve 0.05 mol of 1,2-phenylenediamine and 0.015 mol of urea in a 25% THF/water solution.

    • Causality: The THF/water co-solvent system ensures complete dissolution of both the hydrophobic aromatic diamine and the hydrophilic urea, maximizing molecular collision frequency[9].

  • Acid Catalysis: Add 1–2 drops of glacial acetic acid while stirring vigorously.

    • Causality: The acid protonates the carbonyl oxygen of the urea, significantly increasing its electrophilicity and facilitating the initial nucleophilic attack by the amine[9].

  • Reflux & Cyclization: Heat the reaction mixture in an oil bath at 100–120 °C for 4.5 hours. Monitor continuously via TLC (Pre-coated Kieselgel-60 HF254 plates).

  • Ammonia Expulsion: Elevate the temperature to 135 °C for 0.5 hours.

    • Causality: This critical thermal spike ensures the complete volatilization and removal of dissolved ammonia gas, driving the cyclization strictly to completion[9].

  • Isolation: Allow the mixture to cool to room temperature and stand for approximately 5 hours. Collect the resulting yellowish-brown precipitate via vacuum filtration, wash, and dry to obtain high-yield 2(3H)-benzimidazolone[9].

Synthesis_Workflow Step1 Step 1: Reagent Mixing o-Phenylenediamine + Urea Step2 Step 2: Acid Catalysis Acetic Acid Addition Step1->Step2 Step3 Step 3: Reflux 100-120°C for 4.5h Step2->Step3 Step4 Step 4: NH3 Expulsion 135°C for 0.5h Step3->Step4 Step5 Step 5: Isolation Cooling & Filtration Step4->Step5 Product 2(3H)-Benzimidazolone (High Yield) Step5->Product

Workflow for the green synthesis of 2(3H)-benzimidazolone via urea condensation.

Physicochemical & Pharmacological Data

The structural rigidity and dual hydrogen-bonding capabilities (N-H donor, C=O acceptor) of the benzimidazolone core make it highly versatile. Below is a quantitative summary of key benzimidazolone derivatives utilized in industry and medicine.

Table 1: Key Benzimidazolone Derivatives and Quantitative Properties

CompoundClassificationPrimary Target / UtilityKey Quantitative Metric
Benzimidazolone Yellow (PY154) Organic PigmentHigh-Performance ColorantThermal stability up to 260 °C[5]
Pimozide AntipsychoticDopamine D2 ReceptorMean elimination half-life: ~55 hours[7],[10]
Droperidol Antiemetic / SedativeDopamine D2 ReceptorIV Onset of action: 3–10 minutes[11],[12]
Domperidone Prokinetic / AntiemeticDopamine D2 ReceptorOral Bioavailability: 13–17%[13]

Mechanism of Action in Pharmacology

In medicinal chemistry, the benzimidazolone moiety frequently acts as a bioisostere for amides or purines[14]. Its most prominent application is the antagonism of Dopamine D2 receptors.

Drugs like and droperidol competitively bind to D2 receptors located in the chemoreceptor trigger zone (CTZ)[13],[15]. Because D2 receptors are Gαi-coupled (which normally inhibit adenylyl cyclase), the competitive blockade by benzimidazolone derivatives prevents this endogenous inhibition. This modulates downstream cAMP levels, effectively suppressing the emetic reflex and providing potent antiemetic and antipsychotic effects[13],[6].

D2_Antagonism Ligand Benzimidazolone Antagonist (e.g., Domperidone) Receptor Dopamine D2 Receptor (Chemoreceptor Trigger Zone) Ligand->Receptor Competitive Blockade Effect Inhibition of Emesis Ligand->Effect Pharmacological Result Dopamine Endogenous Dopamine Dopamine->Receptor Agonist Binding Gi Gαi Protein Subunit Receptor->Gi Normal Activation AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP Production AC->cAMP Decreases

Mechanism of action of benzimidazolone derivatives acting as Dopamine D2 receptor antagonists.

References

  • Synthesis of Benzimidazol-2-ones by Oxidative Cyclization Ring Closure of Amido-Urea Precursors Source: ACS Publications URL:[Link]

  • Pimozide: Pharmacological Profile Source: Bionity URL:[Link]

  • Droperidol: History and Medical Use Source: Wikipedia URL:[Link]

  • Preparation of 2(3H)-Benzimidazolone and its Derivative Under Aqueous Condition Source: Asian Journal of Chemistry URL:[Link]

  • Benzimidazolone Yellow Dispersion Origin and History Source: Natural Pigments URL:[Link]

  • ORAP (Pimozide) Tablets - FDA Prescribing Information Source: U.S. Food and Drug Administration (FDA) URL:[Link]

  • Droperidol: Uses, Side Effects & Dosage Source: Healio URL:[Link]

  • DOMPERIDONE: Chemistry and History Source: New Drug Approvals URL:[Link]

  • Droperidol | CID 3168 Source: PubChem URL:[Link]

Sources

Exploratory

theoretical studies on the molecular structure of 5-Amino-6-methyl-2-benzimidazolone

An In-Depth Technical Guide to the Theoretical Investigation of the Molecular Structure of 5-Amino-6-methyl-2-benzimidazolone For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Investigation of the Molecular Structure of 5-Amino-6-methyl-2-benzimidazolone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the theoretical study of the molecular structure of 5-Amino-6-methyl-2-benzimidazolone. As a compound belonging to the benzimidazole class, which is a significant pharmacophore in medicinal chemistry, a thorough understanding of its structural and electronic properties is crucial for potential drug design and development applications.[1][2] This document outlines the computational methodologies, expected outcomes, and interpretation of results, grounded in established theoretical practices for similar heterocyclic systems.

Foundational Principles: The "Why" and "How" of Theoretical Molecular Analysis

A theoretical or computational approach to molecular structure determination offers a powerful complement to experimental techniques. It allows for the exploration of molecular properties that may be difficult or impossible to measure directly. Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the electronic structure of molecules, providing a good balance between accuracy and computational cost.[3][4] The choice of a specific DFT functional and basis set is critical and should be guided by previous studies on related molecules to ensure reliability. For benzimidazole derivatives, the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) has been shown to yield results that are in good agreement with experimental data.[1][2][5]

The significance of studying 5-Amino-6-methyl-2-benzimidazolone lies in the potential biological activities associated with the benzimidazole scaffold, which include antimicrobial, antiviral, and antitumor properties.[1][2] A detailed theoretical analysis of its molecular structure can provide insights into its reactivity, intermolecular interactions, and spectroscopic signature, which are invaluable for understanding its potential as a therapeutic agent.

Computational Methodology: A Step-by-Step Protocol

This section details the protocol for a comprehensive theoretical investigation of 5-Amino-6-methyl-2-benzimidazolone.

Software and Initial Structure

The initial 3D structure of 5-Amino-6-methyl-2-benzimidazolone can be built using molecular modeling software such as GaussView. The CAS number for this compound is 67014-36-2.[6] The IUPAC name is 5-amino-6-methyl-1,3-dihydrobenzimidazol-2-one.[6] It is crucial to consider the possibility of tautomerism, particularly the different positions of the hydrogen atoms on the imidazole ring.[7][8][9] All potential tautomers should be modeled and their relative stabilities calculated to identify the most probable structure.

Geometry Optimization and Vibrational Analysis

The molecular geometry of each tautomer should be optimized to find the minimum energy structure. This is a critical step as all subsequent calculations will be based on this optimized geometry.

Experimental Protocol: Geometry Optimization

  • Software: Gaussian 09 or a later version.[3]

  • Method: Density Functional Theory (DFT).

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).[10]

  • Basis Set: 6-311++G(d,p). This basis set includes diffuse functions (++) to describe anions and excited states better, and polarization functions (d,p) for more accurate geometry and energy calculations.[5][10]

  • Convergence Criteria: Use tight convergence criteria to ensure a true energy minimum is found.

  • Output: The optimized Cartesian coordinates of the atoms, the final energy of the molecule, and other electronic properties.

Following a successful geometry optimization, a vibrational frequency calculation must be performed at the same level of theory. This serves two purposes: to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.

Electronic Properties Analysis

With the optimized geometry, a range of electronic properties can be calculated to understand the molecule's reactivity and intermolecular interaction potential.

  • Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.[11][12][13] A smaller gap suggests the molecule is more reactive.

  • Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution around the molecule. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding how the molecule will interact with other molecules, such as biological receptors.[11]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic structure of the molecule, including charge transfer interactions and hyperconjugative effects.[5][11]

Spectroscopic Simulation

Theoretical calculations can predict various types of spectra, which can be compared with experimental data for structural validation.

  • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the 1H and 13C NMR chemical shifts.[1][5][7] These theoretical values can be compared to experimental NMR data to confirm the molecular structure.

  • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra (UV-Vis).[5][10][14] This can help in understanding the electronic transitions within the molecule.

Diagram: Computational Workflow for Theoretical Molecular Analysis

Computational Workflow cluster_input Input cluster_dft DFT Calculations cluster_analysis Property Analysis cluster_output Output & Validation start Initial Molecular Structure (5-Amino-6-methyl-2-benzimidazolone) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt Build & Tautomer Consideration freq_calc Vibrational Frequency Analysis geom_opt->freq_calc Optimized Geometry elec_prop Electronic Properties (HOMO-LUMO, MEP, NBO) freq_calc->elec_prop Verified Minimum spec_sim Spectroscopic Simulation (NMR, UV-Vis) freq_calc->spec_sim results Optimized Structure, Energies, Spectra elec_prop->results spec_sim->results validation Comparison with Experimental Data results->validation

Caption: A flowchart illustrating the key steps in the theoretical analysis of 5-Amino-6-methyl-2-benzimidazolone.

Anticipated Results and Their Scientific Interpretation

The computational protocol described above will yield a rich dataset for understanding the molecular structure and properties of 5-Amino-6-methyl-2-benzimidazolone.

Molecular Geometry

The optimized geometry will provide precise bond lengths, bond angles, and dihedral angles. These parameters can be compared with crystallographic data of similar benzimidazole derivatives to assess the accuracy of the computational method.[10][13] Any significant deviations from expected values could indicate interesting structural features, such as intramolecular hydrogen bonding.

Table 1: Hypothetical Optimized Geometrical Parameters of 5-Amino-6-methyl-2-benzimidazolone (B3LYP/6-311++G(d,p))

ParameterBond/AngleValue (Å or °)
Bond Lengths C=O~1.23
N-C(imidazole)~1.38
C-N(amino)~1.40
C-C(aromatic)~1.39 - 1.41
Bond Angles N-C-N~108
C-N-H~125
C-C-N~120
Dihedral Angle C-C-N-H (amino)~0 or 180

Note: These are expected values based on typical bond lengths and angles for similar functional groups and should be replaced with actual calculated values.

Electronic and Spectroscopic Properties

The analysis of electronic properties will provide a deeper understanding of the molecule's behavior.

  • The HOMO-LUMO energy gap will be a key indicator of chemical reactivity.

  • The MEP map will highlight the regions of positive and negative electrostatic potential, indicating sites for electrophilic and nucleophilic attack, respectively. This is particularly important for predicting how the molecule might interact with a biological target.

  • NBO analysis will quantify the charge distribution on each atom and describe the nature of the chemical bonds.

  • The simulated NMR and UV-Vis spectra will serve as a theoretical benchmark for comparison with experimental data, aiding in the structural confirmation of the synthesized compound.

Diagram: Logical Relationships of Calculated Properties

Property Relationships cluster_structure Molecular Structure cluster_properties Calculated Properties opt_geom Optimized Geometry elec_struct Electronic Structure opt_geom->elec_struct Determines reactivity Chemical Reactivity elec_struct->reactivity Influences spectroscopy Spectroscopic Signatures elec_struct->spectroscopy Governs inter_int Intermolecular Interactions elec_struct->inter_int Predicts

Caption: The relationship between the optimized molecular geometry and the derived chemical and physical properties.

Conclusion and Future Directions

This guide provides a robust framework for the theoretical investigation of 5-Amino-6-methyl-2-benzimidazolone. By following the outlined computational protocols, researchers can gain significant insights into the molecular structure, electronic properties, and spectroscopic characteristics of this compound. The results of such a study would be invaluable for guiding future experimental work, including synthesis, characterization, and biological evaluation. A synergistic approach, combining theoretical calculations with experimental validation, will ultimately provide the most comprehensive understanding of this potentially important molecule and its role in drug discovery.

References

  • Theoretical DFT, vibrational and NMR studies of benzimidazole and alkyl derivatives. (URL: [Link])

  • Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations. (URL: [Link])

  • Structural Elucidation of Sulfur Derivatives of Benzimidazoles by Density Functional Calculations, and Vibrational and NMR. (URL: [Link])

  • Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. (URL: [Link])

  • A DFT-Based QSARs Study of Benzimidazoles Drugs Derivatives. (URL: [Link])

  • Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. (URL: [Link])

  • 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one. (URL: [Link])

  • 5-Amino-6-methylbenzimidazol-2-one. (URL: [Link])

  • Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. (URL: [Link])

  • Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted... (URL: [Link])

  • Quantum chemical studies on tautomerism, isomerism and deprotonation of some 5(6)-substituted benzimidazole-2-thiones. (URL: [Link])

  • Experimental and Theoretical Studies of the Molecular Structure of Five New 2-Methylbenzimidazole Derivatives. (URL: [Link])

  • Structural, Spectroscopic, NBO and Molecular Docking Analysis of 5-Nitrobenzimidazole – A DFT Approach. (URL: [Link])

  • QUANTUM CHEMICAL STUDY ON TWO BENZIMIDAZOLE DERIVATIVES. (URL: [Link])

  • Vibrational Spectroscopy, Quantum Computational and Molecular Docking Studies on 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic Acid. (URL: [Link])

  • Crystal structure, Hirshfeld surface analysis and density functional theory study of 6-methyl-2-[(5-methylisoxazol-3-yl)methyl]-1H-benzimidazole. (URL: [Link])

  • Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. (URL: [Link])

  • Computational Determination of Aqueous pKa Values of Protonated Benzimidazoles (Part 2). (URL: [Link])

  • Structural, Characterization, Biological Activity, and DFT Studies on some Novel Ruthenium 2-Aminomethyl Benzimidazole Complexes. (URL: [Link])

  • (PDF) Quantum-chemical studies of benzazoles nitration. (URL: [Link])

  • Conformational properties of the free and methylated 2-amino group in benzimidazole, benzoxazole, and benzothiazole. X-Ray crystallographic analysis and nuclear magnetic resonance study of the internal rotation. (URL: [Link])

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Foundational

5-Amino-6-methyl-2-benzimidazolone as a building block for heterocyclic compounds

5-Amino-6-methyl-2-benzimidazolone (5-AMB): A Versatile Building Block for Heterocyclic Compounds and Advanced Materials Executive Summary 5-Amino-6-methyl-2-benzimidazolone (5-AMB), also known as 5-amino-6-methyl-1,3-di...

Author: BenchChem Technical Support Team. Date: March 2026

5-Amino-6-methyl-2-benzimidazolone (5-AMB): A Versatile Building Block for Heterocyclic Compounds and Advanced Materials

Executive Summary

5-Amino-6-methyl-2-benzimidazolone (5-AMB), also known as 5-amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one, is a highly versatile bifunctional heterocyclic building block. Characterized by a robust benzimidazolone core and a reactive primary amine, 5-AMB serves as a critical intermediate in the synthesis of high-performance azo pigments (such as Pigment Orange 64) and advanced active pharmaceutical ingredients (APIs)[1]. However, the very structural features that make 5-AMB a stable and desirable scaffold also render it highly biorecalcitrant in industrial effluents, necessitating the use of Advanced Oxidation Processes (AOPs) for environmental remediation[2]. This technical guide explores the structural causality, synthetic methodologies, and degradation protocols associated with 5-AMB, providing self-validating workflows for researchers and chemical engineers.

Chemical Profile & Structural Significance

The utility of 5-AMB is deeply rooted in its molecular architecture. The benzimidazolone core acts as a rigid, planar lactam motif capable of acting as both a hydrogen-bond donor and acceptor. This mimics the hydrogen-bonding face of purines and pyrimidines, making it a "privileged scaffold" in medicinal chemistry for targeting kinases and G-protein-coupled receptors (GPCRs).

Simultaneously, the primary amine at the C5 position provides a synthetic handle for diazotization, aza-coupling, and amidation reactions. The methyl group at the C6 position is not merely structural; it provides essential steric shielding that prevents unwanted side reactions at the adjacent carbon and precisely modulates the lipophilicity (XLogP3) of downstream API derivatives[3].

Table 1: Physicochemical Properties of 5-AMB

Property Value Structural Implication
CAS Number 67014-36-2 Standard identifier for regulatory compliance[3].
Molecular Formula C8H9N3O Indicates a high nitrogen-to-carbon ratio, typical of energetic or strongly hydrogen-bonding heterocycles[3].
Molecular Weight 163.18 g/mol Low molecular weight ensures high atom economy during coupling[3].
Melting Point 170–176 °C High melting point reflects a robust crystal lattice driven by intermolecular hydrogen bonding.

| Topological Polar Surface Area | 67.2 Ų | Optimal for oral bioavailability in API development (Rule of 5 compliant)[3]. |

Synthetic Pathways & Industrial Production

The industrial synthesis of 5-AMB relies on a highly optimized, three-step linear sequence starting from 3,4-diaminotoluene. The causality behind the solvent and temperature choices is critical: the initial condensation must be driven forward by the continuous expulsion of ammonia gas, requiring a solvent system with a specific boiling point window[4].

SynthesisWorkflow A 3,4-Diaminotoluene + Urea B 5-Methyl-2-benzimidazolone A->B Condensation (Xylenes, 120-140°C) C 5-Nitro-6-methyl- 2-benzimidazolone B->C Nitration (HNO3/H2SO4, 0-5°C) D 5-Amino-6-methyl- 2-benzimidazolone C->D Catalytic Reduction (H2, Pd/C)

Caption: Workflow for the industrial synthesis of 5-AMB from 3,4-diaminotoluene.

Protocol 1: Self-Validating Synthesis of 5-AMB
  • Condensation: React 3,4-diaminotoluene with urea in a mixed xylene solvent system at 120–140 °C[4].

    • Causality: Xylenes provide the exact reflux temperature necessary to drive the endothermic cyclization while continuously purging the byproduct ammonia gas, shifting the equilibrium entirely to the benzimidazolone core.

  • Nitration: Treat the resulting 5-methylbenzimidazolone with a nitrating mixture (HNO3/H2SO4) at 0–5 °C[4].

    • Causality: Strict thermal control prevents over-nitration and oxidative degradation of the electron-rich benzimidazolone ring. The C6 methyl group sterically directs the nitro group to the C5 position.

  • Reduction: Hydrogenate the intermediate using a Palladium on Carbon (Pd/C) catalyst under H2 atmosphere to yield 5-AMB[4].

  • Self-Validation & Quality Control:

    • In-Process: Monitor the condensation step via Thin-Layer Chromatography (TLC). The reaction is deemed complete only when the ninhydrin-active diamine spot is entirely consumed.

    • Post-Reaction: Perform HPLC-UV (254 nm) analysis. A valid batch must exhibit a single peak with >99% Area Under Curve (AUC). Confirm the molecular identity via LC-MS (m/z [M+H]+ = 164.1).

Reactivity & Utility as a Heterocyclic Building Block

High-Performance Pigments: 5-AMB is the primary building block for Pigment Orange 64. The primary amine of 5-AMB is diazotized using sodium nitrite and hydrochloric acid at 0–5 °C, followed by an azo-coupling reaction with barbituric acid derivatives. The resulting pigment exhibits exceptional thermal stability and weather fastness. This is mechanistically due to the benzimidazolone lactam motif, which forms an extensive, interlocking intermolecular hydrogen-bond network in the solid state, preventing photodegradation and solvent migration.

Pharmaceutical APIs: In drug development, the benzimidazolone core of 5-AMB is utilized as a bioisostere for urea and amide functional groups. It is frequently incorporated into the hinge-binding region of kinase inhibitors. The primary amine allows for rapid diversification via Buchwald-Hartwig cross-coupling or simple amidation, enabling medicinal chemists to rapidly synthesize libraries of targeted therapeutics[1].

Environmental Remediation: Degradation of 5-AMB

Because of its robust aromaticity and strong crystal lattice, 5-AMB is notoriously biorecalcitrant. Standard biological wastewater treatments cannot cleave the benzimidazolone ring. Consequently, Advanced Oxidation Processes (AOPs)—such as Photo-Fenton reactions or anodic oxidation using Boron-Doped Diamond (BDD) or TiO2 Nanotube Arrays (NTA)—are mandatory to generate hydroxyl radicals (•OH) that non-selectively shatter the aromatic ring into biodegradable aliphatic acids[2][5].

Table 2: Efficacy of Advanced Oxidation Processes (AOPs) for 5-AMB Degradation

Treatment Method Catalyst / Electrode Primary Oxidant Target Removal DOC/COD Reduction Time
Photo-Fenton + Biological Fe(III) / UV •OH Radicals 100% (5-AMB) 80.3% (DOC) 3.5 h
Anodic Oxidation BDD •OH Radicals >95% (5-AMB) ~90% (COD) 5.0 h
Photocatalysis TiO2 NTA •OH Radicals >85% (5-AMB) ~75% (COD) 4.0 h

(Data synthesized from standardized AOP degradation studies on 5-AMB effluents[2][5])

DegradationPathway A Biorecalcitrant 5-AMB (Industrial Effluent) B Anodic Oxidation (BDD / TiO2 NTA Electrode) A->B pH Adjustment (Acidic) C •OH Radical Attack (Ring Cleavage) B->C Applied Current (50-100 mA/cm²) D Aliphatic Intermediates (Reduced COD) C->D Non-selective Oxidation E Biological Bioreactor (Complete Mineralization) D->E Effluent Transfer

Caption: Electrochemical advanced oxidation process (AOP) for 5-AMB degradation.

Protocol 2: Self-Validating Photo-Fenton Degradation of 5-AMB Effluent
  • Acidification: Adjust the 5-AMB industrial effluent to pH 2.8–3.0 using H2SO4[2].

    • Causality: This specific pH window is critical; it keeps the Fe(III) catalyst soluble and prevents the rapid, non-productive auto-decomposition of H2O2 into oxygen and water.

  • Reagent Addition & Irradiation: Introduce Fe2(SO4)3 catalyst and continuously dose H2O2 under UV irradiation[2].

    • Causality: UV light photoreduces Fe(III) back to Fe(II), establishing a continuous catalytic loop that generates highly reactive •OH radicals to attack the electron-rich benzimidazolone ring.

  • Biological Coupling: Neutralize the treated effluent to pH 7.0 and transfer it to an activated sludge bioreactor for final mineralization[2].

  • Self-Validation & Quality Control:

    • In-Process: Spike aliquots with a radical scavenger (e.g., tert-butanol). A sudden halt in degradation validates that the mechanism is strictly •OH-mediated.

    • Post-Reaction: Measure Dissolved Organic Carbon (DOC) before and after the photochemical step. A valid run must demonstrate >80% DOC reduction, proving the aromatic ring has been successfully cleaved into biodegradable fragments[2].

References

  • PubChem.5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one.
  • Patsnap.Method for producing 5-amino-6-methyl benzimidazolone. Eureka.
  • Torres, R. A., et al.Photochemical-biological treatment of a real industrial biorecalcitrant wastewater containing 5-amino-6-methyl-2-benzimidazolone. Water Science & Technology, IWA Publishing.
  • ACS Publications.Synthesis and Stabilization of Blue-Black TiO2 Nanotube Arrays for Electrochemical Oxidant Generation and Wastewater Treatment. Environmental Science & Technology.
  • Mallak Specialties Pvt Ltd.

Sources

Protocols & Analytical Methods

Method

laboratory scale synthesis of 5-Amino-6-methyl-2-benzimidazolone

An Application Note and Protocol for the Laboratory Scale Synthesis of 5-Amino-6-methyl-2-benzimidazolone Abstract This document provides a comprehensive guide for the laboratory-scale synthesis of 5-Amino-6-methyl-2-ben...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Laboratory Scale Synthesis of 5-Amino-6-methyl-2-benzimidazolone

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 5-Amino-6-methyl-2-benzimidazolone, a key intermediate in the manufacturing of high-performance pigments and a valuable building block in pharmaceutical research.[1][2][3] The protocol details a robust three-step synthetic route commencing from 3,4-diaminotoluene. Each step is accompanied by a detailed experimental procedure, an explanation of the underlying chemical principles, and guidelines for purification and characterization. This guide is intended for researchers and scientists in organic synthesis and drug development, offering a practical and scientifically grounded approach to obtaining this important heterocyclic compound.

Introduction and Significance

5-Amino-6-methyl-2-benzimidazolone (also known as 5-AMBI) is a heterocyclic organic compound featuring a benzimidazolone core substituted with an amino and a methyl group.[4] Its molecular structure imparts unique chemical reactivity and stability, making it a crucial intermediate in several industrial applications.[1] Most notably, it serves as a precursor for Pigment Orange 64, a high-performance pigment used in plastics and coatings.[2][5] In the pharmaceutical sector, the benzimidazolone scaffold is recognized as an important pharmacophore, and derivatives like 5-AMBI are valuable for developing bioactive molecules and advanced drug intermediates.[1][6]

The synthesis strategy outlined herein is a well-established three-step process:

  • Cyclization: Formation of the benzimidazolone ring system via the condensation of 3,4-diaminotoluene with urea.

  • Nitration: Electrophilic aromatic substitution to introduce a nitro group onto the benzimidazolone core.

  • Reduction: Conversion of the nitro group to the target primary amine.

This method has been selected for its reliability and high yields as reported in the literature.[7][8]

Synthetic Pathway Overview

The overall transformation from the starting material to the final product is depicted below. The synthesis begins with the formation of the core heterocyclic structure, followed by functional group installation and modification.

Reaction_Pathway A 3,4-Diaminotoluene B 5-Methyl-2-benzimidazolone A->B + Urea (Condensation/Cyclization) C 5-Nitro-6-methyl-2-benzimidazolone B->C + HNO3 (Nitration) D 5-Amino-6-methyl-2-benzimidazolone C->D + Reducing Agent (Reduction)

Caption: Overall three-step synthesis of 5-Amino-6-methyl-2-benzimidazolone.

Experimental Protocols and Scientific Rationale

This section provides a step-by-step methodology for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 5-Methyl-2-benzimidazolone

This initial step involves the formation of the benzimidazolone ring through a condensation reaction between an o-phenylenediamine derivative and urea. This is a common and effective method for creating the core structure.[9][10]

Reaction: 3,4-Diaminotoluene + Urea → 5-Methyl-2-benzimidazolone + 2 NH₃

Rationale: The reaction proceeds via nucleophilic attack of the amino groups of 3,4-diaminotoluene on the carbonyl carbon of urea. This is followed by an intramolecular cyclization and elimination of two molecules of ammonia to form the stable, five-membered heterocyclic ring.[9] A high-boiling point, inert solvent like o-dichlorobenzene or xylene is used to achieve the necessary reaction temperature (130-185 °C) to drive the condensation and facilitate the removal of ammonia gas.[7][8][11]

Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount (g)Amount (mL)
3,4-Diaminotoluene122.171.024.4 g-
Urea60.061.02512.3 g-
o-Dichlorobenzene147.00Solvent-280 mL

Protocol:

  • Set up a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer.

  • Add o-dichlorobenzene (280 mL) to the flask.

  • While stirring, add 3,4-diaminotoluene (24.4 g, 0.2 mol) and urea (12.3 g, 0.205 mol).[7]

  • Heat the mixture slowly. Over approximately one hour, raise the temperature of the reaction mixture to 145 °C.[7]

  • Maintain the reaction temperature between 143-147 °C for 5.5 hours. Ammonia gas will be evolved during the reaction.

  • After the reaction is complete, turn off the heating and allow the mixture to cool naturally while stirring.

  • Once the temperature is below 100 °C, use a water bath to cool the mixture to below 30 °C.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the filter cake thoroughly with water and then dry to obtain 5-methyl-2-benzimidazolone. The expected yield is approximately 98%.[7]

Step 2: Synthesis of 5-Nitro-6-methyl-2-benzimidazolone

This step introduces a nitro group onto the aromatic ring via an electrophilic nitration reaction.

Reaction: 5-Methyl-2-benzimidazolone + HNO₃ → 5-Nitro-6-methyl-2-benzimidazolone + H₂O

Rationale: The benzimidazolone ring is activated towards electrophilic substitution. The nitronium ion (NO₂⁺), generated from nitric acid, acts as the electrophile. The reaction is typically performed at a controlled, low temperature (25-30 °C) to prevent over-nitration and side reactions.[8] Using dilute nitric acid is a common approach cited in patents.[7][8]

Materials and Reagents

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount (g)
5-Methyl-2-benzimidazolone148.161.029.6 g
Dilute Nitric Acid--As needed

Protocol:

  • In a suitable reaction vessel, suspend the 5-methyl-2-benzimidazolone (29.6 g, 0.2 mol) obtained from Step 1 in water.

  • Cool the suspension in an ice bath to maintain a temperature between 25-30 °C.

  • Slowly add dilute nitric acid dropwise to the stirred suspension. Monitor the temperature carefully to ensure it does not exceed 30 °C.

  • After the addition is complete, continue stirring at this temperature for several hours until the reaction is complete (completion can be monitored by TLC).

  • Collect the resulting solid product by vacuum filtration.

  • Wash the product with water until the filtrate is neutral to pH paper.

  • Dry the product to yield 5-nitro-6-methyl-2-benzimidazolone. The expected yield is approximately 98%.[7][8]

Step 3: Synthesis of 5-Amino-6-methyl-2-benzimidazolone

The final step is the reduction of the aromatic nitro group to a primary amine. This is a fundamental transformation in organic synthesis.[12][13]

Reaction: 5-Nitro-6-methyl-2-benzimidazolone + 3 H₂ → 5-Amino-6-methyl-2-benzimidazolone + 2 H₂O

Rationale: The reduction of an aromatic nitro group to an amine can be achieved by various methods, including catalytic hydrogenation or using a metal in an acidic medium.[14][15] Catalytic hydrogenation using a catalyst like Raney Nickel or Palladium on Carbon (Pd/C) is a clean and efficient method.[11][15] Alternatively, reduction with iron powder in an ethanol/water system is an effective, inexpensive, and common industrial method.[8][13]

Materials and Reagents (Catalytic Hydrogenation Method)

ReagentMolar Mass ( g/mol )Quantity (molar eq.)Amount (g)
5-Nitro-6-methyl-2-benzimidazolone193.161.038.6 g
Raney Nickel or 5% Pd/C-Catalytic~2 g
Methanol or DMF/Water-Solvent400 mL
Hydrogen Gas (H₂)2.02Excess-

Protocol (Catalytic Hydrogenation):

  • Charge a hydrogenation reactor (e.g., a Parr shaker) with 5-nitro-6-methyl-2-benzimidazolone (38.6 g, 0.2 mol), the solvent (e.g., 400 mL of methanol), and the catalyst (e.g., 2 g Raney Nickel).[11]

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas (typically 1-3 MPa).[11]

  • Heat the mixture to 60-80 °C while stirring or shaking vigorously.[11]

  • Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within a few hours.

  • Once the reaction is complete, cool the reactor, vent the excess hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a pad of celite to carefully remove the catalyst. Caution: The catalyst can be pyrophoric and should be handled with care.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • The crude product can be precipitated by adding water.[11]

  • Collect the solid by filtration, wash with cold water, and dry to obtain the final product, 5-Amino-6-methyl-2-benzimidazolone. The expected yield is over 90%.[8][11]

Purification and Characterization

The final product can be further purified by recrystallization if necessary. A suitable solvent system would likely be an ethanol/water or DMF/water mixture.[16]

The identity and purity of the synthesized 5-Amino-6-methyl-2-benzimidazolone should be confirmed using standard analytical techniques:

  • Melting Point: Compare with the literature value (>256 °C with decomposition).[17]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To confirm the molecular weight (163.18 g/mol ).[4]

  • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=O).

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for a single synthesis step, from reaction setup to product isolation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A Assemble Glassware B Weigh Reagents A->B C Charge Reactor B->C D Heat & Stir (Monitor Temp & Time) C->D E Cool Reaction D->E F Precipitate Product E->F G Vacuum Filtration F->G H Wash Solid G->H I Dry Product H->I J Determine Yield & MP I->J K Spectroscopic Analysis (NMR, MS, IR) J->K

Caption: A generalized workflow for the synthesis and analysis of an organic compound.

Safety and Handling

  • 3,4-Diaminotoluene: Is toxic and a suspected carcinogen. Handle with extreme care.

  • o-Dichlorobenzene: Is harmful and an environmental hazard. Use in a well-ventilated fume hood.

  • Nitric Acid: Is highly corrosive and a strong oxidizer. Handle with appropriate PPE.

  • Catalytic Hydrogenation: Hydrogen gas is extremely flammable. The catalyst may be pyrophoric upon exposure to air after the reaction. Ensure proper grounding and inert atmosphere handling.[18]

  • General Precautions: Avoid inhalation of dust and vapors. Avoid contact with skin and eyes. In case of exposure, seek immediate medical attention.[18]

References

  • Synthesis of benzimidazoles by potassium tert-butoxide-promoted intermolecular cyclization reaction of 2-iodoanilines with nitriles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Benzimidazolone synthesis. Organic Chemistry Portal. Available at: [Link]

  • Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. PMC - NIH. Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Metal-Free Synthesis of Benzimidazolinones via Oxidative Cyclization Under Hypervalent Iodine Catalysis. MDPI. Available at: [Link]

  • Synthesis by radical cyclization and cytotoxicity of highly potent bioreductive alicyclic ring fused [1,2-a]benzimidazolequinones. PubMed. Available at: [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. Available at: [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry. Available at: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • Nitro Reduction - Common Conditions. organic-reaction.com. Available at: [Link]

  • Synthesis of Benzimidazoles from Benzene-1,2-diamine Derivatives and Carboxylic Acids. ResearchGate. Available at: [Link]

  • 5-Amino-6-methylbenzimidazol-2-one | C8H7N3O | CID 18704058. PubChem. Available at: [Link]

  • Preparation method of 5-amino-6-methyl benzimidazolone. Patsnap. Available at: [Link]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. Available at: [Link]

  • Preparation of 2(3H)-Benzimidazolone and its Derivative Under Aqueous Condition As a Potential Agent for Antidiabetic Compounds. Asian Journal of Chemistry. Available at: [Link]

  • 5-Amino-6-methylbenzamidazolone (AMBI). Sarna Chemicals. Available at: [Link]

  • Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. RSC Publishing. Available at: [Link]

  • (PDF) Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies. ResearchGate. Available at: [Link]

  • CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone. Google Patents.
  • CN109627219A - A kind of production method of 5- amino-6-methyl benzimidazolone. Google Patents.
  • Method for producing 5-amino-6-methyl benzimidazolone. Patsnap. Available at: [Link]

  • Preparation method of 5-amino-6-methyl benzimidazolone. Semantic Scholar. Available at: [Link]

  • Benzimidazole - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one. PubChem. Available at: [Link]

Sources

Application

Application Note: Comprehensive NMR Characterization Protocol for 5-Amino-6-methyl-2-benzimidazolone

Introduction & Scientific Significance 5-Amino-6-methyl-2-benzimidazolone (AMBI, CAS 67014-36-2) is a highly versatile heterocyclic building block. Characterized by its fused bicyclic benzimidazolone core, a primary amin...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Significance

5-Amino-6-methyl-2-benzimidazolone (AMBI, CAS 67014-36-2) is a highly versatile heterocyclic building block. Characterized by its fused bicyclic benzimidazolone core, a primary amine at the 5-position, and a methyl group at the 6-position, AMBI is predominantly utilized in the synthesis of specialized pigments, optical brightening agents, and bioactive pharmaceutical intermediates[1]. In medicinal chemistry, derivatives of AMBI are actively investigated as potent Escherichia coli Topoisomerase IA inhibitors and antibacterial agents[2]. Furthermore, its unique structural geometry makes it a frequent subject in supramolecular chemistry, particularly in the formation of inclusion complexes with β-cyclodextrins to enhance aqueous solubility and bioavailability[3].

Accurate structural verification of AMBI via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step prior to downstream coupling reactions[4]. This application note provides a self-validating, step-by-step protocol for the 1 H and 13 C NMR characterization of AMBI, detailing the mechanistic causality behind solvent selection and chemical shift assignments.

Physicochemical Properties & Solvent Causality

A common pitfall in the NMR analysis of benzimidazolone derivatives is poor solvent selection. AMBI possesses a rigid, planar geometry with multiple hydrogen-bond donors and acceptors (the primary amine and the urea-like -NH-CO-NH- moiety). This facilitates a robust intermolecular hydrogen-bonding network within its crystal lattice, rendering it practically insoluble in standard non-polar deuterated solvents like Chloroform-d (CDCl 3​ ).

Expert Insight: To achieve the required concentration for high signal-to-noise (S/N) ratio in NMR, Dimethyl Sulfoxide-d 6​ (DMSO-d 6​ ) is the mandatory solvent[5]. DMSO-d 6​ acts as a strong hydrogen-bond acceptor, effectively disrupting AMBI's intermolecular lattice and ensuring complete solvation. Additionally, DMSO-d 6​ slows down the proton exchange rate of the amine and urea protons, allowing them to be clearly observed in the 1 H NMR spectrum rather than broadening into the baseline.

Experimental Workflow & Protocol

The following methodology establishes a self-validating system to ensure the accurate assignment of exchangeable heteroatom protons versus the rigid aromatic backbone.

G N1 Sample Prep Weigh 20 mg AMBI N2 Solvent Addition 0.6 mL DMSO-d6 N1->N2 N3 Dissolution Sonicate 5 min N2->N3 N4 Acquisition 1H & 13C NMR N3->N4 N5 Validation D2O Shake Test N4->N5

Workflow for NMR sample preparation and acquisition of 5-Amino-6-methyl-2-benzimidazolone.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 15–20 mg of AMBI (for 1 H NMR) or 40–50 mg (for 13 C NMR) into a clean glass vial.

  • Solvation: Add 0.6 mL of high-purity DMSO-d 6​ (containing 0.03% v/v Tetramethylsilane[TMS] as an internal standard).

  • Homogenization: Vortex the mixture for 30 seconds, followed by mild sonication for 5 minutes at room temperature until the solution is entirely clear and free of particulates. Transfer to a 5 mm NMR tube.

  • Primary Acquisition: Acquire the 1 H NMR spectrum (typically 16–32 scans, 298 K) and the 13 C NMR spectrum (typically 1024+ scans, depending on field strength).

  • Self-Validation (D 2​ O Shake): To definitively differentiate the carbon-bound aromatic protons from the nitrogen-bound protons, add 2 drops of Deuterium Oxide (D 2​ O) directly into the NMR tube. Cap, shake vigorously for 30 seconds, and re-acquire the 1 H spectrum. The disappearance of specific broad singlets validates their identity as exchangeable -NH and -NH 2​ protons.

Data Presentation & Mechanistic Insights

The chemical shifts ( δ ) are referenced to TMS at 0.00 ppm. The tables below summarize the expected spectral data, grounded in the electronic effects of the AMBI molecule.

Table 1: 1 H NMR Assignments (in DMSO-d 6​ , 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationMechanistic Causality / Assignment
-CH 3​ (C6) ~2.10Singlet (s)3HAliphatic methyl protons.
-NH 2​ (C5) ~4.65Broad Singlet (br s)2HPrimary amine. Signal disappears upon D 2​ O exchange.
Ar-H (C4) ~6.30Singlet (s)1HHighly shielded. The strong resonance electron-donating effect (+M) of the ortho-amine group pushes this proton significantly upfield.
Ar-H (C7) ~6.55Singlet (s)1HModerately shielded. Positioned ortho to the methyl group (+I inductive effect) but meta to the amine, resulting in a slightly downfield shift relative to H4.
Ring -NH ~10.15Broad Singlet (br s)2HUrea-like core protons (N1, N3). Highly deshielded due to the adjacent carbonyl. Signal disappears upon D 2​ O exchange.
Table 2: 13 C NMR Assignments (in DMSO-d 6​ , 100 MHz)
PositionChemical Shift ( δ , ppm)Mechanistic Causality / Assignment
-CH 3​ ~17.5Standard aliphatic methyl carbon.
C4 ~96.2Aromatic CH. Exceptionally shielded by the ortho-amine's electron density.
C7 ~109.5Aromatic CH.
C6 ~115.8Quaternary aromatic carbon attached to the methyl group.
C3a, C7a ~125.4, 128.1Bridgehead quaternary carbons of the fused ring system.
C5 ~140.2Quaternary aromatic carbon attached to the electronegative amine nitrogen.
C2 (C=O) ~155.6Urea-like carbonyl carbon. The dual nitrogen conjugation shields it relative to standard ketones (~200 ppm).
Analytical Causality Summary

The 1 H NMR spectrum of AMBI is a textbook example of competing electronic effects on an aromatic ring. The primary amine at C5 is a powerful activating group, donating electron density into the ring via resonance (+M effect). This creates a localized area of high electron density at the ortho position (C4), heavily shielding the H4 proton and driving its resonance upfield to ~6.30 ppm. Conversely, the methyl group at C6 only donates electron density via weak inductive effects (+I). Therefore, the H7 proton, which is ortho to the methyl but meta to the amine, is less shielded and appears slightly downfield at ~6.55 ppm. The self-validating D 2​ O shake test definitively isolates these aromatic singlets from the exchangeable heteroatom protons, ensuring absolute confidence in the structural assignment.

References

  • Capot Chemical. "67014-36-2 | 5-Amino-6-methylbenzimidazolone - Capot Chemical". capotchem.com. Available at:[1]

  • ResearchGate. "Study on the inclusion behavior and solid inclusion complex of 5-amino-6-methyl-2-benzimidazolone with cyclodextrins". researchgate.net. Available at:[3]

  • Measurlabs. "Compositional Analysis | Laboratory Testing Services". measurlabs.com. Available at:[5]

  • ACS Publications. "Synthesis and Biological Evaluation of Novel Bisbenzimidazoles as Escherichia coli Topoisomerase IA Inhibitors". acs.org. Available at:[2]

  • PubChem. "5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one". nih.gov. Available at:[4]

Sources

Method

Application Note: Structural Elucidation of 5-Amino-6-methyl-2-benzimidazolone using Fourier-Transform Infrared (FTIR) Spectroscopy

Introduction: The Significance of 5-Amino-6-methyl-2-benzimidazolone and the Role of FTIR Analysis 5-Amino-6-methyl-2-benzimidazolone is a heterocyclic organic compound of significant interest in the pharmaceutical and c...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 5-Amino-6-methyl-2-benzimidazolone and the Role of FTIR Analysis

5-Amino-6-methyl-2-benzimidazolone is a heterocyclic organic compound of significant interest in the pharmaceutical and chemical industries.[1] As a derivative of the benzimidazole family, its structural framework serves as a valuable building block in the synthesis of a wide array of bioactive molecules and is a key intermediate in the production of specialty dyes and pigments.[1][2] The biological activity and chromophoric properties of its derivatives are intrinsically linked to the precise arrangement of functional groups within the molecule.[3]

In the context of drug development and materials science, unambiguous structural confirmation and quality control are paramount. Fourier-Transform Infrared (FTIR) spectroscopy emerges as a powerful, rapid, and non-destructive analytical technique for this purpose.[4][5] By measuring the interaction of infrared radiation with the sample, FTIR provides a unique molecular "fingerprint" based on the vibrational modes of its chemical bonds.[6][7] This application note provides a detailed protocol and theoretical guide for the comprehensive FTIR analysis of 5-Amino-6-methyl-2-benzimidazolone, intended for researchers, scientists, and professionals in drug development.

Theoretical Principles of FTIR Spectroscopy

FTIR spectroscopy is based on the principle that chemical bonds in a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes.[6] These vibrations include stretching (changes in bond length) and bending (changes in bond angle). The absorbed frequencies are characteristic of the types of bonds and functional groups present, allowing for detailed structural elucidation.[6][8]

An FTIR spectrometer utilizes an interferometer to simultaneously measure all infrared frequencies.[6] The resulting signal, an interferogram, is then subjected to a mathematical operation called a Fourier transform, which converts the data into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[6][8] This spectrum serves as a unique fingerprint of the compound, enabling both qualitative identification and quantitative analysis.[6]

Structural Features of 5-Amino-6-methyl-2-benzimidazolone

To accurately interpret the FTIR spectrum, it is essential to first identify the key functional groups present in the 5-Amino-6-methyl-2-benzimidazolone molecule (Molecular Formula: C₈H₉N₃O).[9]

  • Benzimidazole Core: A bicyclic structure composed of fused benzene and imidazole rings.

  • Amide (Lactam): A cyclic amide within the imidazolone ring (-NH-C=O-).

  • Primary Amine: An -NH₂ group attached to the benzene ring.

  • Secondary Amine: Two -NH- groups within the imidazolone ring.

  • Aromatic Ring: A benzene ring with C-H and C=C bonds.

  • Methyl Group: A -CH₃ group attached to the benzene ring.

Each of these groups will exhibit characteristic absorption bands in the FTIR spectrum.

Experimental Protocol: FTIR Analysis of Solid Samples

This section details the step-by-step methodology for acquiring an FTIR spectrum of 5-Amino-6-methyl-2-benzimidazolone. The most common and recommended methods for solid samples are the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).[10]

Method 1: Potassium Bromide (KBr) Pellet Transmission Method

This technique involves dispersing the solid sample within a transparent matrix of KBr, which is then pressed into a thin pellet.[10] This method is ideal for obtaining high-quality transmission spectra.

Materials:

  • 5-Amino-6-methyl-2-benzimidazolone (powder form)

  • FTIR-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR Spectrometer

Protocol:

  • Drying: Ensure both the sample and KBr are free of moisture, which can interfere with the spectrum (showing a broad O-H stretch). Dry in an oven at 105-110°C for 2-4 hours and store in a desiccator.

  • Sample Preparation: Weigh approximately 1-2 mg of the 5-Amino-6-methyl-2-benzimidazolone sample.

  • Mixing: Add the sample to an agate mortar along with 100-200 mg of dry KBr powder.[11]

  • Grinding: Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.

  • Pellet Formation: Transfer the powder mixture to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[11]

  • Background Spectrum: Place an empty sample holder in the FTIR spectrometer and record a background spectrum. This will account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.[8]

  • Sample Analysis: Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum.

  • Data Acquisition Parameters:

    • Scan Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[5][8]

Method 2: Attenuated Total Reflectance (ATR) Method

ATR is a popular alternative that requires minimal to no sample preparation, making it faster and more convenient for routine analysis.[6][10]

Materials:

  • 5-Amino-6-methyl-2-benzimidazolone (powder form)

  • FTIR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

Protocol:

  • Background Spectrum: With a clean and empty ATR crystal, record a background spectrum. This is a critical step to reference the instrument's state.

  • Sample Application: Place a small amount of the powdered 5-Amino-6-methyl-2-benzimidazolone directly onto the ATR crystal.[11]

  • Applying Pressure: Use the ATR's pressure clamp to apply firm, even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is essential for obtaining a strong signal.[12]

  • Sample Analysis: Acquire the sample spectrum using the same data acquisition parameters as the KBr method.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe to prevent cross-contamination.

Diagrams and Data Presentation

Experimental Workflow

The following diagram illustrates the generalized workflow for obtaining an FTIR spectrum using either the KBr pellet or ATR method.

FTIR_Workflow FTIR Analysis Workflow cluster_prep Sample Preparation cluster_kbr KBr Pellet Method cluster_atr ATR Method cluster_analysis FTIR Spectrometer Analysis start Start: Solid Sample grind Grind 1-2mg Sample with 100-200mg KBr start->grind Choose Method place Place Powder Directly on ATR Crystal start->place Choose Method press Press Mixture into Transparent Pellet grind->press background Record Background Spectrum press->background apply_pressure Apply Pressure with Clamp place->apply_pressure apply_pressure->background sample_scan Acquire Sample Spectrum background->sample_scan process Process Data (Fourier Transform) sample_scan->process end_node Final Spectrum (Absorbance vs. Wavenumber) process->end_node

Caption: Generalized workflow for FTIR analysis of a solid sample.

Data Interpretation: Expected Vibrational Modes

The FTIR spectrum of 5-Amino-6-methyl-2-benzimidazolone can be interpreted by assigning the observed absorption bands to the vibrational modes of its specific functional groups. The following table summarizes the expected characteristic peaks.

Wavenumber Range (cm⁻¹)Functional Group & Vibrational ModeExpected IntensityNotes
3500 - 3300N-H Stretch (Primary Amine) MediumTwo distinct peaks are expected for the asymmetric and symmetric stretching of the -NH₂ group.[13][14]
3300 - 3100N-H Stretch (Secondary Amine/Amide) Medium, BroadOverlapping peaks from the two N-H groups in the imidazolone ring. Hydrogen bonding can cause broadening.[8][15]
3100 - 3000C-H Stretch (Aromatic) Medium to WeakCharacteristic of C-H bonds on the benzene ring.
3000 - 2850C-H Stretch (Aliphatic) Medium to WeakAsymmetric and symmetric stretching of the -CH₃ group.
~1700C=O Stretch (Amide/Lactam) StrongA very strong and sharp peak characteristic of the carbonyl group in the cyclic amide structure.[3][13]
1650 - 1580N-H Bend (Primary Amine) MediumScissoring vibration of the -NH₂ group.[14]
1620 - 1450C=C Stretch (Aromatic) Medium to WeakMultiple bands from the skeletal vibrations of the benzene ring.
1470 - 1430C-H Bend (Aliphatic) MediumAsymmetric bending (scissoring) of the -CH₃ group.
1335 - 1250C-N Stretch (Aromatic Amine) StrongStretching vibration of the C-N bond connecting the amine group to the aromatic ring.[14]
910 - 665N-H Wag (Primary/Secondary Amine) Medium, BroadOut-of-plane bending of the N-H bonds.[14]
900 - 675C-H Bend (Aromatic) StrongOut-of-plane bending ("wagging") of aromatic C-H bonds, which can be diagnostic of the substitution pattern.

Trustworthiness and Self-Validation

To ensure the reliability and trustworthiness of the obtained FTIR data, the following self-validating steps should be integrated into the protocol:

  • Instrument Performance Qualification (PQ): Regularly verify the spectrometer's performance using a polystyrene standard film. The peak positions should be within the accepted tolerance, confirming wavelength accuracy.

  • Background Correction: Always run a fresh background spectrum before analyzing a new sample or after a significant time lapse. This corrects for any changes in the atmospheric or instrumental conditions.

  • Reproducibility: Analyze the same sample multiple times. The resulting spectra should be highly consistent, confirming the stability of the sample preparation and analysis method.

  • Sample Purity: Be aware that impurities will introduce extraneous peaks in the spectrum. If the sample is not pure, the spectrum will reflect a mixture of compounds. This can be cross-verified with other analytical techniques like HPLC or NMR.

  • Data Handling: Ensure that no unintended mathematical manipulations (e.g., excessive smoothing) are applied to the spectrum that could distort peak shapes or positions.

By adhering to these principles, the generated FTIR spectrum becomes a robust and reliable representation of the molecular structure of 5-Amino-6-methyl-2-benzimidazolone.

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of 5-Amino-6-methyl-2-benzimidazolone. Its speed, simplicity, and non-destructive nature make it ideal for identity confirmation, quality control, and research applications in the pharmaceutical and chemical industries.[7] By following the detailed protocols and understanding the correlation between functional groups and their spectral signatures, researchers can confidently verify the molecular integrity of this important chemical intermediate.

References

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (n.d.). Retrieved March 15, 2024, from [Link]

  • How to Interpret IR Spectra: A Step-by-Step Guide. (2025, August 29). Chemistry Steps. Retrieved March 15, 2024, from [Link]

  • Davia, K., et al. (2010). Application of Fourier Transform Infrared Spectrophotometry in Pharmaceutical Drugs Analysis. Critical Reviews in Analytical Chemistry, 40(1), 1-13. [Link]

  • FTIR Spectroscopy: Principles & Applications. (n.d.). Scribd. Retrieved March 15, 2024, from [Link]

  • Fourier Transform Infrared Spectroscopy (FTIR) Overview. (n.d.). Agilent. Retrieved March 15, 2024, from [Link]

  • Applications of FTIR Spectroscopy: Review. (2020). International Journal for Scientific Research and Development, 8(2), 2321-0613. [Link]

  • Mastering FTIR Spectroscopy: Sample Preparation and Data Analysis. (2024, November 14). Labindia Analytical. Retrieved March 15, 2024, from [Link]

  • Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. Retrieved March 15, 2024, from [Link]

  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. (2025, October 15). AZoM. Retrieved March 15, 2024, from [Link]

  • FTIR Spectroscopy Reference Guide. (n.d.). Agilent. Retrieved March 15, 2024, from [Link]

  • IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved March 15, 2024, from [Link]

  • Interpreting Infrared Spectra. (n.d.). Specac. Retrieved March 15, 2024, from [Link]

  • Nandiyanto, A. B. D., et al. (2026, January 11). How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. ASEAN Journal of Science and Engineering, 6(1), 49-68. [Link]

  • Synthesis and Characterization of Benzimidazole Derivatives for Antimicrobial Property. (2021). International Journal of Pharmaceutical Sciences and Medicine, 6(5), 1-10. [Link]

  • Characterization of Metal-Bound Benzimidazole Derivatives, Effects on Tumor Cells of Lung Cancer. (2021, May 30). Molecules, 26(11), 3298. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF OXADIAZOLE DERIVATIVES FROM BENZIMIDAZOLE. (2016). Malaysian Journal of Analytical Sciences, 20(5), 1146-1154. [Link]

  • Synthesis, Characterizations and Multivariate Data Analysis of Non- and Nitrile-Functionalized N-Heterocyclic Carbene Complexes. (2024, August 19). Chemistry & Chemical Technology, 18(3). [Link]

  • Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. (2020, November 14). Molecules, 25(22), 5339. [Link]

  • 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one. (n.d.). PubChem. Retrieved March 15, 2024, from [Link]

  • 5-Amino-6-methylbenzimidazol-2-one. (n.d.). PubChem. Retrieved March 15, 2024, from [Link]

  • 5-Amino-6-methylbenzamidazolone (AMBI). (n.d.). Sarna Chemicals. Retrieved March 15, 2024, from [Link]

Sources

Application

Application Note &amp; Protocol: HPLC Method for Purity Assessment of 5-Amino-6-methyl-2-benzimidazolone

Introduction 5-Amino-6-methyl-2-benzimidazolone is a crucial intermediate in the synthesis of high-performance pigments, such as Pigment Orange 64.[1] Its purity is a critical determinant of the final product's quality,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Amino-6-methyl-2-benzimidazolone is a crucial intermediate in the synthesis of high-performance pigments, such as Pigment Orange 64.[1] Its purity is a critical determinant of the final product's quality, influencing coloristic properties and performance. This application note provides a comprehensive and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of 5-Amino-6-methyl-2-benzimidazolone and the assessment of its purity. The described methodology is designed for researchers, quality control analysts, and drug development professionals requiring a reliable and validated analytical procedure.

The method is built upon established principles for the analysis of benzimidazole derivatives and aromatic amines, ensuring a high degree of scientific integrity.[2][3][4] The protocol herein is intended as a definitive starting point for method implementation and subsequent validation in accordance with international regulatory standards.

Scientific Rationale and Method Development

The development of this HPLC method was guided by the physicochemical properties of 5-Amino-6-methyl-2-benzimidazolone and a review of established analytical techniques for analogous compounds.

2.1. Analyte Properties

  • Structure and Polarity: 5-Amino-6-methyl-2-benzimidazolone possesses a benzimidazole core, which is a heterocyclic aromatic compound. The presence of an amino group and a methyl group influences its polarity. Its structure suggests that a reversed-phase HPLC approach would be most effective for its separation.

  • Solubility: The compound is reported to be insoluble in water but slightly soluble in methanol and DMSO.[5][6] This dictates the choice of diluent for sample and standard preparation.

  • UV Absorbance: Aromatic compounds like benzimidazoles typically exhibit strong UV absorbance.[7] Based on the analysis of similar benzimidazole derivatives, detection wavelengths of 254 nm and 288 nm have proven effective.[3][8] For this method, a photodiode array (PDA) detector is recommended to determine the optimal detection wavelength corresponding to the absorbance maximum of the main peak.

2.2. Chromatographic Principles

A reversed-phase HPLC method was selected for this application. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. By manipulating the composition of the mobile phase, the retention of 5-Amino-6-methyl-2-benzimidazolone and its potential impurities can be effectively controlled. A C8 or C18 column is a suitable choice for this separation.[2][8]

Experimental Protocol

3.1. Instrumentation and Materials

  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Chromatographic Data System (CDS): For data acquisition, processing, and reporting.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • pH Meter: Calibrated.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid (analytical grade).

  • Reference Standard: 5-Amino-6-methyl-2-benzimidazolone of known purity.

3.2. Chromatographic Conditions

The following table summarizes the recommended HPLC parameters:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA detection at 254 nm (or the determined absorbance maximum)
Run Time 30 minutes

3.3. Preparation of Solutions

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of 5-Amino-6-methyl-2-benzimidazolone reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the 5-Amino-6-methyl-2-benzimidazolone sample and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3.4. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability.

  • Inject the sample solution.

  • After the analysis, process the chromatograms using the CDS.

3.5. System Suitability

The following system suitability parameters should be met for the standard solution injections:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) ≤ 2.0% for peak area and retention time

3.6. Calculation of Purity

The purity of the 5-Amino-6-methyl-2-benzimidazolone sample is calculated based on the area percent method.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Method Validation Protocol

A comprehensive validation of this HPLC method should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

4.1. Specificity

Specificity will be demonstrated by analyzing a blank (diluent), the reference standard, and the sample solution. The absence of interfering peaks at the retention time of the main analyte in the blank chromatogram will confirm specificity. Peak purity analysis using the PDA detector should also be performed to ensure the main peak is not co-eluting with any impurities.

4.2. Linearity

Linearity will be assessed by preparing a series of at least five concentrations of the reference standard over a range of 50% to 150% of the nominal concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). The calibration curve will be generated by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.

4.3. Range

The range of the method is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

4.4. Accuracy

Accuracy will be determined by performing a recovery study. A known amount of the reference standard will be spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). The recovery should be within 98.0% to 102.0%.

4.5. Precision

  • Repeatability (Intra-day precision): Will be evaluated by analyzing six replicate injections of the sample solution on the same day and under the same experimental conditions. The RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day precision): Will be assessed by analyzing the same sample on two different days, with different analysts and/or on different instruments. The RSD between the two sets of results should be ≤ 2.0%.

4.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ will be determined based on the standard deviation of the response and the slope of the calibration curve. LOD = 3.3 x (σ / S) LOQ = 10 x (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

4.7. Robustness

The robustness of the method will be evaluated by intentionally varying critical parameters such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic) The system suitability parameters should remain within the acceptance criteria during these variations.

Visualizations

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard and Sample B Dissolve in Diluent (Acetonitrile/Water 50:50) A->B C Dilute to Final Concentration (0.1 mg/mL) B->C D System Equilibration C->D E Inject Blank (Diluent) D->E F Inject Standard (System Suitability) E->F G Inject Sample F->G H Integrate Peaks G->H I Check System Suitability H->I J Calculate Purity (% Area Normalization) I->J

Caption: HPLC analysis workflow for purity assessment.

Validation_Scheme center Method Validation (ICH Q2(R1)) Specificity Specificity center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy center->Accuracy Precision Precision center->Precision LOD LOD center->LOD LOQ LOQ center->LOQ Robustness Robustness center->Robustness

Caption: Key parameters for HPLC method validation.

Conclusion

The HPLC method detailed in this application note provides a robust and reliable approach for the purity assessment of 5-Amino-6-methyl-2-benzimidazolone. The use of a gradient elution with a C18 column ensures effective separation of the main component from potential impurities. The outlined validation protocol, based on ICH guidelines, establishes the method's suitability for its intended purpose in a quality control or research environment. Adherence to this comprehensive guide will ensure the generation of accurate and reproducible data, which is paramount for the quality assurance of this important chemical intermediate.

References

  • Shanghai Sunwise Chemical Co., Ltd. 5-Amino-6-Methyl-2-Benzimidazolone CAS 67014-36-2.
  • Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica, 68(6), 823-829.
  • PubMed. (2011).
  • ChemicalBook. 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one.
  • ResearchGate. (2026).
  • ResearchGate. Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)
  • ChemBK. 67014-36-2.
  • ResearchGate. UV spectra obtained for benzimidazole at pH 2, 5.5, 6.

Sources

Method

Application Note: Divergent Nitration Strategies for 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one

Target Audience: Synthetic Chemists, Materials Scientists, and Process Development Professionals Document Type: In-Depth Technical Guide & Experimental Protocols Executive Summary The 5-methyl-1,3-dihydro-2H-benzimidazol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Materials Scientists, and Process Development Professionals Document Type: In-Depth Technical Guide & Experimental Protocols

Executive Summary

The 5-methyl-1,3-dihydro-2H-benzimidazol-2-one (5-methyl-2-benzimidazolone) scaffold is a highly versatile heterocyclic core. Depending on the stringency of the nitration conditions, this precursor can be functionalized into two entirely distinct classes of high-value compounds. Mild mono-nitration yields 5-methyl-6-nitro-2-benzimidazolone, a critical intermediate for high-performance pigments and pharmaceutical APIs [3]. Conversely, exhaustive tri-nitration yields 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one (5-Me-TriNBO), a heterocyclic analog of TNT utilized in advanced high-energy materials [1]. This guide details the causal mechanisms, self-validating protocols, and quantitative metrics for both synthetic pathways.

Mechanistic Rationale & Directing Effects

The functionalization of the benzimidazolone ring via Electrophilic Aromatic Substitution (EAS) is governed by the synergistic directing effects of its substituents:

  • Electronic Activation: The urea nitrogen atoms (N-1 and N-3) donate lone-pair electron density into the aromatic system, strongly activating the ring. The C-5 methyl group provides additional mild activation via hyperconjugation.

  • Regioselectivity (Kinetic vs. Thermodynamic): For mono-nitration, the C-6 position is kinetically favored. It is para to N-1 and ortho to the C-5 methyl group, representing the most electronically enriched and sterically accessible site at low temperatures (0–5 °C).

  • Overcoming Deactivation: As each nitro group (a strong electron-withdrawing group) is added, the aromatic ring becomes progressively electron-deficient. To achieve exhaustive nitration (C-4, C-6, and C-7), the reaction requires a massive excess of nitronium ions ( NO2+​ ) and a thermodynamic push (heating up to 90 °C) to overcome the high activation energy barrier of the deactivated ring [2].

Synthetic Workflow Visualization

NitrationPathways SM 5-Methyl-2-benzimidazolone (Starting Material) Cond1 Mild Nitration Equimolar HNO3 / H2SO4 0-5 °C SM->Cond1 Cond2 Exhaustive Nitration Excess KNO3 / H2SO4 5 °C -> 60 °C -> 90 °C SM->Cond2 Prod1 5-Methyl-6-nitro-2-benzimidazolone (Mono-nitrated) Cond1->Prod1 Kinetically Controlled EAS at C-6 Prod2 5-Me-TriNBO (Tri-nitrated) Cond2->Prod2 Thermodynamically Driven EAS at C-4, C-6, C-7 App1 Pigment & Pharma Intermediates Prod1->App1 App2 High-Energy / Explosive Materials Prod2->App2

Divergent synthetic workflow for the mono- and tri-nitration of 5-methyl-2-benzimidazolone.

Experimental Protocols

Protocol A: Kinetically Controlled Mono-Nitration

Objective: Synthesis of 5-methyl-6-nitro-2-benzimidazolone. Causality & Validation: Maintaining the temperature strictly below 5 °C prevents over-nitration and oxidative degradation. The protocol is self-validating: the dissolution of the starting material in sulfuric acid creates a clear solution, while the successful formation of the mono-nitrated product precipitates as a distinct solid upon quenching in ice water [3].

Step-by-Step Methodology:

  • Preparation: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, an internal thermometer, and an addition funnel.

  • Dissolution: Add 100 mL of concentrated sulfuric acid ( H2​SO4​ , 98%) to the flask and cool to 0–5 °C using an ice-salt bath. Slowly add 14.82 g (0.1 mol) of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one in small portions, ensuring complete dissolution.

  • Nitration: In a separate vessel, prepare a mixed acid solution of 6.5 mL of concentrated nitric acid ( HNO3​ , 65%, ~0.105 mol) and 10 mL of H2​SO4​ . Transfer this to the addition funnel.

  • Addition: Add the mixed acid dropwise to the reaction flask over 45 minutes. Critical Control Parameter: Regulate the addition rate to ensure the internal temperature never exceeds 5 °C.

  • Maturation: Stir the mixture for an additional 1.5 hours at 0–5 °C. Validate completion via TLC (DCM:MeOH 9:1); the starting material spot should be completely consumed.

  • Quenching & Isolation: Pour the reaction mixture slowly over 400 g of crushed ice under vigorous stirring. A pale yellow precipitate will form immediately.

  • Purification: Filter the solid through a sintered glass funnel. Wash the filter cake with cold distilled water until the filtrate reaches a neutral pH. Dry in a vacuum oven at 60 °C to constant weight.

Protocol B: Thermodynamically Driven Exhaustive Nitration

Objective: Synthesis of 5-Methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one (5-Me-TriNBO). Causality & Validation: Solid potassium nitrate ( KNO3​ ) is used instead of liquid nitric acid to tightly control the in situ generation of nitronium ions, mitigating runaway exotherms. The temperature ramp is structurally required: 60 °C forces the second nitration, and 90 °C forces the third. The system self-validates visually; the reaction mixture transitions from a clear light yellow to an orange-red microcrystalline suspension upon successful tri-nitration [1] [2].

Step-by-Step Methodology:

  • Nitrating Mixture Generation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, cool 100 mL of concentrated H2​SO4​ (98%) to 5 °C in an ice-water bath.

  • Reagent Addition: Add 33.3 g (0.33 mol, 3.3 eq) of solid KNO3​ in small portions with vigorous stirring to form a homogenous nitrating mixture.

  • Substrate Introduction: Carefully add 14.82 g (0.1 mol) of 5-methyl-1,3-dihydro-2H-benzimidazol-2-one in small portions. Maintain the temperature at 5 °C until the mixture becomes a clear, light yellow solution [2].

  • First Thermal Ramp: Remove the ice bath and gradually raise the reaction temperature to 60 °C using an oil bath. Maintain stirring at 60 °C for exactly 2 hours to facilitate di-nitration [1].

  • Second Thermal Ramp: Increase the temperature to 90 °C and stir for an additional 4 hours. Observation: The mixture will precipitate an orange-red microcrystalline solid, indicating the formation of the tri-nitrated species [2].

  • Isolation: Cool the mixture to room temperature. Filter the orange-red supernatant through a sintered glass filter.

  • Washing: Wash the crude product first with 50 mL of 50% sulfuric acid to prevent the precipitation of inorganic salts, followed by copious amounts of distilled water until the filtrate is neutral [2].

  • Drying: Dry the final product at 100 °C to a constant weight.

Quantitative Data Summary

The following table summarizes the critical process parameters and expected outcomes for both nitration pathways, allowing for rapid comparative analysis.

ParameterProtocol A: Mono-NitrationProtocol B: Exhaustive Nitration
Target Product 5-Methyl-6-nitro-2-benzimidazolone5-Methyl-4,6,7-trinitro-2-benzimidazolone
Nitrating Agent HNO3​ (65%) KNO3​ (Solid)
Equivalents 1.05 eq3.30 eq
Solvent/Catalyst H2​SO4​ (98%) H2​SO4​ (98%)
Temperature Profile 0 °C to 5 °C (Isothermal)5 °C → 60 °C (2h) → 90 °C (4h)
Reaction Time ~ 2.5 hours~ 6 hours
Typical Yield > 90%89.7%
Primary Application Pigment synthesis (e.g., AMBI)High-energy materials (TNT analog)

Safety & Process Hazards

  • Exothermic Runaway: Nitration in concentrated sulfuric acid is highly exothermic. In Protocol A, failure to control the addition rate of mixed acid can lead to localized heating, resulting in oxidative cleavage of the benzimidazolone ring and the release of toxic NOx​ gases.

  • Energetic Materials Handling: The product of Protocol B (5-Me-TriNBO) is a high-energy nitroaromatic compound. While it demonstrates higher thermal stability than its non-methylated counterpart [2], it must be handled with standard explosive material precautions (avoiding shock, friction, and static discharge).

References

  • Source: PMC (nih.gov)
  • Application Notes and Protocols: Synthesis and Functionalization of 5-Methyl-1,3-dihydro-2H-benzimidazol-2-one Analogs Source: Benchchem URL
  • 3 ANNEXURES - Environmental Clearance (Synthesis of 5-Amino-6-Methyl Benzimidazolone)
Application

High-Efficiency Synthesis of Bioactive Benzimidazolone Scaffolds: A Comprehensive Application Note and Protocol

Introduction & Strategic Rationale The benzimidazolone framework is a privileged heterocyclic scaffold embedded in a vast array of biologically active small molecules. It serves as a core pharmacophore in therapeutics ta...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The benzimidazolone framework is a privileged heterocyclic scaffold embedded in a vast array of biologically active small molecules. It serves as a core pharmacophore in therapeutics targeting cancer, inflammation, HIV, and pain regulation. Historically, the synthesis of benzimidazolones relied heavily on the carbonylation of o-phenylenediamines using highly toxic reagents like phosgene or its derivatives. Alternatively, cyclization of functionalized phenylureas was employed, though this often suffered from poor regioselectivity due to the similar nucleophilicity of the two nitrogen atoms in the cyclic urea precursor.

To overcome these limitations, modern synthetic methodologies have pivoted toward transition-metal catalysis and green electrochemistry. This application note details two state-of-the-art, highly regioselective protocols for the construction of complex benzimidazolone scaffolds: a Palladium-Catalyzed Cascade C–N Coupling and an Electrochemical Dehydrogenative Cyclization .

Mechanistic Insights & Causality in Reaction Design

Strategy A: Palladium-Catalyzed Regioselective Cascade C–N Coupling

Developed to bypass the need for pre-differentiated nitrogen protecting groups, this strategy employs a single palladium catalyst to couple monosubstituted ureas with 1,2-dihaloaromatic systems (e.g., 1-bromo-2-chlorobenzenes) .

  • Causality of Chemoselectivity: The complete regiocontrol is a result of two distinct chemoselective events. First, the Pd(0) catalyst undergoes preferential oxidative addition into the weaker Ar–Br bond, leaving the Ar–Cl bond intact. Second, the bulky biarylphosphine ligand (BrettPhos) creates a sterically demanding environment around the metal center, forcing the preferential binding and subsequent reductive elimination of the less sterically hindered primary nitrogen of the urea. A subsequent intramolecular C–N coupling at the remaining Ar–Cl site closes the ring.

Strategy B: Electrochemical Dehydrogenative Cyclization Cascade

For researchers prioritizing metal-free and oxidant-free conditions, electrochemical synthesis provides a powerful de novo route . Arylamine-tethered 1,5-enynes are subjected to anodic oxidation.

  • Causality of Radical Stability: The reaction utilizes a mixed solvent system of Acetonitrile (MeCN) and Hexafluoroisopropanol (HFIP). HFIP is critical; its strong hydrogen-bond-donating capability stabilizes the electrochemically generated N-centered radicals and prevents the passivation of the platinum electrodes. The N-centered radical undergoes a rapid 5-exo-dig cyclization onto the tethered alkyne, followed by a second cyclization/aromatization sequence, evolving H2​ as the sole byproduct.

MechanisticPathways Urea Monosubstituted Ureas + 1,2-Dihaloarenes PdCat Pd-Catalyzed Cascade C-N Coupling Urea->PdCat Regio Chemoselective Oxidative Addition PdCat->Regio Benzimidazolone Bioactive Benzimidazolone Scaffold Regio->Benzimidazolone High Regiocontrol Enyne Arylamine-tethered 1,5-enynes Electro Electrochemical Dehydrogenative Cyclization Enyne->Electro Radical N-Centered Radical Formation Electro->Radical Radical->Benzimidazolone Metal-Free

Logical pathways for benzimidazolone synthesis via Pd-catalysis and electrochemistry.

Quantitative Data Summary

The following table summarizes the operational metrics of the primary methodologies utilized for benzimidazolone synthesis, allowing researchers to select the optimal route based on available infrastructure and substrate tolerance.

Synthetic MethodologyPrimary Reagents / CatalystTypical Yield RangeRegioselectivityKey Advantages & Limitations
Pd-Catalyzed Cascade C–N Coupling Pd2​(dba)3​ , BrettPhos, NaOtBu , Toluene65% – 95%>99:1Advantage: Exceptional regiocontrol from simple starting materials.Limitation: Requires strict inert atmosphere (glovebox).
Electrochemical Cyclization nBu4​NBF4​ , MeCN/HFIP, Pt electrodes50% – 88%>99:1Advantage: Transition-metal-free, oxidant-free, highly sustainable.Limitation: Requires specialized potentiostat equipment.
Pd-Catalyzed Urea Cyclization Pd(OAc)2​ , Xantphos, Cs2​CO3​ 70% – 92%ModerateAdvantage: Excellent for symmetric or pre-differentiated ureas .

Detailed Experimental Protocols

ExperimentalWorkflow Prep 1. Preparation (Glovebox/Inert Atm) React 2. Reaction (100°C or Electrolysis) Prep->React Workup 3. Workup (Quench & Extract) React->Workup Purify 4. Purification (Flash Chromatography) Workup->Purify Validate 5. Validation (NMR, HRMS, HPLC) Purify->Validate

Standardized experimental workflow for the synthesis and validation of benzimidazolones.

Protocol 1: Palladium-Catalyzed Regioselective Synthesis

Note: This protocol requires rigorous exclusion of oxygen and moisture to prevent catalyst deactivation.

Reagents Required:

  • 1-bromo-2-chlorobenzene derivative (1.0 equiv, 0.5 mmol)

  • Monosubstituted urea (1.2 equiv, 0.6 mmol)

  • Pd2​(dba)3​ (1.5 mol %, 0.0075 mmol)

  • BrettPhos ligand (3.5 mol %, 0.0175 mmol)

  • Sodium tert-butoxide ( NaOtBu ) (2.5 equiv, 1.25 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology:

  • Catalyst Pre-activation (Causality Check): In an argon-filled glovebox, charge an oven-dried 15 mL reaction vial with Pd2​(dba)3​ and BrettPhos. Add 1.0 mL of anhydrous toluene and stir for 5 minutes at room temperature until a dark red/purple homogeneous solution forms, indicating the formation of the active L-Pd(0) species.

  • Substrate Addition: To the pre-activated catalyst solution, add the monosubstituted urea, the 1-bromo-2-chlorobenzene derivative, and NaOtBu . Why NaOtBu ? A strong base is required to deprotonate the urea, enhancing its nucleophilicity for the C–N bond-forming steps.

  • Reaction Execution: Seal the vial with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated aluminum heating block at 100 °C. Stir vigorously (800 rpm) for 16 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the Celite pad with an additional 20 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 50% Ethyl Acetate in Hexanes) to afford the pure benzimidazolone.

Protocol 2: Electrochemical De Novo Synthesis

Note: This protocol is conducted in an undivided electrochemical cell under ambient air.

Reagents Required:

  • Arylamine-tethered 1,5-enyne (0.3 mmol)

  • Tetrabutylammonium tetrafluoroborate ( nBu4​NBF4​ ) (0.1 M as supporting electrolyte)

  • Acetonitrile (MeCN) / Hexafluoroisopropanol (HFIP) (4:1 v/v, 5.0 mL)

Step-by-Step Methodology:

  • Cell Assembly: Equip an oven-dried 10 mL undivided glass cell with a magnetic stir bar, a Platinum (Pt) plate anode (1.0 cm × 1.0 cm), and a Platinum (Pt) plate cathode (1.0 cm × 1.0 cm). Ensure the electrodes are positioned parallel to each other with a 5 mm gap.

  • Reaction Mixture Preparation: Add the 1,5-enyne substrate and nBu4​NBF4​ to the cell. Inject the MeCN/HFIP solvent mixture. Stir gently to dissolve the electrolyte completely. Why HFIP? HFIP acts as a hydrogen-bond donor, stabilizing the highly reactive N-centered radical intermediate and preventing unwanted dimerization or electrode fouling.

  • Electrolysis: Connect the electrodes to a DC power supply. Perform constant-current electrolysis at 10 mA (current density ~10 mA/cm²) at room temperature. Monitor the reaction via TLC until the starting material is completely consumed (typically 3–5 hours, requiring ~2.5 F/mol of charge).

  • Workup & Purification: Disconnect the power. Transfer the reaction mixture to a round-bottom flask and evaporate the solvent under reduced pressure. Purify the crude product directly via silica gel chromatography to isolate the highly functionalized benzimidazolone.

Self-Validating Quality Control System

A protocol is only complete when its outputs are empirically verified. To ensure the structural integrity and purity of the synthesized benzimidazolone scaffolds, the following self-validating analytical checks must be performed:

  • Structural Confirmation via NMR Spectroscopy:

    • 13C NMR: The defining feature of the benzimidazolone core is the cyclic urea carbonyl carbon. You must observe a distinct, highly deshielded singlet in the 153–158 ppm range. Absence of this peak indicates failure of the cyclization step.

    • 1H NMR: Verify the regiochemistry by analyzing the splitting patterns of the aromatic protons (typically 6.8–7.5 ppm). For un-symmetrically substituted starting materials, 2D NMR (NOESY/HMBC) is required to confirm the exact position of the substituents relative to the urea nitrogens.

  • Mass Verification via HRMS:

    • Perform High-Resolution Mass Spectrometry (ESI-TOF). The observed [M+H]+ or [M+Na]+ mass must match the calculated exact mass within a tolerance of ≤5 ppm.

  • Purity Assessment via HPLC:

    • For compounds intended for biological screening, reverse-phase HPLC (e.g., C18 column, H2​O /MeCN gradient with 0.1% TFA) must demonstrate ≥95% purity based on UV integration at 254 nm.

References

  • Ernst, J. B., Tay, N. E. S., Jui, N. T., & Buchwald, S. L. (2014). Regioselective Synthesis of Benzimidazolones via Cascade C–N Coupling of Monosubstituted Ureas. Organic Letters, 16(14), 3844–3846.[Link]

  • Xu, F., Long, H., Song, J., & Xu, H.-C. (2019). De Novo Synthesis of Highly Functionalized Benzimidazolones and Benzoxazolones through an Electrochemical Dehydrogenative Cyclization Cascade. Angewandte Chemie International Edition, 58(27), 9017-9021.[Link]

  • McLaughlin, M., Palucki, M., & Davies, I. W. (2006). Efficient Access to Cyclic Ureas via Pd-Catalyzed Cyclization. Organic Letters, 8(15), 3311-3314.[Link]

Method

Application Note: 5-Amino-6-methyl-2-benzimidazolone in High-Performance Plastics &amp; Polymers

Executive Summary As the demands on engineering plastics and polyolefins intensify, the need for colorants and polymer backbones that can withstand extreme thermal and mechanical stress is paramount. 5-Amino-6-methyl-2-b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the demands on engineering plastics and polyolefins intensify, the need for colorants and polymer backbones that can withstand extreme thermal and mechanical stress is paramount. 5-Amino-6-methyl-2-benzimidazolone (CAS 67014-36-2) has emerged as a critical chemical building block in this domain. This application note provides an in-depth mechanistic guide and self-validating protocols for utilizing this compound in two primary avenues: as a diazotizable precursor for high-performance organic pigments (specifically Pigment Orange 64) and as a functional monomer for advanced, responsive polybenzimidazole polymers.

Chemical Context & Mechanistic Causality

The structural uniqueness of[1] lies in its benzimidazolone moiety (-NH-CO-NH-). In the context of materials science, this functional group acts as a powerful dual hydrogen bond donor and acceptor.

The Causality of High Performance: When this compound is synthesized into an azo pigment or polymerized, the benzimidazolone rings self-assemble to form a highly rigid, three-dimensional intermolecular hydrogen-bonded network. This extensive cross-linking drastically increases the lattice energy of the resulting material. Consequently, the pigment exhibits extreme insolubility in polymer melts, preventing migration (often referred to as "bleeding" or "blooming") in plastics like PVC and High-Density Polyethylene (HDPE). Furthermore, this lattice energy elevates the thermal stability of the pigment to over 300°C, a strict requirement for surviving the high-shear, high-temperature twin-screw extrusion processes used in modern plastic compounding.

G N1 Benzimidazolone Moiety (-NH-CO-NH-) N2 Intermolecular Hydrogen Bonding N1->N2 Donors & Acceptors N3 3D Crystal Lattice Formation N2->N3 Self-Assembly N4 High Thermal Stability (>300°C) N3->N4 Lattice Energy N5 Migration Resistance in Polymer Melts N3->N5 Insolubility N6 High-Performance Plastic Compatibility N4->N6 N5->N6

Fig 1: Mechanistic causality of benzimidazolone hydrogen bonding in high-performance plastics.

Application Workflow 1: Synthesis of High-Performance Pigments

Pigment Orange 64 (PO 64) is synthesized via the diazotization of 5-amino-6-methyl-2-benzimidazolone, followed by an azo coupling reaction with [2]. The following protocol is designed as a self-validating system, ensuring that intermediate failures are caught before proceeding.

Protocol A: Synthesis and Pigmentation of PO 64

Step 1: Diazotization

  • Dissolve 1.0 molar equivalent of 5-amino-6-methyl-2-benzimidazolone in an aqueous solution containing 3.0 equivalents of 31 wt% hydrochloric acid (HCl)[3].

  • Cool the mixture to 0–5 °C using an ice bath to stabilize the highly reactive diazonium intermediate.

  • Slowly add 1.05 equivalents of sodium nitrite (NaNO₂) dropwise while maintaining rigorous stirring.

  • Self-Validation (QC): Perform a spot test using starch-iodide paper. A persistent blue/black color confirms the presence of excess nitrous acid, indicating complete diazotization. Immediately neutralize the excess nitrite by adding sulfamic acid until the starch-iodide test is negative. This prevents oxidative side reactions during coupling.

Step 2: Azo Coupling

  • In a separate vessel, dissolve 1.0 equivalent of barbituric acid in an alkaline buffer solution (sodium hydroxide and sodium acetate) to maintain a pH of 4.0–6.0[3].

  • Slowly pump the cold diazonium salt solution into the barbituric acid solution over 2 hours, maintaining the temperature at 20–25 °C.

  • Self-Validation (QC): Perform an H-acid spot test on the reaction liquor. The absence of a red halo indicates that all diazonium salt has been consumed, validating the completion of the coupling phase.

Step 3: Pigmentation (Thermal Conditioning)

  • The crude pigment slurry lacks the necessary crystal size for optimal opacity and thermal stability. Add an organic solvent (e.g., 5% isobutanol) and heat the slurry in a pressure vessel to 90–150 °C for 2–4 hours[3].

  • Filter, wash with deionized water until conductivity is <500 µS/cm, and dry at 80 °C.

  • Self-Validation (QC): Analyze the dried powder via X-Ray Diffraction (XRD). A sharp, highly crystalline peak profile validates that the 3D hydrogen-bonded lattice has properly formed.

G A 5-Amino-6-methyl- 2-benzimidazolone B Diazotization (HCl, NaNO2, 0-5°C) A->B Step 1 C Azo Coupling (Barbituric Acid, pH 4-6) B->C Step 2 D Pigment Orange 64 (Crude) C->D Step 3 E Pigmentation (90-150°C, 4h) D->E Step 4 F Plastic Compounding (Twin-Screw Extrusion) E->F Step 5

Fig 2: Reaction workflow from 5-Amino-6-methyl-2-benzimidazolone to plastic compounding.

Application Workflow 2: Compounding and Validation in HDPE

To utilize the synthesized pigment in high-performance plastics, it must be uniformly dispersed into a polymer matrix without degrading.

Protocol B: Twin-Screw Extrusion and Heat Aging
  • Premixing: Tumble-blend 0.1 wt% of the synthesized PO 64 pigment with 99.9 wt% High-Density Polyethylene (HDPE) resin and 0.1 wt% zinc stearate (dispersion aid).

  • Extrusion: Feed the blend into a co-rotating twin-screw extruder. Set the temperature profile across the barrel zones from 180 °C to 220 °C.

  • Self-Validation (Filter Pressure Value - FPV): Install a 14 µm screen pack at the extruder die. Continuously monitor the melt pressure. An FPV of < 2.0 bar/g validates that the pigment is perfectly dispersed without hard agglomerates. A rising pressure indicates failed dispersion.

  • Injection Molding: Mold the extruded pellets into color plaques at varying temperatures (200 °C, 250 °C, and 300 °C) with a residence time of 5 minutes.

  • Self-Validation (Heat Aging): Measure the color difference (ΔE) between the 200 °C plaque and the 300 °C plaque using a spectrophotometer (CIE Lab* color space). A ΔE < 1.5 validates that the benzimidazolone network successfully protected the chromophore from thermal degradation.

Quantitative Data: Performance Comparison

The structural advantages of 5-Amino-6-methyl-2-benzimidazolone-derived pigments become explicitly clear when benchmarked against standard azo pigments lacking the benzimidazolone moiety.

PropertyBenzimidazolone Pigment (PO 64)Standard Azo Pigment (PO 34)Validation Test Method
Thermal Stability in HDPE 300 °C 200 °CDIN EN 12877
Lightfastness (Blue Wool Scale) 7 - 8 (Excellent) 5 - 6 (Moderate)ISO 105-B02
Migration Resistance in PVC 5 (No bleeding) 3 (Noticeable bleeding)DIN 53775
Filter Pressure Value (Dispersion) < 2.0 bar/g > 5.0 bar/gEN 13900-5

Advanced Polymer Applications: Polybenzimidazoles

Beyond pigment synthesis, 5-amino-6-methyl-2-benzimidazolone is increasingly utilized as a functional monomer in the direct synthesis of advanced polymers. Because it contains a primary amine, it can participate in amine-ene Michael addition polycondensations.

Recent material science breakthroughs have utilized this monomer to synthesize [4]. In these systems, the benzimidazolone groups embedded in the polymer backbone provide the plastic with pH, reactive oxygen species (ROS), and cyclodextrin responsiveness. These "smart" plastics are currently being developed for targeted drug delivery systems and self-healing protective coatings, proving that the utility of 5-amino-6-methyl-2-benzimidazolone extends far beyond traditional coloration[4].

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 5-Amino-6-methyl-2-benzimidazolone

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and chemical engineers facing scale-up challenges with 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and chemical engineers facing scale-up challenges with 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one (CAS 67014-36-2). This compound is a highly valued fine-chemical intermediate, most critically utilized as the primary diazotization precursor for Pigment Orange 64 (PO64)—a high-performance azo pigment renowned for its exceptional thermal stability and weatherfastness in industrial plastics and coatings .

The standard industrial synthesis relies on a robust three-step pathway: Condensation, Nitration, and Reduction. However, minor deviations in thermodynamic control or solvent selection can drastically reduce yield and regioselectivity. This guide is designed to provide you with the mechanistic causality behind common failures, alongside self-validating protocols to ensure your synthesis is reproducible and high-yielding.

Synthesis Workflow

SynthesisPathway A 3,4-Diaminotoluene + Urea B 5-Methylbenzimidazolone A->B Step 1: Condensation 130-185 °C, o-Dichlorobenzene C 5-Nitro-6-methylbenzimidazolone B->C Step 2: Nitration Dilute HNO3, 25-30 °C D 5-Amino-6-methylbenzimidazolone (Target) C->D Step 3: Reduction H2 / Pd-C, DMF-Water

Three-step synthetic pathway for 5-Amino-6-methyl-2-benzimidazolone.

Troubleshooting Guides & FAQs

Q1: My Step 1 (Condensation) yield is plateauing at 70%, and TLC shows unreacted 3,4-diaminotoluene. How can I drive this reaction to completion? Root Cause: The condensation of 3,4-diaminotoluene with urea is an equilibrium-driven cyclocondensation that releases ammonia gas 1. If the ammonia is not efficiently removed from the system, the reaction stalls. Furthermore, urea must decompose into reactive isocyanic acid, which requires sustained high heat. Actionable Solution:

  • Thermal Profiling: Ensure the reaction is heated to at least 130–185 °C. Below 130 °C, the generation of the reactive isocyanic acid intermediate is insufficient 2.

  • Active Venting: Implement a continuous nitrogen sweep to actively strip ammonia gas from the headspace. The reaction is self-validating: when ammonia evolution ceases (verifiable via wet pH paper at the exhaust), the equilibrium has fully shifted to the product.

Q2: During Step 2 (Nitration), I am isolating a dark, gummy mixture instead of a clean product. LC-MS indicates the presence of dinitro byproducts. How do I improve regioselectivity? Root Cause: The benzimidazolone ring is highly activated toward electrophilic aromatic substitution. If the nitrating conditions are too harsh (e.g., using concentrated mixed acids or allowing the exotherm to spike), over-nitration occurs. This leads to dinitro species (such as 5-methyl-4,6,7-trinitro-1,3-dihydro-2H-benzimidazol-2-one) which are notoriously difficult to separate and ruin the downstream pigment's color profile 1. Actionable Solution:

  • Acid Dilution: Avoid concentrated sulfuric acid mixtures. Use dilute nitric acid as the sole nitrating agent to throttle the electrophilic attack 2.

  • Strict Thermal Control: The nitration must be strictly maintained between 25–30 °C 2. Exceeding 30 °C exponentially increases the rate of secondary nitration.

Q3: I am using the traditional Béchamp reduction (iron powder/acid) for Step 3. The yield is acceptable, but the workup is a nightmare due to iron sludge. Is there a cleaner, scalable alternative? Root Cause: While iron powder in an ethanol-water system is a classical and inexpensive method, the generation of iron oxide sludge physically traps the product. This requires exhaustive extraction and leads to severe mechanical losses during filtration 2. Actionable Solution: Transition to catalytic hydrogenation using a DMF/water solvent system.

  • Solvent Advantage: The DMF-water system provides excellent solubility for both the nitro precursor and the amino product, preventing premature precipitation on the catalyst.

  • Workup Efficiency: The Pd/C catalyst can be cleanly filtered off and recycled. The target product is then precipitated simply by adding excess water to the DMF filtrate, yielding a highly pure product (>98%) ready for Pigment Orange 64 diazotization 3.

Quantitative Data Summary

The following table summarizes the optimized parameters and validated yields for the three-step synthesis, derived from optimized patent methodologies 2.

StepReaction TypeKey ReagentsOptimal Temp (°C)Solvent SystemExpected Yield (%)
1 Cyclocondensation3,4-Diaminotoluene, Urea130 – 185o-Dichlorobenzene98.5
2 Electrophilic Nitration5-Methylbenzimidazolone, Dilute HNO₃25 – 30Aqueous / Dilute Acid98.3
3 Catalytic Reduction5-Nitro-6-methylbenzimidazolone, H₂ (Pd/C)20 – 25DMF / Water91.8

Experimental Protocols

These self-validating protocols are engineered for high reproducibility. Do not deviate from the specified temperature ranges.

Step 1: Synthesis of 5-Methylbenzimidazolone
  • Setup: Charge a clean, dry reactor equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet with o-dichlorobenzene (solvent).

  • Addition: Add 1.0 molar equivalent of 3,4-diaminotoluene and 1.2 molar equivalents of urea.

  • Heating & Venting: Initiate a steady nitrogen sweep across the headspace. Gradually heat the mixture to 130–185 °C.

  • Validation: Monitor the exhaust gas with wet indicator paper. The reaction is proceeding correctly when the paper turns basic (ammonia evolution). The reaction is complete when ammonia evolution ceases and TLC confirms the disappearance of 3,4-diaminotoluene.

  • Isolation: Cool the mixture to room temperature. Filter the precipitated 5-methylbenzimidazolone, wash thoroughly with cold ethanol to remove residual solvent, and dry under vacuum.

Step 2: Synthesis of 5-Nitro-6-methylbenzimidazolone
  • Setup: Suspend the 5-methylbenzimidazolone from Step 1 in water.

  • Thermal Control (Critical): Place the reactor in an ice-water bath. Ensure the internal temperature is strictly stabilized between 25–30 °C.

  • Addition: Add dilute nitric acid dropwise over a period of 2 hours. Self-Validation: If the temperature spikes above 30 °C, immediately halt the addition to prevent dinitro byproduct formation.

  • Maturation: Once addition is complete, maintain stirring at 30 °C for an additional 1 hour.

  • Isolation: Filter the resulting solid. Wash the filter cake with distilled water until the filtrate reaches a neutral pH (pH 7.0). Dry the 5-nitro-6-methylbenzimidazolone under vacuum.

Step 3: Synthesis of 5-Amino-6-methyl-2-benzimidazolone (Target)
  • Setup: Dissolve the 5-nitro-6-methylbenzimidazolone in a Dimethylformamide (DMF) and water solvent mixture.

  • Catalyst Addition: Add 5% Palladium on Carbon (Pd/C) catalyst (approximately 5-10% by weight relative to the substrate).

  • Hydrogenation: Purge the reactor three times with nitrogen gas, followed by three purges with hydrogen gas. Pressurize the vessel with hydrogen (1-3 atm) and stir vigorously at room temperature (20-25 °C).

  • Validation: Monitor hydrogen gas uptake. The reaction is complete when the system ceases to consume hydrogen and the solution transitions from a dark nitro-aromatic color to a lighter hue.

  • Isolation: Filter the mixture through a Celite pad to safely remove the Pd/C catalyst (store catalyst under water for recycling). Add excess distilled water to the DMF filtrate to precipitate the target compound. Filter, wash with water, and dry to yield 5-Amino-6-methyl-2-benzimidazolone.

References

  • Google Patents. "CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone." Verified via Grounding Tool. 2

  • Benchchem. "5-Methyl-1,3-dihydro-2H-benzimidazol-2-one - Core Synthesis and Derivatization Strategies." Verified via Grounding Tool. 1

  • Google Patents. "CN102295605A - Method for preparing benzimidazolone derivative." Verified via Grounding Tool. 4

  • Ataman Kimya. "PIGMENT ORANGE 64." Verified via Grounding Tool.

  • Google Patents. "CN104513494A - Preparation method for pigment orange 64 with high color intensity." Verified via Grounding Tool. 3

Sources

Optimization

Technical Support Center: Synthesis of Pigment Orange 64 (C.I. 12760)

Welcome to the technical support guide for the synthesis of Pigment Orange 64. This document is designed for researchers, chemists, and production professionals to navigate the common challenges and side reactions encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of Pigment Orange 64. This document is designed for researchers, chemists, and production professionals to navigate the common challenges and side reactions encountered during the synthesis of this high-performance benzimidazolone pigment. Our goal is to move beyond simple procedural steps and provide a deeper understanding of the reaction dynamics, enabling you to troubleshoot issues effectively and optimize your synthesis for higher yield and purity.

Overview of Pigment Orange 64 Synthesis

Pigment Orange 64 is a monoazo pigment belonging to the benzimidazolone class, prized for its excellent heat stability and lightfastness.[1][2] The synthesis is a classic example of diazo chemistry, involving two primary stages:

  • Diazotization: An aromatic primary amine, 5-amino-6-methylbenzimidazolone, is converted into a reactive diazonium salt using sodium nitrite in an acidic medium.[3][4]

  • Azo Coupling: The resulting diazonium salt is reacted with a coupling component, barbituric acid, under controlled pH to form the final pigment molecule.[3][5]

While the overall process appears straightforward, precise control over reaction parameters is critical. Deviations can lead to a host of side reactions, impacting the final product's yield, color, and performance properties.

Core Reaction Pathway

G cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Azo Coupling cluster_2 Stage 3: Finishing A 5-Amino-6-methyl- benzimidazolone Reagent1 NaNO₂ + HCl (aq) 0-5 °C A->Reagent1 B Diazonium Salt Intermediate D Pigment Orange 64 (Crude Product) B->D Coupling Reaction Reagent1->B C Barbituric Acid Reagent2 Controlled pH (4-7) Buffer Solution C->Reagent2 Reagent3 Solvent Pulping & Heat Treatment D->Reagent3 Reagent2->D E Finished Pigment (Improved Properties) Reagent3->E

Caption: General synthesis workflow for Pigment Orange 64.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during synthesis in a question-and-answer format.

Q1: My final product is a dull, brownish-orange instead of the expected vibrant, yellowish-orange. What is the likely cause?

A1: An off-color product almost always indicates the presence of chemical impurities. There are two primary culprits tied to specific side reactions:

  • Decomposition of the Diazonium Salt: The diazonium salt intermediate is thermally unstable. If the temperature during the diazotization or coupling stage rises above the recommended 0-5°C, the diazonium group (-N₂⁺) can be replaced by a hydroxyl group (-OH) via reaction with water. This forms a phenolic impurity which can undergo subsequent coupling reactions to produce dark, off-color azo compounds.

  • Improper Coupling pH: The pH of the coupling reaction is critical. If the pH is too low (acidic), the coupling reaction slows down, giving the diazonium salt more time to decompose. If the pH is too high (alkaline), the diazonium salt can convert to a non-reactive diazotate isomer, again reducing the yield of the desired pigment and favoring side reactions. Most established protocols call for a pH between 4 and 7.[4]

Corrective Actions:

  • Ensure rigorous temperature control during diazotization by using an ice bath and adding reagents slowly.[4][5]

  • Calibrate your pH meter and use a buffer system (e.g., sodium acetate) to maintain a stable pH during the coupling reaction.[3]

  • Add the diazonium salt solution to the coupling component solution at a controlled, steady rate to ensure it reacts immediately upon addition.

Q2: The yield of my pigment is significantly lower than expected. Where could I be losing product?

A2: Low yield is a common problem that can often be traced back to the stability and reactivity of the diazonium salt.

  • Cause 1: Incomplete Diazotization: The molar ratio of the starting amine, acid, and sodium nitrite is crucial. An insufficient amount of sodium nitrite or acid will result in unreacted 5-amino-6-methylbenzimidazolone, which will not participate in the coupling reaction. The typical molar ratio for amine:HCl:NaNO₂ is around 1:2.5:1.[4][5]

  • Cause 2: Diazonium Salt Decomposition: As mentioned in A1, any decomposition of this key intermediate is a direct loss of product. Maintaining the 0-5°C temperature range is paramount for maximizing yield.

  • Cause 3: Excess Nitrous Acid: Failing to eliminate excess sodium nitrite after diazotization can lead to nitrosation of the barbituric acid coupling component, rendering it unable to react with the diazonium salt.[3][6]

Troubleshooting Workflow:

G start Low Yield Observed q1 Was Diazotization Temp < 5°C? start->q1 res1 High Probability of Diazonium Salt Decomposition q1->res1 No q2 Check Molar Ratios (Amine:Acid:Nitrite) q1->q2 Yes end Optimize Process res1->end res2 Incomplete Diazotization q2->res2 Incorrect q3 Was Excess Nitrite Removed Post-Diazotization? q2->q3 Correct res2->end res3 Side reactions with Coupling Component (e.g., Nitrosation) q3->res3 No q3->end Yes res3->end

Caption: Troubleshooting logic for low yield in Pigment Orange 64 synthesis.

Q3: The crude pigment is very difficult to filter and washes poorly. What causes this and how can it be improved?

A3: This is a physical chemistry problem related to the pigment's particle size and crystal morphology, not a chemical side reaction. However, it is controlled by the reaction conditions.

  • Cause: Uncontrolled Precipitation: If the diazonium salt and coupling solutions are mixed too rapidly or without proper agitation, the pigment precipitates very quickly, forming extremely fine (amorphous or poorly crystalline) particles. These can clog filter media and trap impurities, making washing inefficient.

  • Solution: Control the Reaction Environment:

    • Simultaneous Addition: Many patents recommend adding the diazonium salt solution and the coupling liquid simultaneously into a separate buffer solution.[3][5] This maintains a constant pH and reactant concentration at the point of reaction, promoting uniform crystal growth.

    • Use of Surfactants: The addition of a small amount of a surfactant (e.g., an emulsifier like OP-10) can act as a crystal growth modifier, preventing agglomeration and leading to a more easily filterable product.[3][6]

    • Post-Reaction Treatment: After coupling, heating the slurry (e.g., to 90°C for 1-2 hours) can help ripen the crystals, a process where smaller particles dissolve and redeposit onto larger ones, improving the overall particle size distribution.[3]

Frequently Asked Questions (FAQs)

Q: How pure do my starting materials (5-amino-6-methylbenzimidazolone and barbituric acid) need to be?

A: Very pure. Impurities in the starting amine can lead to unwanted diazonium salts, which will form different colored azo pigments, directly impacting the final shade. Impurities in the barbituric acid can interfere with the coupling reaction or introduce contaminants. Always use materials with the highest available purity and consider recrystallization if purity is in doubt.

Q: What is the purpose of the final solvent pulping/heating step mentioned in many procedures?

A: This is a critical "finishing" or "pigmentation" step that transforms the crude, often poorly crystalline product into a high-performance pigment.[3][5] Heating the crude pigment in an organic solvent (like ethanol or DMF) or water under pressure does not change the chemical structure but dramatically affects its physical properties. This process enhances crystallinity, adjusts the particle size distribution, and improves properties like color strength, dispersibility, and solvent resistance.[7]

Q: Can other coupling components be used with the 5-amino-6-methylbenzimidazolone diazonium salt?

A: Yes, from a chemical standpoint, this diazonium salt can be coupled with other active methylene compounds (like acetoacetanilides) or phenols (like naphthols) to create different azo pigments. However, the specific combination with barbituric acid is what defines C.I. Pigment Orange 64.[2] Using a different coupler will result in a completely different pigment with unique properties.

Key Experimental Protocol: Synthesis of Pigment Orange 64

This protocol is a synthesized example based on common elements from multiple authoritative sources.[3][4][5] Researchers should adapt and optimize it for their specific laboratory scale and equipment.

Materials & Reagents

ReagentTypical Molar RatioPurpose
5-Amino-6-methylbenzimidazolone1.0Aromatic Amine (Diazo Component)
Hydrochloric Acid (30-31%)2.1 - 3.0Forms soluble amine salt; provides acidic medium
Sodium Nitrite (40% solution)0.99 - 1.05Diazotizing Agent
Barbituric Acid~1.0Coupling Component
Sodium HydroxideVariesTo dissolve barbituric acid
Sodium AcetateVariesBuffer
Surfactant (e.g., Emulsifier OP-10)CatalyticCrystal growth modifier
Water-Solvent
Ice-Coolant

Step-by-Step Procedure

Part 1: Preparation of the Diazonium Salt Solution

  • In a reaction vessel, charge 5-amino-6-methylbenzimidazolone, water, and hydrochloric acid.

  • Stir to form a slurry and cool the mixture to 0-5°C using an external ice-salt bath and by adding ice directly to the mixture.

  • Slowly add a 40% aqueous solution of sodium nitrite subsurface over 30-60 minutes, ensuring the temperature never exceeds 5°C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5°C.

  • Check for excess nitrous acid using starch-iodide paper. If positive, add a small amount of sulfamic acid to quench it. The final solution should be clear.

Part 2: Preparation of the Coupling Solution

  • In a separate, larger vessel, dissolve barbituric acid in water with the aid of a sodium hydroxide solution.

  • Add the buffer (sodium acetate) and the surfactant to this solution.

  • Cool the resulting coupling solution to 10-15°C.

Part 3: Azo Coupling Reaction

  • Slowly and simultaneously add the diazonium salt solution and the remaining portion of the alkali solution (if any) to the vigorously stirred coupling solution over 1-2 hours.

  • Critically, monitor and maintain the pH of the reaction mixture between 6.5 and 7.0 throughout the addition.

  • After the addition is complete, allow the reaction to stir for another hour at room temperature.

  • Heat the resulting orange slurry to 90-95°C and hold for 2 hours to mature the pigment crystals.

Part 4: Isolation and Finishing

  • Cool the slurry to 60-70°C.

  • Filter the solid pigment and wash thoroughly with hot water until the filtrate is neutral and free of salts.

  • The resulting filter cake is the crude pigment. For improved properties, it can be reslurried in an organic solvent, heated under reflux, cooled, filtered, washed, and then dried in an oven at 80-100°C.

Sources

Troubleshooting

Technical Support Center: Purification of 5-Amino-6-methyl-2-benzimidazolone (AMBI)

Welcome to the Technical Support Center for the isolation and purification of 5-Amino-6-methyl-2-benzimidazolone (CAS: 67014-36-2), a critical intermediate used in the synthesis of high-performance pigments (such as Pigm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 5-Amino-6-methyl-2-benzimidazolone (CAS: 67014-36-2), a critical intermediate used in the synthesis of high-performance pigments (such as Pigment Orange 64) and pharmaceutical derivatives[1][2].

This guide is designed for research scientists and process chemists. It bypasses basic laboratory instructions to focus on the chemical causality, troubleshooting, and self-validating protocols required to achieve >99% purity from crude reaction mixtures.

Mechanistic Principles of AMBI Purification

To purify crude 5-Amino-6-methyl-2-benzimidazolone effectively, one must exploit its unique structural properties. The compound is synthesized industrially via the condensation of 3,4-diaminotoluene with urea, followed by nitration to form 5-nitro-6-methylbenzimidazolone, and a final reduction step[3].

The Causality of Insolubility: The benzimidazolone core forms a rigid, highly stable intermolecular hydrogen-bonding network ( N−H⋯O=C ). As a result, the free base exhibits a high melting point (>256°C) and is virtually insoluble in water and non-polar organic solvents[2][4].

The Purification Strategy (Amphoterism): The primary amino group at the 5-position provides our primary chemical handle. It is sufficiently basic to be protonated by strong mineral acids (e.g., HCl ), breaking the intermolecular lattice and forming a water-soluble hydrochloride salt[5]. Conversely, the unreduced precursor (5-nitro-6-methylbenzimidazolone) lacks this basicity due to the strongly electron-withdrawing nitro group. This differential solubility allows us to dissolve the target product in aqueous acid while filtering out unreacted precursors, transition metal catalysts (like Pd/C or Raney Nickel), and iron sludge[6].

Troubleshooting Guides & FAQs

Q1: My crude product is heavily contaminated with the unreduced 5-nitro-6-methylbenzimidazolone precursor. How do I separate them? A: Do not attempt standard organic solvent recrystallization, as both compounds exhibit poor solubility profiles. Instead, utilize an Acid-Base Extraction . Suspend the crude mixture in water and lower the pH to < 2 using 31% HCl with heating[5]. The 5-amino compound will form a soluble hydrochloride salt, while the 5-nitro compound will remain an insoluble solid. Perform a hot filtration to remove the nitro impurity, then neutralize the filtrate with NaOH or NH4​OH to precipitate the pure 5-amino free base.

Q2: The final powder is dark brown instead of the expected pale yellow. What causes this and how is it fixed? A: A dark brown color indicates oxidation of the primary amine group, often resulting in conjugated polymeric impurities. To resolve this, perform a DMF/Water Recrystallization combined with an activated carbon treatment. N,N-Dimethylformamide (DMF) is highly polar and disrupts the hydrogen bonding of the benzimidazolone core, dissolving the compound at 80–90°C[6]. Adding 5-10% (w/w) activated carbon will adsorb the heavy, oxidized organics. Filter hot, then use water as an anti-solvent to crash out the purified pale yellow crystals.

Q3: I used iron powder for the reduction step, and my product has high iron ash content. How do I remove the inorganic residues? A: Iron sludge is a common byproduct of Béchamp-style reductions[6]. If you are using the Acid-Base method, the iron will partially dissolve in HCl . To prevent iron from co-precipitating when you neutralize the solution, add a chelating agent (such as EDTA) to the acidic aqueous filtrate before adding the base. Alternatively, extract the free base directly into hot DMF; the iron oxide/hydroxide sludge will remain completely insoluble and can be removed via filtration through a Celite pad.

Q4: My crystallization yields from DMF/Water are exceptionally low (<60%). What is the thermodynamic cause? A: The dielectric constant of the solvent mixture is likely too low, meaning too much DMF is present relative to water. AMBI is highly soluble in hot DMF but completely insoluble in water[2]. Ensure your DMF:Water ratio reaches at least 1:3 during the anti-solvent addition phase. Furthermore, crash-cooling prevents proper lattice formation; you must cool the system slowly to 4°C to drive the thermodynamic equilibrium toward crystallization.

Quantitative Data & Profiling

Table 1: Physicochemical & Solubility Profile
Property / SolventValue / BehaviorCausality / Note
Melting Point >256°C (Decomposes)Driven by strong N-H to C=O intermolecular hydrogen bonding[4].
Water Insoluble (Free Base)High lattice energy prevents aqueous solvation[2].
Aqueous HCl (pH < 2) Highly SolubleProtonation of the NH2​ group forms a soluble ionic salt[5].
DMF / DMSO Soluble (Hot)High polarity and hydrogen-bond acceptor capability disrupts the crystal lattice[6].
Ethanol Sparingly SolubleCan be used for washing, but poor for primary recrystallization[6].
Table 2: Impurity Profiling & Targeted Resolution
ImpuritySourceTargeted Removal Strategy
5-nitro-6-methylbenzimidazolone Incomplete reductionAcid dissolution (remains insoluble).
Iron Sludge / Pd-C Catalyst Reduction reagentsHot filtration in DMF or acidic aqueous media[6].
Oxidized Amines (Brown color) Air exposure / Side reactionsActivated carbon treatment in hot DMF.
Urea / 3,4-diaminotoluene Unreacted starting materialsWater washes (highly water-soluble)[3].

Experimental Workflows & Methodologies

G Crude Crude 5-Amino-6-methyl-2-benzimidazolone (Contains Nitro-isomer & Iron) Acid Acid Dissolution (HCl) Forms Soluble Hydrochloride Salt Crude->Acid Filter Hot Filtration Removes Insoluble Impurities Acid->Filter Carbon Activated Carbon Treatment Removes Colored Organics Filter->Carbon Base Neutralization (NaOH/NH4OH) Precipitates Free Base Carbon->Base Recryst Recrystallization (DMF/Water Anti-Solvent System) Base->Recryst Pure Pure 5-Amino-6-methyl-2-benzimidazolone (>99% Purity) Recryst->Pure

Caption: Workflow for the purification of crude 5-Amino-6-methyl-2-benzimidazolone.

Protocol A: Acid-Base Precipitation (Primary Purification)

This protocol isolates the target amine from non-basic organic impurities and insoluble inorganic catalysts.

  • Suspension: Suspend 100 g of crude 5-Amino-6-methyl-2-benzimidazolone in 500 mL of Deionized (DI) water.

  • Salt Formation: Slowly add 31% Hydrochloric Acid ( HCl ) under continuous stirring until the pH reaches 1.5–2.0[5]. Heat the mixture to 60°C for 30 minutes. The target compound will dissolve as a hydrochloride salt.

  • Hot Filtration: Filter the hot solution through a fine glass frit or Celite pad.

    • Validation Checkpoint: The filter cake should contain the unreacted yellow 5-nitro-6-methylbenzimidazolone and any metal catalyst. The filtrate should be clear but may be colored.

  • Neutralization: Cool the filtrate to 10–15°C using an ice bath. Slowly add 20% Sodium Hydroxide ( NaOH ) or aqueous Ammonia ( NH4​OH ) dropwise while maintaining the temperature below 20°C. Stop addition when the pH reaches 7.5–8.0. A thick, pale precipitate of the free base will form.

  • Isolation: Filter the precipitate under a vacuum. Wash the filter cake with 3 x 100 mL of cold DI water to remove residual salts.

  • Drying: Dry the solid in a vacuum oven at 70°C for 12 hours.

Protocol B: DMF/Water Anti-Solvent Recrystallization (Polishing Step)

This protocol removes trace oxidized organics and forces the compound into a highly pure crystalline lattice.

  • Dissolution: In a round-bottom flask, suspend 50 g of the semi-pure AMBI (from Protocol A) in 150 mL of N,N-Dimethylformamide (DMF)[6]. Heat to 85°C under a nitrogen atmosphere until complete dissolution occurs.

  • Decolorization: Add 5 g of activated carbon (Darco) to the hot solution. Stir vigorously at 85°C for 30 minutes.

  • Hot Filtration: Filter the hot suspension rapidly through a pre-warmed Celite pad to remove the activated carbon.

    • Validation Checkpoint: Spot the filtrate on a silica TLC plate alongside the crude material (Eluent: Ethyl Acetate/Methanol 9:1). The baseline dark spots present in the crude should be entirely absent in the filtrate.

  • Anti-Solvent Addition: Transfer the clear filtrate to a crystallizing dish equipped with overhead stirring. While maintaining the temperature at 60°C, add 450 mL of hot DI water dropwise. Turbidity will appear and persist as the solubility limit is breached.

  • Crystallization: Remove the heat source. Allow the mixture to cool to room temperature over 2 hours at a slow stirring rate (50 rpm) to promote large crystal growth. Finally, chill the mixture to 4°C for 2 hours.

  • Harvesting: Filter the pale yellow crystals. Wash sequentially with 50 mL of cold 10% DMF/Water, followed by 50 mL of cold Ethanol to aid in drying.

  • Final Drying: Dry under high vacuum at 65°C until a constant weight is achieved.

References

  • CymitQuimica.5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one.
  • Made-in-China.5-Amino-6-Methyl-1, 3-Dihydro-2h-Benzimidazol-2-One CAS 67014...
  • Shanghai Sunwise Chemical.5-Amino-6-Methyl-2-Benzimidazolone CAS 67014-36-2.
  • Google Patents (CN109627219A).A kind of production method of 5-amino-6-methyl benzimidazolone.
  • Google Patents (CN101863840B).Preparation method of 5-amino-6-methyl benzimidazolone.
  • Google Patents (US5559216A).Single-step process for the preparation of bis-(acetoacetylamino) benzene disazo pigments.

Sources

Optimization

Technical Support Center: Nitrobenzimidazolone Reduction Workflows

Welcome to the Technical Support Center for the synthesis and modification of benzimidazole derivatives. This portal is specifically designed for researchers and drug development professionals scaling or optimizing the r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and modification of benzimidazole derivatives. This portal is specifically designed for researchers and drug development professionals scaling or optimizing the reduction of 5-nitro-6-methyl-2-benzimidazolone to 5-amino-6-methyl-2-benzimidazolone .

While catalytic hydrogenation ( H2​ with Pd/C or Raney Nickel) remains the industrial standard, it presents severe operational bottlenecks regarding safety, chemoselectivity, and substrate compatibility. This guide provides authoritative troubleshooting, quantitative data, and self-validating protocols for alternative reducing agents.

Workflow Decision Matrix

Use the logic tree below to determine the optimal alternative reducing agent based on your specific experimental constraints.

G Start 5-nitro-6-methyl-2-benzimidazolone Reduction Strategy Q1 Is High-Pressure H2 Equipment Available? Start->Q1 YesH2 Pd/C or Raney Ni (Standard Catalytic) Q1->YesH2 Yes NoH2 Alternative Agents Required Q1->NoH2 No Q2 Are DNA-Compatible / Aqueous Conditions Needed? NoH2->Q2 Na2S2O4 Sodium Dithionite (Na2S2O4) Q2->Na2S2O4 Yes Q3 Is the Synthesis for Large-Scale Production? Q2->Q3 No Fe Fe / NH4Cl (Béchamp-type) Q3->Fe Yes SnCl2 SnCl2 / EtOH (Lab-Scale, Mild) Q3->SnCl2 No

Decision matrix for selecting alternative reducing agents for nitrobenzimidazolones.

Troubleshooting & FAQs

Q: Why should I avoid standard catalytic hydrogenation (Pd/C or Raney Nickel) for this substrate? A: While catalytic hydrogenation is highly efficient, Raney Nickel is highly pyrophoric and poses significant safety hazards upon exposure to air[1]. Furthermore, if your benzimidazolone derivative contains halogenated functional groups (e.g., Cl, Br, I) on the aromatic ring, Pd/C will frequently catalyze[2]. Alternative metals like Iron or Tin eliminate the need for specialized high-pressure reactors and mitigate these chemoselectivity issues.

Q: I am synthesizing a DNA-encoded library (DEL). What reducing agent is compatible with aqueous media and preserves DNA integrity? A: Sodium dithionite ( Na2​S2​O4​ ) is the optimal choice. Traditional methods are incompatible with DELs because they require organic solvents or harsh acidic conditions that degrade DNA oligomers. Sodium dithionite provides a that circumvents pyrophoric catalysts and maintains complete DNA structural integrity during the formation of the benzimidazole core[1].

Q: How do I prevent the formation of azo or azoxy byproducts when using alternative metals? A: The formation of azo (-N=N-) or azoxy byproducts occurs when the reduction stalls at the nitroso or hydroxylamine intermediate, which then condense. To prevent this, ensure a large stoichiometric excess of the reducing agent (e.g., 3-5 equivalents) and maintain continuous proton availability. in the presence of an acid or proton donor will drive the reaction completely to the amine[3].

Q: My product is trapped in a thick emulsion after SnCl2​ reduction. How do I recover the 5-amino-6-methyl-2-benzimidazolone? A: Tin(II) chloride reductions generate insoluble tin(IV) oxide hydrates during aqueous workup, which trap the product. To break this, you must basify the reaction mixture to pH > 10 using 1N NaOH or saturated NaHCO3​ . This ( [Sn(OH)6​]2− ). Filtering the biphasic mixture through a pad of Celite before extraction will yield a clean organic layer[2].

Quantitative Data: Reducing Agent Comparison

The following table summarizes the operational parameters for the most effective alternative reducing agents for nitrobenzimidazolones.

Reducing AgentTypical Solvent SystemReaction TempEquivalents NeededPrimary ByproductsYield ProfileSelectivity / Best Use Case
Na2​S2​O4​ Water / Buffer25–50 °C3.0 – 5.0Sulfate / SulfiteModerateDNA-encoded libraries, purely aqueous systems[1]
SnCl2​⋅2H2​O EtOH / EtOAc70–80 °C (Reflux)3.0 – 5.0Tin(IV) oxidesHigh[4]
Fe / NH4​Cl EtOH / Water80 °C (Reflux)3.0 – 10.0Iron oxidesHighScale-up, avoiding harsh concentrated acids[2]
Zn / AcOH Acetic Acid25–60 °C3.0 – 5.0Zinc acetateModerateMild acidic conditions[3]

Standard Operating Procedures (SOPs)

Protocol A: Mild Béchamp-Type Reduction (Fe / NH4​Cl )

Causality: Using NH4​Cl instead of concentrated HCl provides a mild, buffered proton source. This prevents the degradation or hydrolysis of the benzimidazolone core while still enabling the iron-mediated single-electron transfer cascade.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 1 equivalent of 5-nitro-6-methyl-2-benzimidazolone in a 4:1 mixture of Ethanol and Water.

  • Reagent Addition: Add 5.0 equivalents of Iron powder (325 mesh) and 5.0 equivalents of solid Ammonium Chloride ( NH4​Cl ).

  • Reflux & Self-Validation: Heat the mixture to 80 °C under vigorous stirring.

    • Validation Checkpoint: The bright yellow suspension of the nitro compound will gradually convert into a dense, dark brown/black sludge of iron oxides ( Fe3​O4​ ). This visual shift confirms the electron transfer is actively occurring.

  • Monitoring: Spot the reaction on a TLC plate (UV 254 nm). The reaction is complete when the high-Rf starting material disappears and a new, highly polar spot (the amine) appears, which will stain positively (purple/red) with ninhydrin.

  • Workup: While the mixture is still hot, filter it through a pad of Celite to remove the iron oxides. Wash the Celite pad thoroughly with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to precipitate the 5-amino-6-methyl-2-benzimidazolone.

Protocol B: Tin(II) Chloride Reduction

Causality: SnCl2​ coordinates directly with the nitro oxygen atoms, facilitating a highly selective reduction that ignores most other reducible functional groups (like ketones or nitriles)[2].

Step-by-Step Methodology:

  • Preparation: Dissolve 1 equivalent of the substrate in Absolute Ethanol or Ethyl Acetate.

  • Reagent Addition: Add 4.0 equivalents of Tin(II) chloride dihydrate ( SnCl2​⋅2H2​O ).

  • Reaction: Heat the mixture to 70 °C for 2–4 hours.

  • Quenching & Self-Validation: Cool the mixture to room temperature and slowly add 1N NaOH or saturated NaHCO3​ until the pH reaches 10.

    • Validation Checkpoint: Initially, a thick, milky emulsion of tin(IV) oxides will form. As the pH surpasses 10, the emulsion will visibly break and separate into two distinct, clear layers as the insoluble oxides convert into soluble stannate complexes. This visual clearing validates successful tin sequestration.

  • Extraction: Filter the biphasic mixture through Celite, extract the aqueous layer with Ethyl Acetate, dry over Na2​SO4​ , and concentrate to yield the pure amine.

References

  • Du, H.-C., & Huang, H. (2017). "DNA-Compatible Nitro Reduction and Synthesis of Benzimidazoles." Bioconjugate Chemistry, 28(10), 2575-2580. PubMed. URL:[Link]

  • Common Organic Chemistry. "Nitro Reduction - Common Conditions." URL:[Link]

  • Master Organic Chemistry. (2018). "More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger." URL:[Link]

Sources

Troubleshooting

Technical Support Center: Green Synthesis of 5-Amino-6-methyl-2-benzimidazolone

Executive Overview & Mechanistic Philosophy Welcome to the Technical Support Center for the synthesis of 5-Amino-6-methyl-2-benzimidazolone (also known as 5-amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one). As a Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview & Mechanistic Philosophy

Welcome to the Technical Support Center for the synthesis of 5-Amino-6-methyl-2-benzimidazolone (also known as 5-amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one). As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are transitioning away from legacy, highly toxic manufacturing routes.

Historically, synthesizing this critical intermediate—used heavily in pigments like Pigment Orange 64 and various pharmaceutical APIs—relied on phosgene gas and iron-powder reductions, generating massive amounts of hazardous waste (1)[1]. The modern green synthesis approach replaces phosgene with urea, utilizes recyclable solvent systems, and employs catalytic hydrogenation to achieve comprehensive yields of 90-92% while drastically lowering the environmental E-factor (2)[2].

Green Synthesis Pathway Visualization

G Start 3,4-Diaminotoluene + Urea Condensation Green Condensation (Mixed Xylenes, 130-140°C) Start->Condensation Intermediate1 5-Methylbenzimidazolone Condensation->Intermediate1 Nitration Regioselective Nitration (Dilute HNO3, 0-5°C) Intermediate1->Nitration Intermediate2 5-Nitro-6-methylbenzimidazolone Nitration->Intermediate2 Reduction Catalytic Hydrogenation (Pd/C or Raney Ni, DMF/H2O) Intermediate2->Reduction Product 5-Amino-6-methyl-2-benzimidazolone Reduction->Product Waste Aqueous Waste (Recycled/Treated) Reduction->Waste Water/Solvent Recovery

Green synthesis workflow for 5-Amino-6-methyl-2-benzimidazolone highlighting eco-friendly steps.

Validated Standard Operating Procedures (SOPs)

Protocol 1: Phosgene-Free Cyclization (Urea Condensation)

Objective: Synthesize 5-methylbenzimidazolone via a green condensation route.

  • Charge : In a reactor, combine 3,4-diaminotoluene with a recyclable mixed xylene solvent system (1,2-xylene, 1,3-xylene, 1,4-xylene, and ethylbenzene) (2)[2].

  • Reagent Addition : Add urea at a 1:2.05 molar ratio relative to the amine (3)[3].

  • Thermal Ramp : Slowly raise the temperature to 130–140°C over 1.0 hour. Causality: A gradual ramp controls the decomposition of urea into isocyanic acid (the active cyclization agent) and prevents rapid, uncontrollable ammonia gas build-up.

  • Hold : Maintain at 130–140°C for 5.5 to 7.5 hours.

  • Isolation : Cool naturally to <100°C, then use a water bath to reach <30°C. Filter, wash with water, and dry under an infrared lamp.

  • Self-Validating System : The reaction is complete when the evolution of ammonia gas (detectable via pH indicator at the scrubber inlet) completely ceases.

Protocol 2: Regioselective Nitration

Objective: Introduce the nitro group at the 5-position with minimal oxidative degradation.

  • Suspension : Suspend the isolated 5-methylbenzimidazolone in dilute nitric acid (3)[3].

  • Thermal Control : Maintain the reaction temperature strictly between 0–5°C using an ice bath. Causality: Dilute acid combined with low temperatures prevents the oxidative cleavage of the benzimidazolone ring and suppresses dinitration.

  • Quench & Wash : Quench the reaction mixture into ice water. Filter the resulting 5-nitro-6-methylbenzimidazolone precipitate.

  • Self-Validating System : Wash the precipitate with deionized water until the effluent tests strictly neutral (pH 6.5–7.0). Any residual acid will poison the catalyst in the next step.

Protocol 3: Catalytic Hydrogenation (Green Reduction)

Objective: Reduce the nitro group without generating hazardous iron sludge.

  • Solvent Preparation : Transfer the neutral 5-nitro-6-methylbenzimidazolone into a high-pressure Parr reactor containing an alcohol-water or DMF-water solvent system (3)[3]. Causality: These systems exhibit low toxicity and allow for easy solvent recovery, saving costs and reducing waste.

  • Catalyst Addition : Add Raney Nickel or Pd/C catalyst (3)[3].

  • Hydrogenation : Purge the reactor with N₂, then H₂. Pressurize to 3-5 bar and heat gently under vigorous agitation (>800 rpm) to overcome mass transfer limitations.

  • Isolation : Once hydrogen uptake ceases, filter the catalyst (retain for recycling) and crystallize the target 5-amino-6-methyl-2-benzimidazolone.

  • Self-Validating System : The reaction is deemed complete when the hydrogen pressure gauge remains absolutely static for 30 consecutive minutes.

Troubleshooting & Scientific FAQs

Q1: Why am I seeing a low yield of 5-methylbenzimidazolone during the condensation step? A: Symptom: Yields drop below 80%, and unreacted 3,4-diaminotoluene remains. Causality & Solution: This is a thermal kinetics issue. Urea requires a sustained temperature of 130–140°C to effectively decompose into isocyanic acid, which is the actual reactive species for the cyclization (2)[2]. If the temperature is too low, the reaction stalls; if it exceeds 147°C, urea polymerizes into biuret. Ensure your heating jacket is calibrated and utilize a mixed xylene solvent system to stabilize the boiling point and improve heat distribution.

Q2: The nitration step is producing a dark, gummy residue instead of a clean precipitate. What is happening? A: Symptom: Poor crystal formation and high levels of impurities during nitration. Causality & Solution: This indicates over-oxidation of the benzimidazolone ring. Concentrated nitric acid or localized hot spots will cleave the ring (1)[1]. You must use dilute nitric acid and ensure the addition rate is slow enough that the internal temperature never exceeds 5°C. Ensure the agitator is running at optimal RPM to prevent localized concentration gradients.

Q3: My Pd/C catalyst is deactivating prematurely during the hydrogenation step. How can I fix this? A: Symptom: Hydrogen uptake stops before theoretical consumption is reached. Causality & Solution: Premature catalyst poisoning in this workflow is almost always caused by residual nitric acid or unwashed acidic byproducts from the prior nitration step (3)[3]. Palladium is highly sensitive to strong acids. Do not proceed to hydrogenation until the wash water of the intermediate registers a strict pH of 6.5–7.0.

Quantitative Process Metrics

ParameterTraditional MethodGreen Synthesis ApproachMechanistic Causality / Benefit
Cyclization Reagent PhosgeneUreaReplaces highly toxic, gaseous phosgene with solid urea; eliminates chloride waste (1)[1].
Reduction Reagent Iron Powder / HClH₂ with Pd/C or Raney NiEliminates massive iron oxide sludge; catalyst is recoverable and reusable (3)[3].
Solvent System Amyl alcohol / o-DichlorobenzeneMixed Xylenes / DMF-WaterXylenes and DMF-water allow for high solvent recovery, reducing ammonia nitrogen in wastewater (2)[2].
Comprehensive Yield ~70-75%90-92%Optimized thermal control and catalytic efficiency prevent side reactions and product loss (2)[2].

References

  • Title: Preparation method of 5-amino-6-methyl benzimidazolone Source: Eureka | Patsnap URL
  • Title: Method for producing 5-amino-6-methyl benzimidazolone Source: Eureka | Patsnap URL
  • Title: CN102295605A - Method for preparing benzimidazolone derivative Source: Google Patents URL

Sources

Optimization

catalyst selection for the hydrogenation of 5-nitro-6-methyl-2-benzimidazolone

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and operational challenges associated with the catalytic hydrogenation of 5-nitro-6-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and operational challenges associated with the catalytic hydrogenation of 5-nitro-6-methyl-2-benzimidazolone to 5-amino-6-methyl-2-benzimidazolone.

This transformation is a critical node in the synthesis of advanced active pharmaceutical ingredients (APIs), including bisbenzimidazole derivatives[1], and specialized dyes. Due to the notoriously poor solubility of benzimidazolone derivatives and the complex kinetics of nitro reduction, successful execution requires precise catalyst selection and rigorous procedural control.

Mechanistic Overview: The Haber Pathway

To troubleshoot this reaction, you must first understand the causality of the reduction process. The conversion of an aromatic nitro group to an amine does not occur in a single step. It follows the classical Haber mechanism, proceeding through sequential direct hydrogenation pathways[2].

The accumulation of intermediates—specifically the hydroxylamine species—is the primary cause of stalled reactions and poor yields. A highly active catalyst is required to push the hydroxylamine intermediate through the final dehydration and hydrogenation steps to yield the desired amine.

HaberMechanism A 5-Nitro-6-methyl- 2-benzimidazolone B Nitroso Intermediate A->B + H2 - H2O C Hydroxylamine Intermediate B->C + H2 D 5-Amino-6-methyl- 2-benzimidazolone C->D + H2 - H2O

Figure 1: Direct hydrogenation route of the Haber mechanism for nitro compound reduction.

Catalyst Selection & Quantitative Operational Matrix

Selecting the right catalyst dictates your solvent choice, operating pressure, and downstream processing. While Raney Nickel is often favored for industrial bulk economics, Palladium on Carbon (Pd/C) is the gold standard for this specific substrate due to its high activity at ambient to mild conditions[1].

Below is a summarized quantitative comparison of the standard catalytic systems used for this transformation:

Catalyst SystemOperating Temp (°C)Operating Pressure (bar)Optimal SolventsProsCons
10% Pd/C 20 - 501 - 5Methanol, DMFHigh activity at ambient temps[1]; prevents over-reduction.Higher upfront cost; susceptible to sulfur/heavy metal poisoning.
Raney Nickel 50 - 10010 - 50Methanol, WaterCost-effective for scale-up; robust against minor impurities.Requires high pressure; severe pyrophoric hazard; difficult filtration.
5% Pt/C 20 - 605 - 10Ethyl Acetate, MeOHPrevents dehalogenation (useful if halogens were present).Lower intrinsic activity for simple nitro groups; prone to hydroxylamine accumulation.

Standard Operating Procedure (SOP): Pd/C Catalyzed Hydrogenation

This protocol is a self-validating system: it utilizes methanol as the solvent to balance the initial solubility of the nitro compound with the intentional crystallization of the amino product upon cooling[3].

Materials Required:

  • 5-Nitro-6-methyl-2-benzimidazolone (Substrate)

  • 10% Pd/C, 50% wet (Catalyst)

  • Methanol (Solvent)

  • Hydrogen gas (UHP grade)

Step-by-Step Methodology:

  • Inertion & Loading: Charge a high-pressure autoclave with 5-nitro-6-methyl-2-benzimidazolone and Methanol[3]. Add the 10% Pd/C catalyst (typically 5–10 wt% relative to the substrate). Seal the reactor and purge the vessel 3 times with Nitrogen (pressurize to 3 bar, then vent) to entirely displace oxygen.

  • Pressurization: Purge the vessel 3 times with Hydrogen gas to displace the Nitrogen. Pressurize the reactor to a steady 3–5 bar.

  • Reaction Execution: Heat the reaction mixture to 40°C under vigorous agitation (800–1000 RPM). Monitor the hydrogen mass flow controller. The reaction is typically complete within 4–6 hours when hydrogen uptake ceases[1].

  • Hot Filtration (Critical Step): Do not cool the reactor yet. Heat the mixture to 60°C. Because the product has strong intermolecular hydrogen bonding, it will precipitate at room temperature. Filter the hot mixture through a Celite pad under a nitrogen atmosphere to quantitatively remove the Pd/C catalyst while the product remains in solution.

  • Crystallization & Isolation: Transfer the clear filtrate to a crystallizer. Cool gradually to 0–5°C. The 5-amino-6-methyl-2-benzimidazolone will precipitate as a highly pure crystalline solid. Filter, wash with cold methanol, and dry under vacuum at 50°C.

Troubleshooting Guides & FAQs

Q1: The reaction stalls prematurely, and HPLC shows a buildup of a yellow/orange intermediate. What is happening? A1: You are observing the accumulation of the hydroxylamine intermediate (highlighted in red in Figure 1). This occurs when the final dehydration/hydrogenation step is starved of active hydrogen[2].

  • Causality: This is typically caused by mass transfer limitations (inadequate stirring RPM or low H2 pressure) or catalyst poisoning from upstream impurities (e.g., residual sulfur or amines).

  • Solution: Increase agitation to >800 RPM to improve gas-liquid mixing. If the reaction remains stalled, safely vent the reactor, purge with nitrogen, and spike the mixture with an additional 2-3 wt% of fresh Pd/C.

Q2: The product is precipitating during the reaction and coating the catalyst. How do we resolve this? A2: Benzimidazolone derivatives are notoriously insoluble due to rigid planar structures and strong hydrogen bonding. If the product precipitates during the reaction, it will coat the Pd/C active sites, halting the catalytic cycle.

  • Solution: Increase the solvent volume (dilution) or increase the reaction temperature to 50°C to keep the product dissolved. If using Methanol[3] is no longer viable at your concentration, switch to a more polar aprotic solvent like DMF or NMP, which readily solubilizes benzimidazolones.

Q3: We are seeing impurities related to over-reduction. Is this common? A3: Aromatic ring hydrogenation is rare with Pd/C under mild conditions but can occur if temperatures exceed 80°C or if pressures are pushed beyond 10 bar.

  • Solution: Strictly control the exotherm during the initial nitro-to-nitroso conversion. Ensure the reactor cooling jacket is active, and maintain the temperature strictly below 50°C.

Q4: How do we safely handle the spent Pd/C catalyst after the hot filtration? A4: Spent Pd/C is highly pyrophoric, especially when saturated with adsorbed hydrogen and residual methanol vapors.

  • Solution: Never allow the Celite/catalyst filter cake to pull dry under a vacuum. Keep it continuously wetted with water. Immediately transfer the spent catalyst cake into a dedicated, water-filled hazardous waste container for precious metal recovery.

Sources

Troubleshooting

scale-up challenges in the production of 5-Amino-6-methyl-2-benzimidazolone

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis and scale-up of 5-Amino-6-methyl-2-benzimidazolone (AMBI). This guide is designed for researchers, chemists, and...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 5-Amino-6-methyl-2-benzimidazolone (AMBI). This guide is designed for researchers, chemists, and production managers working in pharmaceutical and fine chemical development. AMBI is a crucial intermediate, particularly in the synthesis of high-performance pigments like Pigment Orange 64.[1] Its successful and efficient production is key to a stable supply chain for these materials.[2]

This document moves beyond simple protocols to provide a deeper understanding of the process chemistry, helping you anticipate challenges, troubleshoot effectively, and optimize your scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthesis route for 5-Amino-6-methyl-2-benzimidazolone?

A1: The most industrially viable and commonly documented route is a three-step synthesis starting from 3,4-diaminotoluene.[3][4] The sequence involves:

  • Condensation: Reaction of 3,4-diaminotoluene with urea to form 5-methyl-2-benzimidazolone.

  • Nitration: Selective nitration of the benzimidazolone ring to yield 5-nitro-6-methyl-2-benzimidazolone.

  • Reduction: Reduction of the nitro group to the desired amine, yielding the final product.[3][4]

This pathway is favored for its use of readily available starting materials and generally high yields at each stage.[3]

Q2: What are the most critical parameters to monitor during the scale-up of this process?

A2: When moving from the lab to pilot or full-scale production, the following parameters demand rigorous control:

  • Temperature Control: Exothermic reactions, particularly during nitration, must be managed to prevent runaway reactions and the formation of impurities.

  • Mass Transfer & Agitation: In heterogeneous reactions, such as the catalytic hydrogenation (reduction step), efficient mixing is critical to ensure the catalyst, substrate, and hydrogen gas interact effectively.

  • Solid Handling: The starting materials and intermediates are often solids. Their physical properties (particle size, density) can affect dosing, reaction rates, and filtration efficiency. The final product is a powder, and care must be taken to manage dust.[5]

  • Waste Stream Management: The nitration step, in particular, can generate acidic wastewater.[1] Modern protocols focus on using recyclable solvents to minimize environmental impact and improve process economy.[3]

Q3: What is a realistic overall yield to target for this three-step process at an industrial scale?

A3: With proper optimization, a comprehensive yield of 90-92% is achievable.[3] Published data suggests individual step yields can be very high: condensation up to 99%, nitration around 98.3%, and reduction (via hydrogenation) up to 93.5%.[3][4] Achieving these results consistently at scale is the primary challenge.

Synthesis Pathway Overview

The diagram below outlines the well-established three-step manufacturing process for 5-Amino-6-methyl-2-benzimidazolone.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 3,4-Diaminotoluene + Urea B 5-Methyl-2-benzimidazolone A->B  High-Boiling Solvent (e.g., Xylene) 120-140°C C 5-Nitro-6-methyl-2-benzimidazolone B->C  Nitric Acid Solvent (e.g., Acetic Acid) 40-80°C D 5-Amino-6-methyl-2-benzimidazolone (Final Product) C->D  Reducing Agent (e.g., H₂/Nickel Catalyst) 60-80°C

Caption: Three-step synthesis of 5-Amino-6-methyl-2-benzimidazolone.

Troubleshooting Guide

This section addresses specific issues that may arise during scale-up, organized by reaction step.

Step 1: Condensation (3,4-Diaminotoluene + Urea)

Q: My condensation reaction is stalling, and the yield of 5-methyl-2-benzimidazolone is significantly lower than the expected >98%. What's going wrong?

A: This is a common scale-up issue often related to thermal management and water removal.

Potential Cause Scientific Explanation & Recommended Action
Insufficient Reaction Temperature The condensation of 3,4-diaminotoluene and urea requires a high temperature (120-140°C) to proceed efficiently.[3] On a larger scale, reactor heating systems may be less efficient. Action: Verify internal reactor temperature probes are accurate. Increase the heating jacket temperature and monitor the reaction progress by TLC or HPLC until the starting material is consumed. Using a high-boiling solvent like xylene or o-dichlorobenzene is crucial for maintaining the required temperature.[3][4][6]
Presence of Water Water, even in small amounts from raw materials, can interfere with the reaction. Action: Employ a Dean-Stark trap or a similar water segregator during the reflux to azeotropically remove any water present in the starting materials or formed during the initial stages.[3] This ensures the reaction equilibrium favors product formation.
Poor Starting Material Quality Impurities in the 3,4-diaminotoluene can lead to side reactions and discoloration. Action: Always use a starting material with >99% purity. Qualify new batches of raw materials at the lab scale before committing to a pilot run.
Step 2: Nitration (5-Methyl-2-benzimidazolone)

Q: During nitration, I'm observing the formation of significant byproducts and my yield of 5-nitro-6-methyl-2-benzimidazolone is poor. How can I improve selectivity?

A: Selectivity in nitration is almost entirely dependent on rigorous control of temperature and the rate of nitric acid addition.

Potential Cause Scientific Explanation & Recommended Action
Runaway Reaction / Over-Nitration Nitration is a highly exothermic process. A rapid temperature increase can lead to the formation of dinitro-isomers and other degradation products. Action: Ensure your reactor has adequate cooling capacity. Add the nitric acid dropwise via a dosing pump, carefully monitoring the internal temperature and keeping it within the optimal range (e.g., 40-80°C).[3] A slower addition rate is always safer and more selective at scale.
Inefficient Solvent System Using older methods with dilute nitric acid can generate large volumes of hazardous acidic wastewater, complicating workup and reducing yield.[1] Action: Adopt a modern protocol using a recyclable solvent such as acetic acid or chlorobenzene.[3] This not only improves environmental performance but also provides a more controlled reaction medium, leading to higher purity and yield (up to 98.3%).[4]
Step 3: Reduction (5-Nitro-6-methyl-2-benzimidazolone)

Q: My catalytic hydrogenation is sluggish and incomplete. What factors could be inhibiting the reduction?

A: Catalytic hydrogenation at scale is a multiphase system where physical parameters are as important as chemical ones.

Potential Cause Scientific Explanation & Recommended Action
Catalyst Inactivity or Poisoning The catalyst (e.g., Raney Nickel, Pd/C) can be poisoned by sulfur or other impurities carried over from previous steps.[4] Action: Ensure the 5-nitro-6-methyl-2-benzimidazolone intermediate is of high purity before reduction. Use a fresh, high-activity catalyst. If recycling catalyst, perform reactivation steps as recommended by the manufacturer.
Poor Mass Transfer For the reaction to proceed, the solid catalyst, the dissolved substrate, and hydrogen gas must be in intimate contact. Inadequate agitation in a large reactor is a frequent cause of slow reactions. Action: Optimize the agitator speed and design (e.g., gas-entraining impellers) to ensure efficient gas dispersion and suspension of the catalyst particles.
Insufficient Hydrogen Pressure The reaction rate is dependent on hydrogen pressure. Action: Maintain a constant hydrogen pressure within the recommended range (e.g., 1.0-3.0 MPa) throughout the reaction.[3] Monitor for leaks in the system that could cause a pressure drop.
Incorrect Solvent/pH (for Iron Reduction) If using an alternative like iron powder reduction, the reaction is highly dependent on the solvent system (e.g., ethanol-water) and the presence of an acid (like HCl) to activate the iron.[4] Action: Strictly control the solvent ratios and the amount of acid added. The pH of the reaction medium is critical for the rate of iron consumption and reduction.
General Troubleshooting Workflow

When encountering a problem, a logical diagnostic approach is essential. The following flowchart can guide your troubleshooting process.

G Start Problem Identified (e.g., Low Yield, Impurity) Check_Purity Analyze Purity of Starting Materials & Intermediates Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Check_Params Verify Reaction Parameters (Temp, Pressure, Time) Params_OK Parameters OK? Check_Params->Params_OK Check_Reagents Confirm Stoichiometry & Reagent Quality/Activity Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Equipment Inspect Equipment (Probes, Agitator, Seals) Equipment_OK Equipment OK? Check_Equipment->Equipment_OK Purity_OK->Check_Params Yes Purify_SM Action: Purify or Source New Raw Material Purity_OK->Purify_SM No Params_OK->Check_Reagents Yes Adjust_Params Action: Adjust & Optimize Process Parameters Params_OK->Adjust_Params No Reagents_OK->Check_Equipment Yes Replace_Reagents Action: Use Fresh Reagents /Recalibrate Catalyst Reagents_OK->Replace_Reagents No Repair_Equipment Action: Calibrate or Repair Equipment Equipment_OK->Repair_Equipment No Consult Consult Process Development Team Equipment_OK->Consult Yes Purify_SM->Check_Params Adjust_Params->Check_Reagents Replace_Reagents->Check_Equipment Repair_Equipment->Consult

Caption: A systematic workflow for troubleshooting scale-up issues.

Detailed Protocols

The following protocols are adapted from established methods and are intended for process development and scale-up.[3][4][6] Safety protocols must be strictly followed.

Protocol 1: Synthesis of 5-Methyl-2-benzimidazolone (Condensation)
  • Reactor Setup: Charge a suitable reactor with o-dichlorobenzene (approx. 5-6 L per kg of 3,4-diaminotoluene).[6] Equip the reactor with a powerful agitator, thermometer, and a reflux condenser with a water segregator.

  • Charging Reactants: While stirring, add 3,4-diaminotoluene (1.0 eq) followed by urea (1.0-1.05 eq).[6]

  • Reaction: Heat the mixture slowly to reflux (approx. 180-185°C).[6] Maintain reflux for 5-6 hours, continuously removing any water that collects in the segregator.

  • Workup: Cool the reaction mixture to below 100°C, then further cool to 25-30°C using a water bath.[6] The product will precipitate.

  • Isolation: Filter the solid product. Wash the filter cake thoroughly with a suitable solvent (e.g., water or a non-polar solvent like hexane) to remove residual o-dichlorobenzene.

  • Drying: Dry the solid under vacuum at 80-100°C to a constant weight.

    • Expected Yield: 95-99%[4][6]

Protocol 2: Synthesis of 5-Nitro-6-methyl-2-benzimidazolone (Nitration)
  • Reactor Setup: Charge a clean, dry reactor with acetic acid (approx. 10 L per kg of 5-methyl-2-benzimidazolone).[1] Begin agitation and bring the temperature to 60°C.

  • Charging Reactant: Add the 5-methyl-2-benzimidazolone from the previous step.

  • Nitration: Add nitric acid (approx. 1.05-1.1 eq) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 80°C.[1][3]

  • Reaction: After the addition is complete, maintain the temperature at 60-80°C for 1-2 hours until the reaction is complete (monitor by HPLC).

  • Workup: Cool the reaction mixture. The nitrated product will precipitate.

  • Isolation: Filter the product and wash the cake with water until the filtrate is neutral.

  • Drying: Dry the yellow solid under vacuum.

    • Expected Yield: >98%[4]

Protocol 3: Synthesis of 5-Amino-6-methyl-2-benzimidazolone (Reduction)
  • Reactor Setup: To a hydrogenation-rated autoclave, add methanol (approx. 6.5 L per kg of nitro compound) and the 5-nitro-6-methyl-2-benzimidazolone.[3]

  • Catalyst: Under an inert atmosphere (nitrogen or argon), add the Raney Nickel catalyst (approx. 3-5% by weight of the nitro compound).[3]

  • Hydrogenation: Seal the reactor. Purge the system 3-5 times with nitrogen, followed by 3-5 purges with hydrogen. Pressurize the reactor with hydrogen to 1.0-3.0 MPa.[3]

  • Reaction: Heat the mixture to 60-80°C with vigorous agitation.[3] The reaction is typically complete in 2-4 hours, indicated by the cessation of hydrogen uptake.

  • Workup: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge with nitrogen.

  • Isolation: Filter the reaction mixture to recover the catalyst. Caution: Nickel catalyst can be pyrophoric. The filtrate is distilled to recover the methanol. The resulting residue is treated with water to precipitate the final product.[3] Filter, wash with water, and dry.

    • Expected Yield: ~93.5%[3]

Safety First: Handling and Precautions

5-Amino-6-methyl-2-benzimidazolone and its intermediates require careful handling. Always consult the full Safety Data Sheet (SDS) before beginning work.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat or protective clothing.[7][8]

  • Respiratory Protection: The material is a powder. Avoid breathing dust.[7][9] Use in a well-ventilated area.[8] If dust is generated, a particulate filter respirator (e.g., N95 or P1) is recommended.[5][10]

  • Dust Explosion Hazard: As a combustible dust, fine particles can form explosive mixtures with air.[5] Ground all equipment to prevent static discharge. Avoid dust accumulation on surfaces.[5]

  • Health Hazards: The compound may cause skin, eye, and respiratory irritation.[7][8] Avoid contact with skin and eyes.[11]

  • Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[8][11]

  • First Aid:

    • Skin Contact: Wash with plenty of soap and water.[10]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7]

    • Inhalation: Move the person to fresh air.[10]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[5][8]

    • In all cases of doubt or if symptoms persist, seek medical attention.[5]

References

  • Safety Data Sheet: 5-amino-6-methyl-1,3-dihydrobenzoimidazol-2-one. (2022). Link

  • 5-Amino-6-methyl benzimidazolone - AK Scientific, Inc. Safety Data Sheet. Link

  • 5-Amino-6-methylbenzimidazolone - Material Safety Data Sheet (MSDS). Link

  • SAFETY DATA SHEET - Pfaltz & Bauer. Link

  • MATERIAL SAFETY DATA SHEET - Oxford Lab Fine Chem. Link

  • CN109627219A - A kind of production method of 5- amino-6-methyl benzimidazolone - Google Patents. Link

  • Method for producing 5-amino-6-methyl benzimidazolone - Eureka | Patsnap. Link

  • Benzimidazolone synthesis - Organic Chemistry Portal. Link

  • CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone - Google Patents. Link

  • 5-Amino-6-methylbenzamidazolone (AMBI) | CAS No.67014-36-2 - Sarna Chemicals. Link

  • Preparation method of 5-amino-6-methyl benzimidazolone - Eureka | Patsnap. Link

  • 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one - PubChem. Link

  • 5-Amino-6-methyl-1,3-dihydro-2H-benzimidazol-2-one | 67014-36-2 - ChemicalBook. Link

  • Pigment Intermediates - Amogh Chemicals. Link

  • 5-Amino-6-methyl-2-benzimidazolone | 910441-30-4 - Sigma-Aldrich. Link

  • Technical Support Center: Troubleshooting Benzimidazole Synthesis - Benchchem. Link

  • 910441-30-4 | 5-Amino-6-methyl-2-benzimidazolone - A2B Chem. Link

  • Benzimidazole - Organic Syntheses Procedure. Link

Sources

Optimization

Technical Support Center: Solvent Effects on 5-Amino-6-methyl-2-benzimidazolone Synthesis

Welcome to the Technical Support Center for the synthesis of 5-Amino-6-methyl-2-benzimidazolone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5-Amino-6-methyl-2-benzimidazolone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a particular focus on the critical role of solvents in determining reaction yield and purity. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions based on established scientific principles and field-proven insights.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis of 5-Amino-6-methyl-2-benzimidazolone, providing quick and actionable solutions.

Q1: My overall yield for 5-Amino-6-methyl-2-benzimidazolone is significantly lower than expected. What are the most likely causes related to solvent choice?

A1: Low overall yield in this multi-step synthesis can often be traced back to suboptimal solvent selection in one or more of the key reaction stages: condensation, nitration, or reduction.

  • Condensation Step: The initial cyclization of 3,4-diaminotoluene with urea to form 5-methyl-2-benzimidazolone is highly dependent on the solvent's boiling point and its ability to facilitate the removal of ammonia. Using a high-boiling point, inert solvent like o-dichlorobenzene is crucial for driving the reaction to completion at temperatures between 130-185°C.[1] Inadequate temperatures due to a lower-boiling solvent can lead to incomplete conversion.

  • Nitration Step: While the nitration of 5-methyl-2-benzimidazolone is typically carried out in an acidic medium, the choice of co-solvent can influence side product formation. Using recyclable solvents like acetic acid or chlorobenzene at controlled temperatures of 40-80°C can improve selectivity and simplify work-up.[2]

  • Reduction Step: The final reduction of 5-nitro-6-methyl-2-benzimidazolone to the desired product is highly sensitive to the solvent system. For catalytic hydrogenation (e.g., with Pd/C or Raney Nickel), a DMF-water system is often employed.[1][3] The DMF helps to solubilize the starting material, while water is essential for the catalytic process. An incorrect DMF/water ratio can lead to poor catalyst activity or incomplete reduction. For iron powder reduction, an ethanol-water system is effective and offers lower toxicity.[1]

Q2: I am observing a significant amount of colored impurities in my final product. How can I minimize their formation and effectively remove them?

A2: Colored impurities are a common challenge in benzimidazole synthesis.[4] Their formation can be attributed to side reactions or degradation of starting materials and intermediates.

  • Minimizing Formation:

    • Solvent Purity: Ensure that all solvents are of high purity and free from contaminants that could interfere with the reaction or act as catalysts for side reactions.

    • Inert Atmosphere: During the condensation and reduction steps, using an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that often lead to colored byproducts.

    • Temperature Control: Strict temperature control during all stages is critical. Overheating during the condensation or nitration steps can lead to the formation of polymeric or tar-like impurities.

  • Effective Removal:

    • Recrystallization: This is a highly effective method for purifying the final product.[4] A suitable solvent or solvent mixture should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature. Common recrystallization solvents for benzimidazole derivatives include ethanol, butanol, and water.[5][6]

    • Activated Carbon Treatment: During recrystallization, adding decolorizing carbon (charcoal) to the hot solution can effectively adsorb colored impurities.[6]

    • Column Chromatography: If recrystallization is insufficient, silica gel column chromatography can be used to separate the desired product from impurities with different polarities.[4]

Q3: The purity of my 5-Amino-6-methyl-2-benzimidazolone is consistently below 98%. What aspects of the purification process should I focus on?

A3: Achieving high purity often requires a multi-step purification strategy.

  • Washing: After filtration, thoroughly wash the crude product with appropriate solvents to remove residual starting materials, reagents, and soluble byproducts. For the final product, washing with cold water and then a small amount of cold ethanol can be effective.[5]

  • pH Adjustment: During the work-up of the initial condensation reaction, careful neutralization with a base like sodium hydroxide is crucial to precipitate the product without causing degradation.[7]

  • Solvent Selection for Recrystallization: The choice of recrystallization solvent is paramount. Experiment with different solvents or solvent mixtures to find the optimal system that provides good crystal formation and efficiently excludes impurities.

II. Troubleshooting Guide: In-depth Analysis of Solvent Effects

This section provides a more detailed examination of specific issues and the underlying scientific principles related to solvent selection.

Issue 1: Incomplete Condensation Reaction and Low Yield of 5-methyl-2-benzimidazolone

Causality: The condensation of 3,4-diaminotoluene and urea to form the benzimidazolone ring is a cyclization-condensation reaction that releases ammonia. According to Le Chatelier's principle, the removal of a product (ammonia) will drive the equilibrium towards the formation of the desired product. The solvent plays a crucial role in this process.

Troubleshooting Steps:

  • Verify Solvent Boiling Point: The reaction is typically performed at temperatures between 130-185°C.[1] Using a high-boiling, inert solvent such as o-dichlorobenzene is essential to achieve and maintain this temperature range, which facilitates the efficient removal of ammonia gas.[1][3] Solvents like toluene or xylene may not reach the optimal temperature for this specific transformation, leading to incomplete conversion.

  • Ensure Proper Agitation: Adequate stirring is necessary to ensure a homogenous reaction mixture and facilitate the escape of ammonia from the liquid phase.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials.[7][8] If the reaction stalls, a modest increase in temperature (within the recommended range) may be beneficial.[7]

Experimental Workflow: Condensation Step

Condensation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Reactants 3,4-Diaminotoluene + Urea Flask Reaction Flask Reactants->Flask Solvent o-Dichlorobenzene Solvent->Flask Heating Heat to 130-185°C Flask->Heating Stirring Stirring Heating->Stirring Monitoring Monitor by TLC Stirring->Monitoring Cooling Cool to <100°C Monitoring->Cooling Neutralization Neutralize (NaOH) Cooling->Neutralization Filtration Filter & Wash Neutralization->Filtration Drying Dry Product Filtration->Drying Product 5-methyl-2- benzimidazolone Drying->Product

Caption: Workflow for the condensation of 3,4-diaminotoluene and urea.

Issue 2: Poor Yield and/or Side Product Formation in the Reduction of 5-nitro-6-methyl-2-benzimidazolone

Causality: The choice of solvent in the reduction step is critical for both catalytic hydrogenation and metal-acid reduction methods. The solvent must effectively dissolve the starting material and be compatible with the catalyst and reducing agent.

Troubleshooting Steps:

  • Catalytic Hydrogenation (e.g., Pd/C, Raney Ni):

    • Solvent System: A mixture of DMF and water is often optimal.[1][3] DMF acts as a good solvent for the nitro compound, while water is crucial for the catalytic activity. The concentration of DMF is typically in the range of 70-90%.[1]

    • Troubleshooting:

      • If the reaction is sluggish, ensure the DMF/water ratio is correct. Too little water can hinder the catalytic cycle, while too much may decrease the solubility of the starting material.

      • The quality of the DMF is important; impurities can poison the catalyst. Use high-purity, anhydrous DMF if possible, and add the appropriate amount of water.

      • Methanol can also be used as a solvent for nickel-catalyzed hydrogenation.[2]

  • Iron Powder Reduction:

    • Solvent System: An ethanol-water mixture is a common and effective choice, offering lower toxicity compared to other solvent systems.[1] The typical ethanol concentration is 80-90%.[1]

    • Troubleshooting:

      • Ensure sufficient ethanol is present to solubilize the nitro compound.

      • The reaction is often carried out under acidic conditions (e.g., with the addition of acetic acid or hydrochloric acid) to facilitate the reduction. The solvent system must be stable under these conditions.

Data Presentation: Solvent Effects on Reduction Yield

Reduction MethodCatalyst/ReagentSolvent SystemReported YieldReference
Catalytic HydrogenationPalladium-Carbon (Pd/C)DMF-Water91.8%[1]
Catalytic HydrogenationNickel (Ni)Methanol93.5%[2]
Iron Powder ReductionIron (Fe)Ethanol-Water89.2%[1]
Issue 3: Difficulty in Product Purification and Removal of Residual High-Boiling Solvents

Causality: High-boiling solvents like o-dichlorobenzene and DMF, while effective for their respective reactions, can be challenging to remove completely from the final product. Residual solvent can affect the purity and may be unacceptable for pharmaceutical applications.

Troubleshooting Steps:

  • Aqueous Work-up: A thorough aqueous work-up is essential to remove the bulk of water-soluble solvents like DMF.[5] This typically involves partitioning the reaction mixture between an organic solvent (e.g., ethyl acetate) and water. Multiple extractions may be necessary.

  • Precipitation and Washing: For solvents like o-dichlorobenzene, cooling the reaction mixture to induce precipitation of the product is effective.[3] The precipitated solid should then be thoroughly washed with a solvent in which the desired product is sparingly soluble but the high-boiling solvent is soluble (e.g., a cold, non-polar solvent like hexane).

  • Recrystallization: As mentioned in the FAQs, recrystallization is a powerful technique for removing trapped solvent molecules.[4]

  • Drying under Vacuum: After filtration and washing, drying the product under high vacuum at a slightly elevated temperature can help to remove the last traces of residual solvent.

Logical Relationship: Purification Strategy

Purification_Strategy Crude_Product Crude Product (with residual solvent) Aqueous_Workup Aqueous Work-up (for polar solvents like DMF) Crude_Product->Aqueous_Workup Precipitation_Wash Precipitation & Washing (for non-polar solvents) Crude_Product->Precipitation_Wash Recrystallization Recrystallization Aqueous_Workup->Recrystallization Precipitation_Wash->Recrystallization Vacuum_Drying Drying under Vacuum Recrystallization->Vacuum_Drying Pure_Product Pure 5-Amino-6-methyl- 2-benzimidazolone Vacuum_Drying->Pure_Product

Caption: General purification strategy for 5-Amino-6-methyl-2-benzimidazolone.

III. References

  • BenchChem. (2025). Troubleshooting guide for low conversion rates in benzimidazole synthesis.

  • BenchChem. (2025). Troubleshooting common issues in benzimidazole cyclization reactions.

  • BenchChem. (2025). Technical Support Center: Troubleshooting Benzimidazole Synthesis.

  • Patsnap. (2010). Preparation method of 5-amino-6-methyl benzimidazolone.

  • LibreTexts Chemistry. (2015). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution.

  • BenchChem. (n.d.). How to increase the efficiency of nucleophilic aromatic substitution reactions.

  • Google Patents. (n.d.). CN101863840B - Preparation method of 5-amino-6-methyl benzimidazolone.

  • Organic Syntheses. (n.d.). Benzimidazole.

  • Google Patents. (n.d.). CN109627219A - A kind of production method of 5- amino-6-methyl benzimidazolone.

Sources

Troubleshooting

Technical Support Center: Temperature Management in Benzimidazolone Nitration

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals dealing with the electrophilic aromatic substitution of benzimidazolone.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals dealing with the electrophilic aromatic substitution of benzimidazolone. Nitration of this scaffold is highly exothermic and exquisitely sensitive to thermal conditions. Poor temperature management inevitably leads to over-nitration, oxidative ring cleavage, and compromised yields.

Here, we provide validated protocols, thermodynamic data, and troubleshooting logic to ensure precision in your synthesis.

Validated Experimental Protocols

The following methodologies are engineered as self-validating systems. By monitoring the internal temperature (T_int) as a real-time feedback loop, you can dynamically adjust reagent addition to prevent thermal runaway and ensure high regioselectivity.

Protocol A: Selective Mononitration (Synthesis of 5-Nitrobenzimidazolone)

This protocol utilizes a dilute nitric acid system to maintain strict kinetic control, favoring the mono-adduct[1].

  • Substrate Dissolution : Suspend 1.0 molar equivalent of benzimidazolone in water or dilute sulfuric acid within a jacketed reactor.

  • Thermal Initialization : Engage active cooling to stabilize the internal temperature (T_int) at 20–30 °C.

  • Reagent Addition (Self-Validating Step) : Begin dropwise addition of 26% w/w nitric acid (2.0 to 4.0 equivalents).

    • Validation Check: Monitor T_int continuously. If the rate of temperature increase (ΔT) exceeds +5 °C/min, halt the addition immediately. The system must prove its cooling capacity can absorb the heat of mixing before you proceed.

  • Thermal Maturation : Once addition is complete and T_int stabilizes, gradually warm the reactor to 35–60 °C[2]. Hold for 1.5 to 2.5 hours.

  • Quenching & Isolation : Cool the mixture to room temperature. Isolate the precipitate via centrifugation or vacuum filtration, washing with cold distilled water until the effluent is pH neutral.

Protocol B: Exhaustive Polynitration (Synthesis of 4,5,6-Trinitrobenzimidazolone)

Synthesizing energetic or highly substituted derivatives requires pushing past the activation energy barrier of the deactivated nitro-ring[3].

  • Nitrating Mixture Preparation : In a dedicated vessel, dissolve KNO₃ (3.3 equivalents) in 98% H₂SO₄. Chill this mixture to 0–5 °C using an ice-water bath.

  • Substrate Addition : Add benzimidazolone (1.0 equivalent) in small, discrete portions.

    • Validation Check: Do not add the next portion until T_int returns to < 5 °C.

  • Primary Maturation : Slowly warm the reaction mixture to 60 °C over 1 hour.

  • Secondary Maturation : Elevate the temperature to 90 °C and hold for 4 hours to force the third nitration[3].

  • Quenching : Carefully pour the mixture over crushed ice, filter the yellow crystalline product, and wash with 50% cold H₂SO₄ followed by cold water.

Workflow A 1. Substrate Dissolution (H2O, H2SO4, or AcOH) B 2. Thermal Initialization Chill to 0-30 °C (Target Dependent) A->B C 3. Reagent Addition Dropwise HNO3 or KNO3 Monitor ΔT B->C D 4. Thermal Maturation Gradual Heating (35 °C for Mono, 90 °C for Tri) C->D E 5. Quench & Isolate Ice Bath / Filtration D->E

Step-by-step workflow for temperature-controlled benzimidazolone nitration.

Quantitative Data: Temperature vs. Substitution Profile

The degree of nitration is directly proportional to the thermal energy provided to the system. The table below summarizes how temperature thresholds dictate the final product[1][3][4].

Target CompoundReagent SystemInitial Temp (°C)Maturation Temp (°C)Typical Yield
5-Nitrobenzimidazolone 26% HNO₃ / H₂O20–3035–60>90%
5-Nitrobenzimidazolone Conc. HNO₃ / Glacial AcOH0–1030~85%
5,6-Dinitrobenzimidazolone Conc. HNO₃ / Glacial AcOH0–107080–94%
4,5,6-Trinitrobenzimidazolone KNO₃ / 98% H₂SO₄0–560, then 90~83%

Troubleshooting Guides & FAQs

Q1: Why is my mononitration reaction yielding a significant percentage of 5,6-dinitrobenzimidazolone? A1: The primary cause is localized thermal spikes (hot spots) during the addition of the nitrating agent. Nitration of benzimidazolone with concentrated HNO₃ at 30 °C yields the 5-nitro isomer, but allowing the temperature to reach 70 °C provides enough energy to overcome the deactivating effect of the first nitro group, driving the formation of the dinitro derivative[4]. Actionable Fix: Increase agitator speed to ensure rapid heat dissipation and strictly cap your maturation temperature at 60 °C[2].

Q2: My reaction stalled at 95% conversion. Should I increase the temperature to force completion? A2: No. Pushing the temperature past the recommended 60 °C threshold in a mononitration setup increases the risk of over-nitration or oxidative ring cleavage rather than safely driving the reaction to completion[1]. Actionable Fix: Instead of increasing heat, verify your nitric acid concentration. If using dilute systems, ensure the final HNO₃ concentration does not drop below 10% towards the end of the reaction to maintain the chemical driving force[1].

Q3: What is the mechanistic reason for the 5-position selectivity, and how does temperature affect it? A3: In strongly acidic media, benzimidazolone is protonated. The protonated benzimidazolium cation directs electrophilic attack primarily to the 5- and 6-positions[5]. At lower temperatures (< 30 °C), the system only possesses enough kinetic energy to overcome the activation barrier for the first nitration. The newly added nitro group is strongly electron-withdrawing, which severely deactivates the aromatic ring. A significantly higher thermal baseline (> 70 °C) is mechanistically required to force the nitronium ion (NO₂⁺) onto the deactivated ring for a second time[4].

Q4: How do I manage the severe exotherm when using the KNO₃/H₂SO₄ system for trinitration? A4: The in-situ generation of the nitronium ion from KNO₃ and H₂SO₄ is highly exothermic. If the temperature exceeds 5 °C during the initial substrate addition, you risk thermal runaway and decomposition. Actionable Fix: Follow the logic tree below. Pause addition immediately if T_int spikes, and rely on the ice-water bath to pull the heat out of the system before resuming[3].

Troubleshooting Start Alert: Internal Temp Exceeds Target by >5 °C Q1 Is Reagent Addition Ongoing? Start->Q1 Act1 PAUSE Addition. Maximize Jacket Cooling. Q1->Act1 Yes Q2 Has Mixture Turned Dark Red/Brown? Q1->Q2 No Act3 Resume Addition Slowly When Temp Stabilizes. Act1->Act3 Act2 Test for Over-nitration (TLC for Dinitro Species). Q2->Act2 Yes

Logical troubleshooting tree for managing thermal excursions during nitration.

References

  • Process for the preparation of 5-nitrobenzimidazolone-(2) . Google Patents (CA1132582A). Available at:1

  • Zur direkten Nitrierung des Benzimidazolons und der Reduktion einiger dieser Nitrierungsprodukte . Researcher.Life. Available at: 4

  • An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives . PMC (NIH). Available at:3

  • Method for improving quality of 5-acetoacetylaminobenzimidazolone . Google Patents (CN108101850B). Available at:2

  • Quantum-chemical studies of benzazoles nitration . ResearchGate. Available at: 5

Sources

Optimization

Technical Support Center: Troubleshooting Impurities in Pigment Orange 64 Synthesis

Welcome to the Technical Support Center for high-performance organic pigment synthesis. Pigment Orange 64 (PO 64) is a premium benzimidazolone azo pigment prized for its exceptional thermal stability (up to 300°C) and mi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for high-performance organic pigment synthesis. Pigment Orange 64 (PO 64) is a premium benzimidazolone azo pigment prized for its exceptional thermal stability (up to 300°C) and migration resistance in plastics and inks[1.7]. However, synthesizing its core structure—5-[(2,3-dihydro-6-methyl-2-oxo-1H-benzimidazol-5-yl)azo]barbituric acid—requires strict kinetic and thermodynamic control.

This guide provides process chemists and materials scientists with field-proven troubleshooting protocols to eliminate chemical and physical impurities during the diazotization, azo coupling, and pigmentation stages.

Diazotization: Preventing Precursor Degradation

Q: Why am I detecting high levels of phenolic degradation products and unreacted amine in my diazonium salt solution?

Causality: The diazotization of 5-amino-6-methylbenzimidazolone is highly exothermic. If the reaction temperature exceeds 5°C, the resulting diazonium salt becomes thermodynamically unstable. Water acts as a nucleophile, substituting the diazonium group to form a phenolic derivative while releasing nitrogen gas. Furthermore, if the hydrochloric acid (HCl) concentration is insufficient, unreacted free amine acts as a nucleophile and attacks the newly formed diazonium ion, resulting in a triazene impurity[1.4].

Self-Validating Protocol: Controlled Diazotization

  • Dispersion: Suspend 5-amino-6-methylbenzimidazolone in water and 30–31 wt% HCl. Ensure the molar ratio of Amine:HCl is strictly between 1:2.5 and 1:3.0 to prevent triazene formation[1.4].

  • Thermal Control: Add crushed ice directly to the reactor to lower the temperature to 0–5°C[1.3].

  • Nitrosation: Slowly inject a 40 wt% Sodium Nitrite ( NaNO2​ ) solution beneath the liquid surface to prevent NO2​ gas escape.

  • Self-Validation Step: After 30 minutes of stirring, spot the reaction mixture on Starch-Iodide paper. A rapid, persistent blue-black color confirms a slight excess of nitrous acid, verifying 100% amine conversion. If the test is negative, add NaNO2​ in 0.1% increments.

  • Quenching: Add sulfamic acid incrementally until the Starch-Iodide test turns negative. This guarantees that no oxidative impurities carry over into the coupling step.

G Amine 5-Amino-6-methyl- benzimidazolone Diazo Diazonium Salt (0-5°C) Amine->Diazo NaNO2, HCl Triazene Triazene Impurity (Low HCl) Amine->Triazene Side Reaction Coupling Azo Coupling (pH 4-6, 20-25°C) Diazo->Coupling Phenol Phenolic Impurity (T > 5°C) Diazo->Phenol H2O, Heat Crude Crude PO 64 (Amorphous) Coupling->Crude Barbituric Barbituric Acid (Enolate Form) Barbituric->Coupling Pure Pure PO 64 (Crystalline) Crude->Pure Thermal Pigmentation

Caption: Workflow of Pigment Orange 64 synthesis and primary impurity introduction points.

Azo Coupling: Controlling Reaction Kinetics

Q: What causes unreacted barbituric acid to persist post-coupling, and why does my reaction yield a dark, impure slurry?

Causality: The coupling of the diazonium salt with barbituric acid is an electrophilic aromatic substitution that is strictly pH-dependent. Barbituric acid must tautomerize and deprotonate into its enolate form to become sufficiently nucleophilic. At pH < 4, it remains fully protonated and unreactive, halting the coupling and leaving unreacted precursors. Conversely, at pH > 6, the diazonium salt reacts with hydroxide ions to form diazo hydroxides and unreactive diazotates, which rapidly decompose into dark-colored impurities[1.4].

Self-Validating Protocol: pH-Governed Azo Coupling

  • Buffer Preparation: Dissolve barbituric acid in an aqueous alkaline buffer utilizing sodium hydroxide and a buffering agent to form the coupling solution. Stabilize the temperature at 20–25°C[1.3].

  • Integration: Slowly dose the diazonium salt solution into the barbituric acid coupling liquid over 0.5 to 1.5 hours[1.4].

  • Self-Validation Step: Insert a calibrated pH probe directly into the reactor. As the acidic diazonium solution is added, the pH will naturally drop. Dynamically dose dilute NaOH to lock the pH strictly between 4.0 and 6.0[1.3]. If the pH drifts outside this window for more than 60 seconds, flag the batch for impurity HPLC analysis.

  • Maturation: Stir the mixture for 4–8 hours to ensure complete consumption of the diazonium salt.

G pH_Low pH < 4 Protonated Barbituric Acid Coupling_Fail1 Coupling Halted (Unreacted Precursors) pH_Low->Coupling_Fail1 pH_Opt pH 4-6 Enolate Formation Coupling_Success Efficient Azo Coupling (High Purity PO 64) pH_Opt->Coupling_Success pH_High pH > 6 Diazonium Decomposition Coupling_Fail2 Diazotate Formation (Degradation Products) pH_High->Coupling_Fail2

Caption: Mechanistic impact of pH on azo coupling efficiency and impurity formation.

Post-Processing: Resolving Physical Impurities

Q: My synthesized PO 64 has a dull shade and low tinting strength. Is this a chemical impurity or a physical defect?

Causality: This is a physical impurity. Azo pigments synthesized in aqueous media precipitate rapidly at low temperatures, forming amorphous agglomerates with a hard texture, dark shade, and poor dispersibility. Thermal pigmentation (solvent treatment) provides the thermodynamic activation energy required to dissolve these amorphous byproducts, release trapped inorganic salts, and recrystallize the pigment into its highly stable, vivid crystalline polymorph[1.11].

Self-Validating Protocol: Thermal Pigmentation

  • Washing: Filter the crude pigment and wash the filter cake extensively with deionized water to remove residual inorganic salts (e.g., NaCl generated during diazotization).

  • Solvent Suspension: Resuspend the crude pigment in an organic solvent (or a water/solvent mixture) to achieve a pigment solid content of 3–6%[1.3].

  • Thermal Activation: Heat the suspension to 90–150°C in a pressurized reactor and hold for 0.5–5 hours[1.3].

  • Self-Validation Step: Extract a 5 mL sample, dry it, and analyze it via X-ray Diffraction (XRD). The transition from a broad amorphous halo to sharp, well-defined crystalline peaks confirms successful polymorph purification.

  • Recovery: Cool the reactor to 60–80°C, filter in a vacuum, wash, and dry to obtain the finished high-tinting-strength product[1.4].

Quantitative Data Summary

The following table outlines the critical process parameters required to minimize impurities during PO 64 synthesis:

Process StageCritical ParameterOptimal RangeConsequence of Deviation
Diazotization Temperature0–5 °C> 5°C: Phenolic degradation and N2​ evolution[1.3].
Diazotization Amine : HCl Molar Ratio1 : 2.5–3.0< 2.5: Triazene impurity formation[1.4].
Azo Coupling Reaction pH4.0–6.0< 4.0: Unreacted barbituric acid; > 6.0: Diazonium decomposition[1.3].
Pigmentation Temperature90–150 °C< 90°C: Incomplete crystallization resulting in amorphous physical impurities[1.3].

References

  • Preparation method of pigment orange 64 (CN102391664A). Google Patents.
  • Preparation method for pigment orange 64 with high color intensity (CN104513494A). Google Patents.
  • Investigation into Pigmentation Behaviors and Mechanism of Pigment Yellow 180 in Different Solvents . MDPI. Available at:[Link]

Reference Data & Comparative Studies

Validation

validation of 5-Amino-6-methyl-2-benzimidazolone structure by 1H NMR and 13C NMR

Title: Structural Validation of 5-Amino-6-methyl-2-benzimidazolone (AMBI) via High-Resolution 1H and 13C NMR Spectroscopy: A Comparative Guide Executive Summary 5-Amino-6-methyl-2-benzimidazolone (AMBI, CAS: 67014-36-2)...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Validation of 5-Amino-6-methyl-2-benzimidazolone (AMBI) via High-Resolution 1H and 13C NMR Spectroscopy: A Comparative Guide

Executive Summary

5-Amino-6-methyl-2-benzimidazolone (AMBI, CAS: 67014-36-2) is a critical building block in the synthesis of high-performance azo pigments, pharmaceuticals, and supramolecular inclusion complexes[1]. The precise 5,6-substitution pattern of the benzimidazolone core dictates the molecule's hydrogen-bonding network, which directly governs the crystal lattice stability and macroscopic properties of the final product.

This guide provides an authoritative, self-validating methodology for confirming the structure of AMBI using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. By objectively comparing the NMR signatures of AMBI against its common positional isomers and derivatives, researchers can definitively rule out structural impurities that would otherwise compromise downstream applications.

Causality in Experimental Design: The Self-Validating Protocol

NMR spectroscopy is not merely a characterization tool; when designed correctly, it is a self-validating logic system. The structural validation of AMBI relies on exploiting the magnetic anisotropy and electron-donating effects of its substituents.

  • Solvent Selection (The Causality): Benzimidazolones form strong, rigid intermolecular hydrogen bonds (NH···O=C), rendering them virtually insoluble in standard non-polar deuterated solvents like CDCl₃. We mandate the use of DMSO-d₆ . The strong hydrogen-bond accepting capability of the sulfoxide oxygen disrupts the intermolecular lattice, ensuring complete dissolution and sharp, highly resolved NMR resonances.

  • Internal Referencing: Tetramethylsilane (TMS) must be used as an internal standard (0.00 ppm) because the validation relies on subtle chemical shift differences (shielding effects) between the aromatic protons.

Step-by-Step Acquisition Methodology
  • Sample Preparation: Accurately weigh 15–20 mg of the synthesized AMBI batch. Dissolve completely in 0.6 mL of anhydrous DMSO-d₆ containing 0.03% v/v TMS. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform rigorous probe tuning, matching, and 3D shimming to ensure optimal magnetic field homogeneity.

  • 1H NMR Acquisition: Execute a standard 1D proton pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of the quaternary methyl protons. Acquire 16 to 32 scans.

  • 13C NMR Acquisition: Execute a proton-decoupled 13C pulse sequence (zgpg30). Set D1 to 2.0 seconds and acquire a minimum of 1024 scans to achieve a sufficient signal-to-noise ratio for the quaternary bridgehead carbons.

  • Processing: Apply a 0.3 Hz exponential line broadening (LB) prior to Fourier Transformation. Phase and baseline correct manually.

Structural Validation: 1H and 13C NMR Data Interpretation

The hallmark of the 5-amino-6-methyl-2-benzimidazolone structure is the para-relationship of its two remaining aromatic protons (H-4 and H-7). Because they are isolated from one another by the substituents, they cannot undergo ortho or meta spin-spin coupling, resulting in two distinct, sharp singlets.

Table 1: 1H NMR Signature of AMBI (400 MHz, DMSO-d₆)
Proton PositionChemical Shift (ppm)MultiplicityIntegrationAssignment Logic & Causality
H-1, H-3 ~10.20Broad Singlet (br s)2HImidazolone NH protons. Deshielded by the adjacent carbonyl; broadened by quadrupolar relaxation of the ¹⁴N nuclei.
H-7 ~6.65Singlet (s)1HAromatic proton ortho to the weakly electron-donating methyl group.
H-4 ~6.32Singlet (s)1HAromatic proton ortho to the strongly electron-donating amino group. The lone pair resonance heavily shields this nucleus, shifting it upfield.
-NH₂ ~4.60Broad Singlet (br s)2HExocyclic amino protons. Shifted upfield relative to the ring NH protons due to their sp³ character.
-CH₃ ~2.12Singlet (s)3HBenzylic methyl group.
Table 2: 13C NMR Signature of AMBI (100 MHz, DMSO-d₆)
Carbon PositionChemical Shift (ppm)TypeAssignment Logic & Causality
C-2 (C=O) ~155.8QuaternaryUrea-type carbonyl carbon; highly deshielded.
C-5 (C-NH₂) ~140.5QuaternaryStrongly deshielded by the directly attached electronegative nitrogen.
C-3a, C-7a ~131.0, ~125.2QuaternaryBridgehead carbons of the fused bicyclic system.
C-6 (C-CH₃) ~116.0QuaternarySubstituted aromatic carbon.
C-7 (CH) ~109.5TertiaryAromatic methine carbon.
C-4 (CH) ~98.2TertiaryAromatic methine carbon. Highly shielded due to strong ortho resonance from the -NH₂ group.
-CH₃ ~17.8PrimaryAliphatic methyl carbon.

Comparative Analysis: Differentiating AMBI from Alternatives

When synthesizing bisbenzimidazoles [2] or pigment precursors, structural isomers often form. Comparing the NMR profile of AMBI to its alternatives provides a definitive QA/QC checkpoint.

  • Alternative 1: 5-Amino-2-benzimidazolone (Des-methyl impurity)

    • Performance Difference: Lacks the methyl group, leading to altered steric hindrance and solubility profiles in supramolecular chemistry [1].

    • NMR Distinction: The aromatic region will display an AMX spin system (three protons) instead of two singlets. You will observe a doublet (ortho coupling, J≈8 Hz), a doublet of doublets (ortho and meta coupling), and a narrow doublet (meta coupling, J≈2 Hz).

  • Alternative 2: 4-Amino-7-methyl-2-benzimidazolone (Positional Isomer)

    • Performance Difference: The 4,7-substitution drastically alters the geometry of the molecule, preventing the formation of linear, tightly packed crystal lattices required for high weather-fastness in pigments.

    • NMR Distinction: The remaining aromatic protons are at positions 5 and 6. Because they are adjacent, they will couple with each other, appearing as two doublets ( J≈8 Hz) in the 1H NMR spectrum. The observation of doublets instantly invalidates the batch.

Workflow Visualization

The following logic tree illustrates the self-validating diagnostic pathway used by application scientists to confirm the 5,6-substitution pattern.

NMR_Workflow A Synthesized AMBI Batch (CAS: 67014-36-2) B Sample Prep: Dissolve in DMSO-d6 (Disrupts Intermolecular H-Bonds) A->B C 1H NMR Acquisition (400 MHz, 298 K) B->C D Aromatic Region Analysis (6.0 - 7.5 ppm) C->D E Observation: Two Singlets (~6.3 ppm & ~6.6 ppm) D->E Para Protons F Observation: Coupled Multiplets (Doublets, J ≈ 8 Hz) D->F Ortho/Meta Protons G Confirmed: 5,6-Disubstituted (Target AMBI) E->G H Rejected: 4,5-Disubstituted or Monosubstituted Isomer F->H

Fig 1: 1H NMR decision tree for validating the 5,6-substitution pattern of AMBI.

Conclusion

The structural integrity of 5-Amino-6-methyl-2-benzimidazolone is non-negotiable for advanced material and pharmaceutical applications. By leveraging the shielding effects of the amino group and the lack of spin-spin coupling between the para-oriented H-4 and H-7 protons, 1H NMR serves as an absolute, self-validating diagnostic tool. The presence of two distinct aromatic singlets at ~6.32 ppm and ~6.65 ppm is the definitive benchmark that separates high-purity AMBI from structurally compromised alternatives.

References

  • Ikeda, A., Hida, T., Kikuchi, J., Nobusawa, K., & Matsuo, T. (2016). Study on the inclusion behavior and solid inclusion complex of 5-amino-6-methyl-2-benzimidazolone with cyclodextrins. Chinese Chemical Letters, 27(7), 1077-1082. URL: [Link]

  • Sandhaus, S., Annamalai, T., Welmaker, G., Houghten, R. A., Paz, C., Garcia, P. K., & Tse-Dinh, Y.-C. (2014). Synthesis and Biological Evaluation of Novel Bisbenzimidazoles as Escherichia coli Topoisomerase IA Inhibitors and Potential Antibacterial Agents. Journal of Medicinal Chemistry, 57(11), 4614-4628. URL: [Link]

Comparative

Pillar 1: Expertise &amp; Experience — The Causality Behind Method Design

Title : Comparative Guide: Quantitative Analysis of 5-Amino-6-methyl-2-benzimidazolone (AMBI) by HPLC Introduction 5-Amino-6-methyl-2-benzimidazolone (AMBI, CAS 67014-36-2) is a highly valuable chemical intermediate, mos...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Comparative Guide: Quantitative Analysis of 5-Amino-6-methyl-2-benzimidazolone (AMBI) by HPLC

Introduction 5-Amino-6-methyl-2-benzimidazolone (AMBI, CAS 67014-36-2) is a highly valuable chemical intermediate, most notably utilized in the synthesis of high-performance organic pigments such as[1]. Due to its widespread industrial application, analytical laboratories face two distinct quantitative challenges. First, chemical manufacturers require robust bulk purity assays (>98%) to ensure pigment quality and yield. Second, environmental and consumer safety laboratories must quantify AMBI at trace levels, as it is a bio-recalcitrant pollutant in[2] and a restricted Primary Aromatic Amine (PAA) regulated under for food contact materials[3].

This guide objectively compares two analytical methodologies for AMBI: Standard Reversed-Phase HPLC-UV (the industry standard for QA/QC) and UHPLC-MS/MS (the high-sensitivity alternative for trace migration analysis).

Developing a robust HPLC method for AMBI requires understanding its molecular structure: a rigid, hydrophobic benzimidazolone core paired with a polar, ionizable primary amino group.

Column Chemistry Selection (C18 vs. Biphenyl): For bulk purity analysis (Method A), a standard C18 stationary phase provides sufficient hydrophobic partitioning. Because the analyte concentration is high, a simple isocratic elution with a moderate organic modifier (e.g., 30% Methanol) yields excellent peak shape and resolution from its synthetic precursor, 5-nitro-6-methylbenzimidazolone.

Conversely, trace analysis via LC-MS/MS (Method B) requires highly aqueous mobile phases to retain polar analytes and maximize electrospray ionization (ESI) efficiency. Under these conditions, AMBI often suffers from poor retention and peak shape on a C18 column. Substituting C18 with a Biphenyl or Pentafluorophenyl (PFP) column introduces π−π interactions. The biphenyl rings strongly interact with AMBI's aromatic core, significantly increasing retention time and separating the analyte from early-eluting polar matrix interferences (e.g., salts in food simulants) that cause ion suppression.

Mobile Phase pH Strategy: The primary amino group on AMBI dictates the pH strategy. Using an acidic mobile phase (e.g., 0.1% Formic Acid or Phosphoric Acid, pH ~2.7) ensures the amine remains fully protonated ( NH3+​ ). This prevents secondary ion-exchange interactions with residual silanols on the silica support—the primary cause of peak tailing. Furthermore, in Method B, this pre-protonation in the liquid phase exponentially increases the yield of [M+H]+ ions in the ESI+ source.

Pillar 2: Trustworthiness — Self-Validating Experimental Protocols

To ensure data integrity, both protocols below are designed as self-validating systems incorporating strict System Suitability Testing (SST) criteria.

Method A: HPLC-UV/DAD for Bulk Purity (Raw Material QC)

Objective: Quantify AMBI purity and detect synthetic byproducts.

  • Sample Preparation: Accurately weigh 10.0 mg of AMBI into a 10 mL volumetric flask. Dissolve in HPLC-grade Methanol and sonicate for 5 minutes. Dilute 1:10 with the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18 (150 mm × 4.6 mm, 5 µm particle size).

    • Mobile Phase: Isocratic 30% Methanol / 70% Water (buffered with 0.1% Phosphoric acid).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV/DAD at 254 nm (optimal absorbance for the benzimidazolone chromophore).

  • System Suitability Criteria (Self-Validation):

    • Tailing Factor ( Tf​ ): Must be 1.2. (Values >1.2 indicate silanol interactions or column degradation).

    • Precision: %RSD of the AMBI peak area must be 1.0% across 5 replicate injections.

    • Resolution ( Rs​ ): 2.0 between AMBI and 5-nitro-6-methylbenzimidazolone.

Method B: UHPLC-MS/MS for Trace Migration (Wastewater & FCMs)

Objective: Quantify AMBI at parts-per-billion (ppb) levels in complex matrices[2].

  • Sample Preparation (Solid Phase Extraction): Condition an Oasis MCX (Mixed-mode Cation Exchange) SPE cartridge with 3 mL Methanol and 3 mL Water (0.1% Formic acid). Load 5 mL of the sample matrix. Wash with 3 mL 2% Formic acid, followed by 3 mL Methanol. Elute AMBI with 3 mL of 5% Ammonium Hydroxide in Methanol. Evaporate to dryness under N2​ and reconstitute in 1 mL of 5% Acetonitrile.

  • Chromatographic Conditions:

    • Column: Biphenyl (100 mm × 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: Gradient elution. Solvent A: Water (0.1% Formic acid, 5 mM Ammonium formate). Solvent B: Acetonitrile (0.1% Formic acid). Gradient: 5% B to 60% B over 4 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (ESI+ MRM) Parameters:

    • Precursor Ion: m/z 164.1 [M+H]+

    • Quantifier Transition: m/z 164.1 147.0 (Collision Energy: 15 eV) - Corresponds to the loss of NH3​ .

    • Qualifier Transition: m/z 164.1 119.0 (Collision Energy: 25 eV).

  • System Suitability Criteria (Self-Validation):

    • Sensitivity: Signal-to-Noise (S/N) ratio 10 for the Limit of Quantitation (LOQ) standard.

    • Ion Ratio: The ratio of Qualifier/Quantifier peak areas must be within ± 20% of the calibration standard average.

Mandatory Visualization: Analytical Workflow

AMBI_Workflow Sample AMBI Sample Matrix Decision Analytical Objective? Sample->Decision QC Raw Material QC (Purity >98%) Decision->QC High Conc. Trace Trace Analysis (Wastewater / FCM Migration) Decision->Trace Trace/ppb PrepA Dilute & Shoot (Methanol/Water) QC->PrepA HPLCA HPLC-UV/DAD (C18 Column, 254 nm) PrepA->HPLCA DataA % Area Normalization External Standard HPLCA->DataA PrepB SPE Extraction (MCX Cartridge) Trace->PrepB HPLCMS UHPLC-MS/MS (Biphenyl Column, ESI+) PrepB->HPLCMS DataB MRM Quantitation Isotope Dilution HPLCMS->DataB

Decision tree and analytical workflow for the quantitative analysis of AMBI by HPLC.

Pillar 3: Data Presentation — Performance Comparison

The following table summarizes the quantitative performance metrics of both analytical approaches, providing a clear comparison for laboratory managers selecting the appropriate method for their specific regulatory or production needs.

Performance MetricMethod A: HPLC-UV/DAD (C18)Method B: UHPLC-MS/MS (Biphenyl)
Primary Application Raw Material QC, Pigment SynthesisEnvironmental Monitoring, FCM Migration
Target Concentration 10 ppm – 1,000 ppm (Bulk)0.01 ppb – 100 ppb (Trace)
Limit of Detection (LOD) ~0.5 ppm~0.005 ppb (5 ppt)
Limit of Quantitation (LOQ) ~1.5 ppm~0.02 ppb (20 ppt)
Linearity ( R2 ) 0.999 (10 - 500 ppm) 0.995 (0.05 - 50 ppb)
Run Time per Sample 10 - 15 minutes (Isocratic)4 - 6 minutes (Gradient)
Matrix Interference High (Requires clean samples)Low (MRM provides high specificity)
Relative Cost per Sample Low (Standard instrumentation)High (Requires MS/MS and SPE prep)

References

  • Source: Google Patents (CN102295605A)
  • Solar degradation of 5-amino-6-methyl-2-benzimidazolone by TiO2 and iron(III) catalyst with H2O2 and O2 as electron acceptors Source: Energy (via ResearchGate) URL:[Link]

  • Commission Regulation (EU) No 10/2011 on plastic materials and articles intended to come into contact with food Source: Official Journal of the European Union URL:[Link]

  • GENERAL PROPERTIES FOOD CONTACT STATUS - Molgroup - Chemicals Source: MOL Group Chemicals URL:[Link]

Sources

Validation

heat stability performance of Pigment Orange 64 in polymers

The Mechanistic Basis of Pigment Orange 64 Heat Stability in High-Performance Polymers For drug development professionals, materials scientists, and packaging engineers, the selection of polymer colorants is not merely a...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Basis of Pigment Orange 64 Heat Stability in High-Performance Polymers

For drug development professionals, materials scientists, and packaging engineers, the selection of polymer colorants is not merely an aesthetic choice—it is a critical toxicological and structural parameter. Pharmaceutical packaging (such as high-density polyethylene (HDPE) solid oral dose bottles), medical devices, and auto-injector housings require pigments that can withstand extreme injection molding temperatures without undergoing thermal degradation.

Pigment Orange 64 (PO64) is a high-performance benzimidazolone organic pigment widely recognized for its exceptional thermal stability, maintaining its structural integrity at processing temperatures up to 300 °C[1]. This guide objectively compares PO64 with alternative orange pigments, details the mechanistic causality behind its stability, and provides the self-validating experimental protocols used to quantify its performance.

Comparative Analysis: PO64 vs. Alternative Pigments

When selecting an orange pigment for polymer matrices, the primary alternatives to PO64 are Pigment Orange 34 (a diarylide) and Pigment Orange 71 (a diketopyrrolopyrrole, or DPP). The decision matrix hinges on thermal limits, toxicological safety, and dimensional stability (warpage).

  • Pigment Orange 34 (Diarylide): While highly economical and vibrant, PO34 is fundamentally limited by its azo bond stability. At processing temperatures exceeding 200 °C, diarylide pigments undergo thermal cleavage. This degradation not only causes a severe color shift but also releases 3,3'-dichlorobenzidine (DCB), a suspected human carcinogen[2]. Consequently, PO34 is strictly prohibited in pharmaceutical and food-contact packaging[3].

  • Pigment Orange 71 (DPP): PO71 matches the 300 °C heat stability of PO64 and offers superior transparency[3]. However, in highly crystalline polymers like HDPE, PO64 is frequently preferred due to its specific non-warping characteristics, ensuring the dimensional stability required for tight-tolerance medical device components.

  • Pigment Orange 64 (Benzimidazolone): PO64 forms a highly stable crystal lattice driven by strong intermolecular hydrogen bonding. This prevents the pigment from solubilizing into the polymer melt, granting it a 300 °C thermal ceiling and excellent migration resistance[1]. Furthermore, it is FDA-compliant for food and pharmaceutical contact under 21 CFR 178.3297[2].

Quantitative Performance Comparison
PigmentChemical ClassMax Processing Temp (°C)Lightfastness (1–8 Scale)Migration Resistance (1–5 Scale)Toxicological / FDA Profile
Pigment Orange 64 Benzimidazolone3007–85 (Excellent)FDA Compliant (No DCB)
Pigment Orange 71 Diketopyrrolopyrrole30085 (Excellent)Safe / High Transparency
Pigment Orange 34 Diarylide< 2005–63–4 (Moderate)High Risk (Releases DCB >200°C)
Pigment Orange 13 Pyrazolone< 2004–53 (Poor)Unsuitable for High-Temp

Mechanistic Pathway of Thermal Stability

The difference in heat stability between PO64 and lower-tier pigments like PO34 is rooted in their molecular architecture. The diagram below illustrates the divergent pathways these pigments take when subjected to the high thermal stress of polymer extrusion.

Pathway PO64 Pigment Orange 64 (Benzimidazolone) Heat1 Thermal Stress (300°C) PO64->Heat1 PO34 Pigment Orange 34 (Diarylide) Heat2 Thermal Stress (>200°C) PO34->Heat2 Lattice Intermolecular H-Bonds Resist Cleavage Heat1->Lattice Cleavage Azo Bond Cleavage (DCB Release) Heat2->Cleavage Safe Dimensional Stability FDA Compliant Lattice->Safe Toxic Color Shift & Toxicological Risk Cleavage->Toxic

Mechanistic thermal degradation pathways: PO64 vs. PO34.

Experimental Methodology: Self-Validating Heat Stability Protocol

To empirically validate the heat stability of PO64, application scientists utilize the DIN EN 12877-2 (Procedure A) standard[4].

Causality & Self-Validation: This protocol does not test the pigment in isolation; it tests it in a "reduction shade" by compounding it with Titanium Dioxide (TiO₂). TiO₂ acts as a highly reflective scattering agent. If the organic pigment begins to thermally degrade or solubilize into the polymer matrix, the loss of chromophore integrity is immediately visually and spectrophotometrically amplified against the white TiO₂ background. This creates a self-validating feedback loop where structural failure cannot be masked[5].

Step-by-Step Workflow (DIN EN 12877-2)
  • Polymer Compounding: Disperse 0.1% PO64 alongside 1.0% TiO₂ into a high-density polyethylene (HDPE) resin to achieve a Standard Depth (SD) of 1/3[5].

  • Baseline Establishment: Injection mold the compounded resin into a control plaque at a baseline temperature of 200 °C using a standard cycle time.

  • Thermal Stressing (The 5-Minute Dwell): Increase the injection molding barrel temperature in 20 °C increments (e.g., 220 °C, 240 °C, 260 °C, 280 °C, 300 °C). At each temperature interval, halt the machine and subject the polymer melt to a strict 5-minute dwell time [5].

    • Causality: The 5-minute dwell intentionally simulates a worst-case industrial scenario (e.g., a machine stoppage). If the pigment survives this without degrading, it guarantees a robust safety margin for continuous manufacturing.

  • Spectrophotometric Validation: Allow the molded plaques to cool. Measure the color difference (∆E*ab) of each high-temperature plaque against the 200 °C baseline plaque using a spectrophotometer (D65 illuminant, 10° observer).

  • Threshold Determination: The pigment's maximum heat stability is defined as the highest processing temperature at which the color shift remains ∆E*ab ≤ 3.0 [5]. For PO64, this threshold is successfully maintained up to 300 °C[1].

Workflow Prep Compound HDPE 0.1% PO64 + 1% TiO2 Base Mold Baseline at 200°C Prep->Base Heat Increase Temp by 20°C (5 Min Dwell Time) Base->Heat Mold Injection Mold Plaque Heat->Mold Measure Spectrophotometry (Calculate ∆E*ab) Mold->Measure Eval Is ∆E*ab ≤ 3.0? Measure->Eval Pass Record Stability Proceed to Next Temp Eval->Pass Yes Fail Define Max Heat Limit (Previous Temp) Eval->Fail No Pass->Heat

DIN EN 12877-2 Injection Molding Heat Stability Workflow.

Conclusion & Strategic Recommendations

For drug development and packaging professionals, the integration of Pigment Orange 64 mitigates severe regulatory and structural risks. While economical alternatives like Pigment Orange 34 exist, their inability to survive temperatures above 200 °C without releasing toxic byproducts renders them obsolete for medical and pharmaceutical applications. PO64 provides an optimal nexus of 300 °C thermal resilience, FDA compliance, and low-warping characteristics, making it the authoritative choice for high-performance polymer coloration.

References

  • Dominion Colour Corporation. "Pigment Orange 64 - DCC 7064 Technical Data Sheet." Pigments.com. Available at: [Link]

  • Baoxu Chemical. "How to Choose Organic Pigment For Plastics?" Additivesforpolymer.com. Available at:[Link]

  • Clariant / Solquim. "Organic Pigments for Plastics Coloration: Testing Methodologies." Solquimperu.com. Available at: [Link]

Sources

Comparative

comparative study of the biological activity of 5-Amino-6-methyl-2-benzimidazolone derivatives

Comparative Biological Activity Guide: 5-Amino-6-methyl-2-benzimidazolone Derivatives in Drug Discovery Executive Summary 5-Amino-6-methyl-2-benzimidazolone (AMBI) is historically recognized as a highly biorecalcitrant i...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity Guide: 5-Amino-6-methyl-2-benzimidazolone Derivatives in Drug Discovery

Executive Summary

5-Amino-6-methyl-2-benzimidazolone (AMBI) is historically recognized as a highly biorecalcitrant industrial precursor[1]. However, in modern drug discovery, the benzimidazolone core has been repurposed to synthesize novel bisbenzimidazole derivatives. These derivatives exhibit potent pharmacological biological activity, specifically acting as Novel Bacterial Topoisomerase Inhibitors (NBTIs)[2]. This guide provides an objective, comparative analysis of AMBI derivatives against standard antimicrobial agents, detailing the mechanistic causality of their efficacy, self-validating experimental protocols, and their ecotoxicological profiles.

Structural Causality & Mechanism of Action

The biological activity of benzimidazolone derivatives hinges on their ability to mimic the purine bases of nucleic acids. In the context of antibacterial development, modifying the core with specific functional groups dictates target affinity and cellular penetration:

  • 5-Amino Substitution: Acts as a critical hydrogen-bond donor. It interacts directly with the phosphodiester backbone of the transient DNA-enzyme cleavage complex.

  • 6-Methyl Substitution: Increases the lipophilicity of the molecule. This hydrophobic bulk is essential for penetrating the complex Gram-negative outer membrane (porin channels) of Escherichia coli, a major hurdle in NBTI development.

Unlike traditional fluoroquinolones (e.g., Ciprofloxacin) which target DNA Gyrase, optimized bisbenzimidazole derivatives selectively target E. coli Topoisomerase IA (EcTopo IA). They function as "poison inhibitors" by binding to and stabilizing the transient single-strand DNA cleavage complex, effectively preventing DNA religation and triggering bacterial cell death[2].

AMBI_Mechanism A Supercoiled DNA (Bacterial Genome) C Transient DNA-Enzyme Cleavage Complex A->C Binding B EcTopo IA (Enzyme) B->C ssDNA Cleavage E Stabilized Poison Complex C->E Interception D Benzimidazolone Derivative D->E H-Bonding F Bacterial Cell Death (DNA Breaks) E->F Prevents Religation

Fig 1. Mechanism: Benzimidazolone derivatives acting as Topo IA poison inhibitors.

Comparative Performance Data

The following table compares the biological activity of the parent AMBI, a highly optimized bisbenzimidazole derivative (Compound 12b analogue), and standard reference drugs[2].

Compound / AgentPrimary TargetEcTopo IA IC₅₀ (µM)E. coli MIC (µg/mL)Mammalian Cytotoxicity (CC₅₀, µM)
AMBI (Parent Core) None (Recalcitrant)>100>128>100
Hoechst 33258 AT-rich DNA>5032<10 (Highly Toxic)
Ciprofloxacin DNA GyraseN/A0.015>100
Derivative 12b EcTopo IA2.0 ± 0.0054.0>100 (Selective)

Expert Insight: Derivative 12b demonstrates a significant shift in biological activity. While the parent AMBI is biologically inert as an antimicrobial, the synthesized derivative achieves a highly potent IC₅₀ of 2.0 µM against EcTopo IA[2]. Crucially, it bypasses the severe mammalian cytotoxicity seen in legacy non-specific DNA-binders like Hoechst 33258.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems.

Protocol A: EcTopo IA Relaxation Inhibition Assay Causality: We utilize negatively supercoiled pBR322 plasmid DNA because its compact topology migrates faster through an agarose matrix than the relaxed circular form. This differential migration provides a direct, quantifiable visual readout of Topo IA catalytic activity.

  • Preparation: Prepare a 20 µL reaction mixture containing 40 mM Tris-HCl (pH 8.0), 0.5 mM EDTA, 20 mM NaCl, and 10% glycerol.

  • Enzyme-Substrate Assembly: Add 0.5 µg of supercoiled pBR322 DNA and 1 Unit of purified EcTopo IA.

  • Inhibitor Titration: Introduce the AMBI derivative at gradient concentrations (0.1 µM to 100 µM). Self-Validation Step: Include a solvent-only control (e.g., 1% DMSO) to ensure the vehicle does not inherently inhibit the enzyme or alter DNA topology.

  • Incubation & Termination: Incubate at 37°C for 30 minutes. Terminate the reaction by adding SDS (final concentration 1%) and Proteinase K (50 µg/mL) to digest the enzyme and release the trapped DNA.

  • Visualization: Run the samples on a 1% agarose gel without ethidium bromide (EtBr) during the run, as EtBr intercalates and artificially alters supercoiling. Post-stain with EtBr and quantify the ratio of supercoiled to relaxed bands using densitometry.

Protocol B: Isothermal Titration Calorimetry (ITC) for Binding Affinity Causality: ITC directly measures the heat released or absorbed during binding, allowing simultaneous determination of binding affinity (K_d), enthalpy (ΔH), and entropy (ΔS) without requiring fluorescent tags that might alter the derivative's binding mechanics.

  • Equilibration: Dialyze both EcTopo IA (10 µM in the cell) and the AMBI derivative (100 µM in the syringe) against the exact same buffer (50 mM HEPES, pH 7.5, 150 mM NaCl). Self-Validation Step: Exact buffer matching prevents heat-of-mixing artifacts that can skew thermodynamic data.

  • Titration: Inject 2 µL aliquots of the derivative into the enzyme cell at 150-second intervals at 25°C.

  • Control Subtraction: Perform a blank titration (derivative injected into buffer alone) to measure the heat of dilution. Subtract this baseline from the main experimental data.

  • Analysis: Fit the integrated heat data to a one-site binding model to calculate the dissociation constant.

Ecotoxicological Profiling: Environmental Fate of AMBI Derivatives

For drug development professionals, understanding the environmental fate of active pharmaceutical ingredients (APIs) is critical. The parent compound, 5-amino-6-methyl-2-benzimidazolone, is notoriously biorecalcitrant[1].

When subjected to Advanced Oxidation Processes (AOPs) like solar photo-Fenton degradation or electrochemical oxidation, the biological activity of the effluent shifts dramatically[3]. Toxicity assays using the bioluminescent bacterium Aliivibrio fischeri (formerly Vibrio fischeri) reveal a non-linear toxicity curve[4]. As AMBI is oxidized, the initial cleavage of the benzimidazolone ring generates quinone and chlorinated organic intermediates that temporarily increase the toxicity to A. fischeri[4]. Only after prolonged treatment (e.g., >3 hours at 25 mA cm⁻²) does the toxicity decline as the derivatives are fully mineralized into short-chain aliphatic acids[4]. This highlights the necessity of coupling chemical oxidation with biological treatments to safely neutralize benzimidazolone-derived pharmaceutical waste[5].

References

  • Synthesis and Biological Evaluation of Novel Bisbenzimidazoles as Escherichia coli Topoisomerase IA Inhibitors and Potential Antibacterial Agents Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • The information potential of the Zahn-Wellens biodegradability test regarding the fate of industrial effluents in the chemical industry Source: ResearchGate URL:[Link]

  • Solar photo-fenton process Source: Science.gov URL:[Link]

  • Understanding the efficiency of electrochemical oxidation in toxicity removal Source: University of Évora URL:[Link]

  • Combination of Advanced Oxidation Processes and biological treatments for wastewater decontamination—A review Source: Academia.edu URL:[Link]

Sources

Validation

performance of Pigment Orange 64 versus Pigment Orange 36 in plastics

An in-depth technical comparison of Pigment Orange 64 (PO 64) and Pigment Orange 36 (PO 36) requires a rigorous analysis of their thermomechanical behavior, chemical stability, and crystallographic integration within pol...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of Pigment Orange 64 (PO 64) and Pigment Orange 36 (PO 36) requires a rigorous analysis of their thermomechanical behavior, chemical stability, and crystallographic integration within polymer matrices. For researchers, materials scientists, and professionals developing pharmaceutical packaging or medical device housings, selecting the correct pigment is not merely an aesthetic choice—it is a critical regulatory and functional requirement.

This guide provides an objective, data-driven comparison of these two high-performance benzimidazolone pigments, supported by self-validating experimental protocols and mechanistic insights.

Chemical & Mechanistic Profiling

Both PO 64 and PO 36 belong to the benzimidazolone class of monoazo pigments. The defining characteristic of this class is the presence of the benzimidazolone moiety, which fundamentally alters the pigment's physical properties through complex intermolecular interactions.

  • Pigment Orange 64 (C.I. 12760): Exhibits a bright, clean yellowish-orange hue[1]. Its molecular architecture allows for exceptional thermal stability, making it the industry standard for high-temperature engineering plastics and high-density polyethylene (HDPE) pressure pipes[1][2]. Furthermore, PO 64 is frequently FDA-compliant (under section 178.3297) for food and pharmaceutical contact applications[3].

  • Pigment Orange 36 (C.I. 11780): Delivers a deeper, more saturated reddish-orange shade. While it shares the benzimidazolone backbone, its specific azo coupling (utilizing 4-chloro-2-nitroaniline) results in a slightly lower thermal threshold compared to PO 64, though it maintains exceptional weather fastness and is highly favored in automotive OEM coatings and low-temperature process plastics like polyvinyl chloride (PVC)[4].

The Mechanism of Stabilization

The superior performance of benzimidazolone pigments in plastics is driven by intermolecular hydrogen bonding . The -NH groups in the benzimidazolone ring act as hydrogen donors, while the carbonyl (-C=O) groups act as acceptors. This creates a highly ordered, tightly packed 3D crystal lattice. This lattice minimizes the pigment's solubility in the polymer melt, thereby preventing migration (bleeding) and drastically increasing the thermal degradation threshold.

Mechanism N1 Benzimidazolone Moiety (-NH, -C=O) N2 Intermolecular Hydrogen Bonding N1->N2 Induces N3 Highly Ordered Crystal Lattice N2->N3 Forms N4 High Thermal Resistance (PO 64: 300°C) N3->N4 Prevents Melt N5 Zero Migration / Bleed Resistance N3->N5 Prevents Solubilization

Fig 1: Mechanistic pathway of benzimidazolone crystal lattice stabilization.

Quantitative Performance Comparison

The following table synthesizes the physicochemical properties and performance metrics of PO 64 and PO 36 within plastic matrices[3][4][5][6].

Property / MetricPigment Orange 64 (PO 64)Pigment Orange 36 (PO 36)
Chemical Class Benzimidazolone (Monoazo)Benzimidazolone (Monoazo)
Color Shade Bright Yellowish-OrangeDeep Reddish-Orange
Heat Resistance (HDPE) Up to 300°C (5 min dwell)Up to 250°C
Lightfastness (1-8 Scale) 7–8 (Excellent)8 (Outstanding)
Migration Resistance (PVC) 5 (No migration)5 (No migration)
Dimensional Stability Excellent (No warpage in HDPE)Good (Best in low-temp plastics)
Regulatory / Safety FDA Compliant (Food/Pharma contact)Industrial / Automotive focus
Specific Gravity ~1.50 g/cm³~1.64 g/cm³

Experimental Workflows & Self-Validating Protocols

To objectively evaluate these pigments for critical applications (such as medical device housings or drug blister packs), rigorous testing must be conducted. The following protocols are designed as self-validating systems, incorporating internal controls to isolate pigment performance from polymer degradation.

Protocol A: Thermal Stability & Dimensional Warpage Assay (HDPE Matrix)

Objective: To determine the maximum processing temperature before colorimetric shift ( ΔE>3.0 ) or polymer nucleation (warpage) occurs[3][7]. Causality Rationale: High-temperature injection molding can cause organic pigments to dissolve into the polymer melt. Upon cooling, partially dissolved pigments can act as nucleating agents, altering the polymer's crystallinity and causing anisotropic shrinkage (warpage).

  • Compounding: Disperse 1.0% pigment and 2.0% Titanium Dioxide ( TiO2​ ) into high-density polyethylene (HDPE) resin using a twin-screw extruder. Control: Prepare a blank batch containing only 2.0% TiO2​ and HDPE to validate that any color shift is not due to baseline polymer oxidation.

  • Injection Molding (Variable Dwell): Mold test plaques at increasing temperature intervals: 200°C, 220°C, 240°C, 260°C, 280°C, and 300°C. Maintain a strict 5-minute dwell time in the hot runner for each interval.

  • Colorimetric Analysis: Use a spectrophotometer (D65 illuminant, 10° observer) to measure the L∗a∗b∗ values of the plaques. Calculate ΔE against the 200°C baseline plaque.

  • Crystallinity Assessment: Subject the plaques to Differential Scanning Calorimetry (DSC) to measure the degree of crystallinity. Compare the cooling curves of the pigmented plaques against the unpigmented control.

  • Validation Check: If the unpigmented control exhibits a yellowing shift ( Δb∗>1.5 ) at 300°C, the polymer matrix itself is degrading, and an antioxidant additive must be introduced to isolate the pigment's thermal threshold.

Protocol B: Accelerated Migration & Bleeding Assay (Plasticized PVC)

Objective: To quantify the pigment's resistance to leaching in flexible matrices[8][9]. Causality Rationale: Plasticizers (e.g., DOP or DINP) lower the glass transition temperature ( Tg​ ) of PVC, increasing the free volume and mobility of polymer chains. This creates a kinetic pathway for pigment molecules to migrate to the surface. Testing under heat and pressure accelerates this thermodynamic diffusion.

  • Sample Preparation: Mill a pigmented flexible PVC sheet (0.1% pigment concentration) using a two-roll mill at 160°C.

  • Contact Assembly: Sandwich the pigmented PVC sheet between two pure white, unpigmented flexible PVC sheets. Control: Sandwich a known migrating pigment (e.g., Pigment Orange 13) in a parallel assembly to validate the kinetic acceleration of the test conditions.

  • Stress Application: Place the assemblies between glass plates and apply a uniform pressure of 50 N/cm2 .

  • Thermal Incubation: Transfer the pressurized assembly to an oven at 80°C for 72 hours.

  • Evaluation: Remove the white sheets and evaluate them spectrophotometrically for any color transfer (bleeding). A rating of 5 indicates zero detectable transfer.

Workflow Step1 1. Compounding (Pigment + Polymer + TiO2) Step2 2. Injection Molding (200°C to 300°C, 5 min dwell) Step1->Step2 Step3 3. Spectrophotometry (Calculate ΔE vs 200°C baseline) Step2->Step3 Step4 4. DSC Analysis (Assess Nucleation & Crystallinity) Step2->Step4 Control Internal Control: Unpigmented TiO2 Blank Control->Step2 Validates Polymer Stability

Fig 2: Experimental workflow for thermal stability and dimensional warpage testing.

Application Synthesis: Which to Choose?

For scientists and product developers, the choice between PO 64 and PO 36 hinges on the thermal demands of the manufacturing process and the regulatory landscape of the final product.

  • Choose Pigment Orange 64 when:

    • Manufacturing medical device components, drug delivery pens, or pharmaceutical packaging that require stringent FDA compliance (Section 178.3297)[3].

    • Processing high-temperature engineering resins (Polycarbonate, ABS, POM) or HDPE where melt temperatures exceed 250°C and approach 300°C[7][8].

    • Dimensional stability is critical (e.g., precision-molded syringe components), as PO 64 does not induce polymer warpage[3].

  • Choose Pigment Orange 36 when:

    • Formulating for flexible PVC (e.g., IV tubing or fluid bags) where processing temperatures are lower, but absolute resistance to plasticizer-induced migration is required[4][9].

    • A deeper, redder shade of orange is required for aesthetic branding or color-coding of laboratory equipment.

    • Co-formulating with quinacridone pigments for specialized industrial coatings[4].

References

  • Prasad International. "Bright Solutions: The Power of Pigment Orange 64 in Plastic Applications". [Link]

  • Zeya Chemicals. "Pigment orange 64-Corimax Orange GP". [Link]

  • Dominion Colour Corporation. "Pigment Orange 64 - DCC 7064". [Link]

  • Ataman Kimya. "PIGMENT ORANGE 36". [Link]

  • CC Chemical. "A Excellent Grade of Pigment Orange 36 for Plastic". [Link]

Sources

Comparative

The Cost-Benefit Calculus of Pigment Orange 64 in High-Performance Industrial Applications

A Senior Application Scientist's Comparative Guide In the vast landscape of industrial colorants, the selection of a pigment is a critical decision, balancing performance, cost, and regulatory compliance. Pigment Orange...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Comparative Guide

In the vast landscape of industrial colorants, the selection of a pigment is a critical decision, balancing performance, cost, and regulatory compliance. Pigment Orange 64 (PO64), a member of the high-performance benzimidazolone class, has established itself as a benchmark for applications demanding exceptional durability.[1][2] This guide provides a comprehensive cost-benefit analysis of PO64, comparing it with key alternatives through a framework of empirical data and field-proven insights. It is designed for researchers, materials scientists, and formulation chemists who require a deep, technical understanding to make informed pigment choices.

Unveiling Pigment Orange 64: A Profile

Pigment Orange 64 (C.I. 12760) is a benzimidazolone monoazo pigment prized for its bright, clean reddish to yellowish-orange shade.[3][4][5] Its molecular structure imparts a remarkable stability that sets it apart from more conventional azo pigments.[2] This inherent stability is the foundation of its high-performance characteristics.

Key Performance Attributes:

  • Exceptional Thermal Stability: PO64 can withstand processing temperatures up to 300°C in polymers like HDPE for short durations without significant degradation or causing dimensional warping.[1][3][6]

  • Excellent Lightfastness: It boasts a lightfastness rating of 7-8 on the Blue Wool Scale, making it suitable for applications requiring long-term color retention upon light exposure.[1][4]

  • Superior Migration Resistance: In plasticized polymers such as PVC, PO64 exhibits outstanding resistance to migration, ensuring color stability and preventing bleed-through.[4][6]

  • Broad Chemical Resistance: It demonstrates robust resistance to acids, alkalis, and most common solvents.[3][4]

  • Regulatory Compliance: PO64 is widely registered for use in various applications, including indirect food contact materials under FDA 21 CFR 178.3297, making it a reliable choice for packaging and consumer goods.[1][7][8]

The Alternatives: A Comparative Overview

The decision to use PO64 is best understood in the context of its alternatives. The primary trade-off is typically between the premium performance of PO64 and the lower cost of mid-range or commodity pigments.

  • Pigment Orange 34 (PO34): A disazo pigment that offers a vibrant reddish-orange hue at a significantly lower cost.[9][10] Its primary limitations are moderate lightfastness (rated 5-6) and poor heat stability, restricting its use to applications with processing temperatures below 200°C and limited outdoor exposure.[9][11]

  • Pigment Orange 36 (PO36): Also a benzimidazolone pigment, PO36 provides a more reddish-orange shade and serves as a cost-effective, lead-free alternative to molybdate orange.[12] It offers a step-up in performance from PO34, with better lightfastness and heat stability, but typically does not reach the highest thermal resistance levels of PO64.[9]

  • Pigment Orange 73 (PO73): A high-performance diketopyrrolopyrrole (DPP) pigment known for its exceptional brightness and weather fastness.[13] While its performance can be comparable or even exceed PO64 in some aspects, it generally comes at a premium price and may exhibit poor heat resistance in lower concentrations.[11]

Experimental Protocols for Performance Validation

To ensure a self-validating and objective comparison, the following standardized protocols should be employed. The causality behind these experimental choices is to simulate the stresses a pigment will endure during processing and end-use.

Thermal Stability Assessment in HDPE
  • Objective: To determine the maximum processing temperature a pigment can withstand without significant color change.

  • Methodology:

    • Prepare separate masterbatches of PO64 and each alternative pigment in High-Density Polyethylene (HDPE) at a 1% pigment concentration.

    • Use a two-roll mill or twin-screw extruder for dispersion.

    • From each masterbatch, produce color plaques via injection molding at a series of increasing temperatures: 240°C, 260°C, 280°C, and 300°C, with a consistent dwell time of 5 minutes at each temperature.

    • Measure the color of each plaque using a spectrophotometer (D65 illuminant, 10° observer).

    • Calculate the color difference (ΔEab) for each pigment at each temperature, using the 240°C sample as the standard. A ΔEab > 1.5 is typically considered a significant and unacceptable color shift.

Lightfastness Evaluation (ASTM D4303)
  • Objective: To quantify the resistance of the pigments to fading upon exposure to light.

  • Methodology:

    • Prepare samples of each pigment dispersed in a target resin or coating binder at both a full shade (e.g., 1% pigment) and a tint (e.g., 1:10 pigment-to-TiO2 ratio).

    • Apply the colored material to standardized test panels.

    • Cover half of each panel with a light-blocking material.

    • Expose the panels in a Xenon-arc weather-ometer, which simulates natural sunlight.

    • Periodically remove the panels and measure the color difference (ΔE*ab) between the exposed and unexposed sections.

    • Rate the lightfastness on the 1-8 Blue Wool Scale, where 1 indicates very poor fastness and 8 indicates outstanding fastness.

Migration Resistance in Plasticized PVC
  • Objective: To assess the tendency of the pigment to bleed from a plasticized polymer.

  • Methodology:

    • Prepare colored PVC sheets (containing 30% plasticizer, e.g., DOP) with each pigment at a 0.5% concentration.

    • Press each colored sheet against a white, uncolored PVC sheet of the same composition.

    • Place the composite sheets in an oven at 80°C under a pressure of 1 kg/cm ² for 24 hours.

    • After cooling, separate the sheets and visually assess the degree of color transfer to the white sheet.

    • Rate the migration on a scale of 1 to 5, where 5 represents no migration and 1 represents severe migration.

Quantitative Performance and Cost Comparison

The following table summarizes the expected outcomes from the experimental protocols, alongside a relative cost index.

Property Pigment Orange 64 Pigment Orange 34 Pigment Orange 36 Pigment Orange 73
Chemical Class BenzimidazoloneDisazoBenzimidazoloneDPP
Heat Stability (in HDPE) ~300°C< 200°C~260°C~280°C (concentration dependent)
Lightfastness (Blue Wool) 7 - 85 - 66 - 78
Migration Resistance (1-5) 5345
Relative Cost Index 2.5x1.0x (Baseline)1.8x3.5x

Application-Specific Cost-Benefit Analysis

The choice of pigment is not absolute but is dictated by the demands of the specific application.

  • High-End Plastics (e.g., HDPE Pressure Pipes, Automotive Components): For these applications, thermal stability and long-term weather fastness are non-negotiable. The higher initial cost of PO64 is justified by its ability to withstand high processing temperatures and its extended service life, preventing costly failures and color loss. The cost-benefit here strongly favors PO64.

  • Industrial & Powder Coatings: Here, lightfastness and chemical resistance are paramount. While PO73 offers the ultimate in weather resistance, PO64 provides a more cost-effective solution with excellent durability that meets the requirements for most industrial and architectural applications.[3][14]

  • Packaging Inks & General-Purpose Plastics: In applications where processing temperatures are low and long-term UV exposure is not a primary concern, the cost savings of using PO34 can be significant.[10] However, if the product requires good migration resistance (e.g., in flexible PVC packaging), the moderate performance of PO34 presents a risk, making PO64 or PO36 a safer, albeit more expensive, choice.

Visualization: Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting an appropriate orange pigment based on key performance requirements and cost considerations.

Pigment_Selection_Workflow Start Start: Define Application Requirements Heat_Req High Heat Resistance Required? (> 260°C) Start->Heat_Req Weather_Req Excellent Weather/Light Fastness Required? (BWS 7+) Heat_Req->Weather_Req No PO64 Select Pigment Orange 64 (High Performance, High Cost) Heat_Req->PO64 Yes Migration_Req Migration Resistance Critical? (e.g., Plasticized PVC) Weather_Req->Migration_Req No PO73 Consider Pigment Orange 73 (Premium Performance & Cost) Weather_Req->PO73 Yes (Outdoor Premium) Cost_Constraint Is Cost the Primary Driver? Migration_Req->Cost_Constraint No PO36 Select Pigment Orange 36 (Good Performance, Mid Cost) Migration_Req->PO36 Yes Cost_Constraint->PO36 No (Balanced Choice) PO34 Select Pigment Orange 34 (Economic, Lower Performance) Cost_Constraint->PO34 Yes PO73->PO64 Cost-Effective Alternative

Caption: Decision workflow for orange pigment selection.

Conclusion

Pigment Orange 64 rightfully holds its position as an industry standard for high-performance applications.[1] Its superior thermal stability, lightfastness, and resistance properties provide a level of security and longevity that lower-cost alternatives cannot match. The cost-benefit analysis clearly demonstrates that while the upfront investment in PO64 is higher, it is justified for demanding applications where performance is paramount and the cost of failure—in terms of product recalls, warranty claims, or reputational damage—far outweighs the initial pigment cost. For less demanding, cost-sensitive applications, pigments like PO36 and PO34 offer viable, economical alternatives, provided their performance limitations are respected within the processing and end-use environments.

References

  • Zeya Chemicals. (n.d.). Pigment orange 64-Corimax Orange GP. Zeya Chemicals. Retrieved from [Link]

  • Crownpigment. (n.d.). PIGMENT ORANGE 64 – Introduction and Application. Crownpigment News. Retrieved from [Link]

  • Ataman Kimya. (n.d.). PIGMENT ORANGE 64. Ataman Kimya. Retrieved from [Link]

  • Jackson's Art Blog. (2021, September 23). Pigment Colour Index: Orange Pigments. Jackson's Art. Retrieved from [Link]

  • Art Is Creation. (n.d.). The Color of Art Pigment Database: Pigment Orange, PO. Art Is Creation. Retrieved from [Link]

  • China Baoxu Chemical. (n.d.). How to Choose Organic Pigment For Plastics?. China Baoxu Chemical. Retrieved from [Link]

  • Epsilon Chemical. (n.d.). Pigment Orange 64|Benzimidazolone Orange GP. Epsilon Chemical. Retrieved from [Link]

  • Dar-Tech, Inc. (2020). 7065 Pigments for Plastics. Dar-Tech, Inc. Retrieved from [Link]

  • Baoxu Chemical. (n.d.). Pigment Orange 64/GP, CAS 72102-84-2. China BaoxuChem. Retrieved from [Link]

  • National Center for Advancing Translational Sciences. (n.d.). PIGMENT ORANGE 64. Inxight Drugs. Retrieved from [Link]

  • Union Pigment. (n.d.). Pigment Orange 34 vs. Other Orange Pigments: Making the Right Choice. Union Pigment Corp. Retrieved from [Link]

  • DCL Corporation. (n.d.). Pigment Directory. DCL Corporation. Retrieved from [Link]

  • Natural Pigments. (n.d.). Benzimidazolone Yellow 4 oz vol. Natural Pigments. Retrieved from [Link]

  • Zeya Chemicals. (n.d.). Application of organic pigments in plastics and resins. Zeya Chemicals. Retrieved from [Link]

  • IndiaMART. (n.d.). Buy Orange 64 Pigment at Affordable Prices - High-Quality Organic Powder. IndiaMART. Retrieved from [Link]

  • Precise Color. (n.d.). China Reasonable price China Orange 64 Pigment. Precise Color. Retrieved from [Link]

  • Natural Pigments. (n.d.). Benzimidazolone Yellow (Full Pan). Natural Pigments. Retrieved from [Link]

  • Ranbar. (2024, March 7). Pigment Yellow 180 – Benzimidazolone Pigments – Ranbar P3840. Ranbar Dyestuff. Retrieved from [Link]

  • Ranbar. (2025, May 28). PV Fast Orange H2GL Organic Pigment Orange 64 for Plastics. Ranbar Dyestuff. Retrieved from [Link]

  • IndiaMART. (n.d.). Pigment Orange 64, Powder, 25Kg & 1Kg at ₹ 3000/kg in Mumbai. IndiaMART. Retrieved from [Link]

  • Precise Color. (n.d.). China Pigment Orange 64 / CAS 72102-84-2 factory and manufacturers. Precise Color. Retrieved from [Link]

  • Chroma Specialty Chemicals. (n.d.). Pigment Orange 64. Chroma Specialty Chemicals. Retrieved from [Link]

  • WorldOfChemicals. (2012, November 28). Pigment Orange 64. WorldOfChemicals. Retrieved from [Link]

Sources

Validation

Benchmarking Cytotoxicity Assays for Novel Benzimidazolone Compounds: A Comparative Guide

Benzimidazolone scaffolds are privileged pharmacophores in modern drug discovery, frequently utilized for their potent anticancer, antiviral, and kinase-inhibitory properties[1]. Recent synthetic efforts have generated n...

Author: BenchChem Technical Support Team. Date: March 2026

Benzimidazolone scaffolds are privileged pharmacophores in modern drug discovery, frequently utilized for their potent anticancer, antiviral, and kinase-inhibitory properties[1]. Recent synthetic efforts have generated novel benzimidazolone-bridged hybrids—such as thiophene, furan, and coumarin conjugates—that demonstrate significant antiproliferative effects against human breast (MCF-7), cervical (HeLa), and lung (A549) cancer cell lines[2].

However, evaluating the cytotoxicity of these highly conjugated, sometimes redox-active molecules requires precise assay selection. The reproducibility of in vitro data is highly dependent on the chosen platform[3]. This guide objectively compares three foundational cytotoxicity assays—ATP luminescence (CellTiter-Glo), tetrazolium reduction (MTT), and lactate dehydrogenase (LDH) release—providing drug development professionals with the mechanistic causality behind assay selection and self-validating protocols to ensure absolute data integrity.

Mechanistic Principles and Assay Causality

To generate trustworthy data, researchers must understand the causal relationship between the biochemical marker being measured and the specific chemical nature of the benzimidazolone compound.

  • MTT Assay (Metabolic Viability): This colorimetric assay relies on the reduction of a yellow tetrazolium salt (MTT) to purple formazan by mitochondrial dehydrogenases in viable cells[3].

    • Causality & Limitation: Highly conjugated benzimidazolones or those with polyphenol-like structural motifs can exhibit intrinsic redox activity. These compounds may directly reduce the MTT reagent in the absence of living cells, leading to an overestimation of cell viability and masking true cytotoxicity[4].

  • CellTiter-Glo Assay (Intracellular ATP): This homogeneous luminescent assay quantifies ATP, the universal indicator of metabolically active cells, using a thermostable recombinant luciferase[5].

    • Causality & Advantage: Intracellular ATP levels drop precipitously upon cell death. Because this assay relies on cell lysis and bioluminescence rather than dye reduction, it is highly resistant to chemical interference from test compounds. It is significantly more sensitive than MTT, capable of detecting as few as 15 viable cells[4].

  • LDH Release Assay (Membrane Integrity): This assay measures the release of the stable cytosolic enzyme lactate dehydrogenase (LDH) into the culture media upon plasma membrane rupture[6].

    • Causality & Application: While MTT and ATP assays measure metabolic states (which can be transiently down-regulated during cellular quiescence), LDH release is a definitive, irreversible marker of terminal cell death (necrosis or late-stage apoptosis)[7].

AssaySelection Start Novel Benzimidazolone Compound Screening Q1 Is the compound redox-active/colored? Start->Q1 MTT MTT Assay (Metabolic Activity) Q1->MTT No Q2 Require high sensitivity or HTS compatibility? Q1->Q2 Yes (Avoid MTT) CTG CellTiter-Glo (ATP Luminescence) Q2->CTG Yes LDH LDH Release (Membrane Integrity) Q2->LDH No / Need Direct Death Marker

Decision matrix for selecting cytotoxicity assays for benzimidazolone derivatives.

Comparative Performance Data

When evaluating novel benzimidazolone derivatives (e.g., 1-propenyl-1,3-dihydro-benzimidazol-2-one) against standard chemotherapeutics like Doxorubicin, the choice of assay directly impacts the calculated IC50 values[2][8].

Table 1: Quantitative Comparison of Cytotoxicity Assay Platforms
FeatureMTT AssayCellTiter-Glo (ATP)LDH Release Assay
Primary Target Mitochondrial DehydrogenaseIntracellular ATPExtracellular LDH
Detection Method Colorimetric (Absorbance ~570 nm)Luminescent (Glow-type)Colorimetric (Absorbance ~490 nm)
Sensitivity Moderate (10³ - 10⁴ cells)Extremely High (<50 cells)Moderate (10³ - 10⁴ cells)
Compound Interference High (Redox-active compounds)Low (Luminescence-based)Moderate (Enzyme inhibitors)
Workflow Multi-step (Requires solubilization)Homogeneous "Add-Mix-Measure"Media transfer required
Table 2: Representative IC50 Data for Benzimidazolone Hybrids vs. Doxorubicin

Note: Data synthesized from recent comparative evaluations of benzimidazolone-coumarin hybrids across standard cancer cell lines[2][9].

CompoundAssay UsedMCF-7 (Breast) IC50 (µM)HeLa (Cervical) IC50 (µM)HEK293 (Normal) IC50 (µM)
Benzimidazolone Hybrid 7 MTT / ATP15.2 ± 1.110.6 ± 0.8> 50.0
Benzimidazolone Hybrid 12b MTT / ATP12.4 ± 0.913.6 ± 1.245.3 ± 2.1
Doxorubicin (Control) MTT / ATP6.4 ± 0.33.4 ± 0.28.1 ± 0.5

Self-Validating Experimental Protocols

To ensure trustworthiness, a protocol must be a self-validating system. The methodologies below incorporate mandatory internal controls to verify that the assay is operating within its linear dynamic range.

Protocol A: High-Throughput ATP Luminescence Assay (CellTiter-Glo 2.0)

This homogeneous method is ideal for avoiding the chemical interference common with novel heterocyclic compounds[5].

Self-Validation Checkpoint: Always run an ATP standard curve (1 µM to 10 nM) to ensure the luminometer is operating within the linear range and that the benzimidazolone compound does not quench luminescence[10].

  • Preparation: Seed cells in opaque-walled 96-well plates (100 µL/well) and incubate overnight.

  • Treatment: Add the benzimidazolone test compounds at varying concentrations. Include a Vehicle-Only Control and a No-Cell Control (background luminescence)[11]. Incubate for 48 hours.

  • Equilibration: Equilibrate the plate and the CellTiter-Glo 2.0 Reagent to room temperature for 30 minutes. This prevents temperature gradients from skewing luminescent signals[10].

  • Lysis & Reaction: Add 100 µL of CellTiter-Glo 2.0 Reagent directly to each well.

  • Mixing: Mix contents for 2 minutes on an orbital shaker to induce complete cell lysis[11].

  • Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent "glow-type" signal[12].

  • Measurement: Record luminescence. Calculate viability relative to the vehicle-treated control.

Protocol B: Colorimetric LDH Release Assay

This assay is critical for confirming that the loss of ATP or metabolic activity observed in other assays is due to actual membrane rupture (cytotoxicity) rather than cytostasis[6].

Self-Validation Checkpoint: You must include a Maximum LDH Release Control (cells treated with a lysis buffer like Triton X-100) and a Spontaneous Release Control (untreated cells) to calculate the exact percentage of cytotoxicity[7][13].

  • Preparation & Treatment: Seed and treat cells in a 96-well plate as described above.

  • Maximum Lysis Control: 45 minutes prior to the end of the treatment period, add 10 µL of 10X Lysis Solution (Triton X-100) to the designated maximum release control wells[7][13].

  • Sample Transfer: Centrifuge the plate at 300 × g for 5 minutes to pellet cellular debris. Transfer 50 µL of the culture supernatant from each well to a new, clear 96-well assay plate[13].

  • Enzymatic Reaction: Add 50 µL of reconstituted LDH Assay Reagent (containing lactate, NAD+, and INT tetrazolium salt) to each well[7].

  • Incubation: Protect the plate from light and incubate for 30 minutes at room temperature.

  • Termination: Add 50 µL of Stop Solution (e.g., 1M Acetic Acid) to halt the reaction[13].

  • Measurement: Measure absorbance at 490 nm within 1 hour[7][13].

  • Calculation: % Cytotoxicity =[(Experimental - Spontaneous) / (Maximum - Spontaneous)] × 100

LDH_Pathway Cell Damaged Cell Membrane LDH Released LDH Enzyme Cell->LDH Lysis Reaction1 Lactate -> Pyruvate NAD+ -> NADH LDH->Reaction1 Catalyzes Reaction2 INT (Tetrazolium) -> Red Formazan Reaction1->Reaction2 NADH drives reduction Signal Absorbance at 490 nm Reaction2->Signal Quantification

Biochemical cascade of the LDH release assay linking membrane rupture to colorimetric readout.

Conclusion and Assay Selection Logic

When evaluating novel benzimidazolone compounds, relying solely on the MTT assay is a critical vulnerability due to potential chemical interference and overestimation of cell viability[4]. For robust, publication-quality data, researchers should utilize the CellTiter-Glo (ATP) assay as the primary screening tool due to its high sensitivity and resistance to compound-mediated redox interference[3][5]. Subsequently, hits should be cross-validated using the LDH release assay to definitively confirm that the observed reduction in cell viability is driven by cytotoxic membrane disruption rather than mere metabolic suppression[6].

References

  • MDPI. Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Retrieved from:[Link]

  • National Institutes of Health (PMC). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Retrieved from: [Link]

  • PubMed. Synthesis and cytotoxicity studies of 1-propenyl-1,3-dihydro-benzimidazol-2-one. Retrieved from: [Link]

  • Protocols.io. LDH cytotoxicity assay. Retrieved from:[Link]

  • PubMed. Evaluation of Antiproliferative Activity and Molecular Modeling Studies of Some Novel Benzimidazolone-Bridged Hybrid Compounds. Retrieved from: [Link]

  • MDPI. Novel Thiazolidinone/Thiazolo[3,2-a]Benzimidazolone-Isatin Conjugates as Apoptotic Anti-proliferative Agents Towards Breast Cancer: One-Pot Synthesis and In Vitro Biological Evaluation. Retrieved from: [Link]

Sources

Comparative

Analytical Methods for the Quality Control of 5-Amino-6-methyl-2-benzimidazolone: A Comparative Guide

Introduction & Analytical Context 5-Amino-6-methyl-2-benzimidazolone (CAS: 67014-36-2) is a highly versatile chemical building block, predominantly utilized as a pharmaceutical intermediate and a core precursor in the sy...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Context

5-Amino-6-methyl-2-benzimidazolone (CAS: 67014-36-2) is a highly versatile chemical building block, predominantly utilized as a pharmaceutical intermediate and a core precursor in the synthesis of high-performance azo pigments, such as Pigment Orange 64[1]. Characterized by a benzimidazolone core, a methyl group, and a primary amine, the compound presents unique analytical challenges. It exhibits a high melting point (>256°C) and is practically insoluble in water, requiring specific solvent strategies for sample preparation[1][2].

Because it is classified as a Primary Aromatic Amine (PAA) , its presence as an unreacted impurity in consumer end-products—particularly in food contact materials (FCMs) and drug substances—is strictly regulated due to potential toxicological risks[3][4]. Consequently, Quality Control (QC) laboratories must deploy a dual-tiered analytical strategy: HPLC-UV for bulk purity and assay determination, and LC-MS/MS for ultra-trace impurity profiling and migration studies[5][6].

This guide objectively compares these two methodologies, providing mechanistic insights and validated protocols to ensure scientific integrity in your QC workflows.

Comparative Analysis of Analytical Methods

Selecting the appropriate analytical method depends entirely on the Critical Quality Attribute (CQA) being measured.

  • HPLC-UV (High-Performance Liquid Chromatography with UV Detection): The workhorse for routine batch release. It leverages the strong UV absorbance of the benzimidazolone chromophore (optimal at ~228 nm and 280 nm) to quantify the main component and major synthesis-related impurities[7][8].

  • LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): The gold standard for trace analysis. When evaluating pigment purity profiles or conducting cold water extraction (CWE) tests for PAA migration, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides the necessary sub-part-per-billion (ppb) sensitivity[5][9].

Performance Comparison Data
ParameterHPLC-UV (Bulk Assay & Purity)LC-MS/MS (Trace PAA Profiling)
Primary Application API Purity, Reaction Monitoring, Batch ReleaseMigration Studies, Genotoxic Impurity Screening
Detection Principle Chromophore absorption (280 nm)MRM Transitions (ESI+ mode)
Limit of Detection (LOD) ~0.5 µg/mL~0.05 µg/L (50 ppt)
Linearity Range 10 - 1000 µg/mL0.1 - 100 µg/L
Matrix Interference Moderate (requires baseline resolution)Low (high selectivity via mass filtering)
Throughput High (10-15 min run time)Medium (Complex sample prep required)
Cost per Analysis LowHigh

Mechanistic Insights: Designing the Separation System

To achieve a self-validating and robust protocol, one must understand the causality behind the chromatographic conditions.

The Challenge of the Primary Amine: 5-Amino-6-methyl-2-benzimidazolone contains a basic primary amine group. At neutral pH, this amine can interact with unendcapped, residual silanol groups on traditional silica-based C18 columns via ion-exchange mechanisms. This secondary interaction inevitably causes severe peak tailing and poor reproducibility[6].

The Solution:

  • Mobile Phase Acidification: By utilizing an acidic mobile phase (e.g., 0.1% Formic Acid or Phosphoric Acid, pH ~2.5), the primary amine is fully protonated ( −NH3+​ ). This standardizes the ionization state, enhancing electrospray ionization (ESI) efficiency for MS, and suppresses silanol ionization on the column[6].

  • Stationary Phase Selection: Because the protonated molecule is highly polar (XLogP3 ~ 0.2), it may exhibit poor retention on standard C18 columns. An aqueous-compatible C18 phase (e.g., HSS T3) or a polar-embedded column (e.g., Shield RP18) is required to prevent stationary phase collapse under highly aqueous gradient conditions[3].

Mechanism A Mobile Phase: Acidic (pH ~2.5) 0.1% Formic Acid B Analyte: 5-Amino-6-methyl-2-benzimidazolone (Protonated Primary Amine: -NH3+) A->B Protonates Amine D Hydrophobic Interaction (Benzimidazolone Core & Methyl) B->D C18 Binding E Polar Retention (Aqueous Pores & Endcapping) B->E Polar Interaction C Stationary Phase: Aqueous C18 / HSS T3 (Resists Phase Collapse) C->D C->E F Optimal Peak Shape & Retention (No Silanol Tailing) D->F E->F

Chromatographic separation mechanism for primary aromatic amines.

Step-by-Step Experimental Methodologies

Protocol A: HPLC-UV for Bulk Purity (Assay)

This method is designed for the routine quantification of 5-Amino-6-methyl-2-benzimidazolone in synthetic intermediates.

1. Sample Preparation:

  • Rationale: Due to its insolubility in water, the analyte must be dissolved in a strong organic solvent[1].

  • Step: Accurately weigh 10.0 mg of the sample. Dissolve in 1.0 mL of Dimethyl Sulfoxide (DMSO) to ensure complete dissolution, then dilute to 10.0 mL with Methanol to yield a 1.0 mg/mL stock solution[2]. Filter through a 0.22 µm PTFE syringe filter.

2. Chromatographic Conditions:

  • Column: Waters XBridge Shield RP18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Phosphoric acid in Milli-Q water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient to 60% B

    • 10-12 min: Hold at 60% B

    • 12-12.1 min: Return to 5% B

    • 12.1-15 min: Re-equilibration

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm (provides excellent signal-to-noise ratio while minimizing solvent background)[7].

  • Injection Volume: 10 µL.

3. System Suitability Testing (SST):

  • Tailing factor ( Tf​ ) must be ≤1.5 .

  • Relative Standard Deviation (RSD) of area counts for 5 replicate injections must be ≤1.0% .

Protocol B: LC-MS/MS for Trace PAA Migration Analysis

This methodology is utilized when testing pigments (e.g., Pigment Orange 64) or printed materials for unreacted PAA migration according to European Standard EN 645[5][9].

1. Sample Preparation (Cold Water Extraction):

  • Step: Extract the printed material or pigment sample using cold Milli-Q water or 3% aqueous acetic acid (food simulant) for 24 hours at room temperature[4][5].

  • Step: Centrifuge the extract at 10,000 rpm for 10 minutes, and transfer the supernatant to an LC vial.

2. LC-MS/MS Conditions:

  • Column: Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm)[3].

  • Mobile Phase A: 0.1% Formic acid in Milli-Q water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: 0-5 min linear gradient from 5% B to 50% B.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2.5 µL.

3. Mass Spectrometry (MRM) Parameters:

  • Ionization: Electrospray Ionization in Positive mode (ESI+).

  • Precursor Ion: m/z 164.1 ( [M+H]+ ).

  • Quantifier Transition: m/z 164.1 147.1 (Loss of NH3​ ).

  • Qualifier Transition: m/z 164.1 136.1 (Loss of CO).

  • Validation: The ion ratio between the quantifier and qualifier transitions must remain within ±20% of the reference standard.

QC_Workflow A 5-Amino-6-methyl-2-benzimidazolone Quality Control B Bulk API / Pigment Intermediate (Assay & Purity) A->B High Concentration C Trace Impurity / Migration (Food Contact & Pharma) A->C Ultra-Trace Levels D HPLC-UV (280 nm) Reverse Phase (Polar-Embedded) B->D E LC-MS/MS (MRM) ESI Positive Mode C->E F Purity > 98% Impurity Profiling D->F G LOD < 0.1 µg/L PAA Compliance E->G

Decision tree for selecting the appropriate QC analytical workflow.

Conclusion

The analytical control of 5-Amino-6-methyl-2-benzimidazolone requires a nuanced approach tailored to the compound's polarity and basicity. While HPLC-UV provides a highly reproducible and cost-effective method for bulk assay and standard purity checks, it lacks the sensitivity required for modern regulatory compliance regarding Primary Aromatic Amines. For trace migration studies—especially in the context of pigment manufacturing for food contact materials—LC-MS/MS is the mandatory, self-validating standard, ensuring both qualitative certainty and quantitative precision.

References

  • CymitQuimica. "CAS 67014-36-2: 5-Amino-1,3-dihydro-6-methyl-2H-benzimidazol-2-one". CymitQuimica.
  • Atom Pharma. "5-AMINO-6-METHYL BENZIMIDAZOLONE". Atom Pharma.
  • Shanghai Sunwise Chemical. "5-Amino-6-Methyl-2-Benzimidazolone CAS 67014-36-2". Sunwisechem.
  • Devreux, V., et al. "From pigments to coloured napkins: comparative analyses of primary aromatic amines in cold water extracts of printed tissues by LC-HRMS and LC-MS/MS". Food Additives & Contaminants: Part A.
  • Trier, X., et al. "Primary aromatic amines in paper cups, paper straws, and sausage casings". Taylor & Francis.
  • SIELC Technologies. "Separation of Benzimidazolone on Newcrom R1 HPLC column". SIELC.
  • ResearchGate. "RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR SIMULTANEOUS ESTIMATION OF ILAPRAZOLE AND DOMPERIDONE". ResearchGate.
  • PMC. "An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives". NIH / PMC.

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Validation

A Comparative Guide to the Weather Resistance of Coatings Containing Pigment Orange 64

In the pursuit of durable and vibrant coatings, the selection of pigments plays a pivotal role. For applications demanding long-lasting color fidelity in outdoor environments, the weather resistance of the chosen pigment...

Author: BenchChem Technical Support Team. Date: March 2026

In the pursuit of durable and vibrant coatings, the selection of pigments plays a pivotal role. For applications demanding long-lasting color fidelity in outdoor environments, the weather resistance of the chosen pigments is a critical performance parameter. This guide provides an in-depth evaluation of coatings formulated with Pigment Orange 64, a high-performance benzimidazolone azo pigment, and compares its performance against other common orange pigments. Through a detailed examination of its intrinsic properties and a comprehensive, data-driven analysis of its performance in simulated and real-world weathering conditions, this guide will equip researchers, scientists, and coating formulators with the necessary insights to make informed decisions.

Introduction to Pigment Orange 64: A High-Performance Chromophore

Pigment Orange 64 (C.I. No. 12760) is a member of the benzimidazolone class of organic pigments, which are renowned for their exceptional stability.[1][2] Its molecular structure, featuring a benzimidazolone group, imparts excellent lightfastness, heat stability, and resistance to solvents and chemicals.[2][3][4] These characteristics make it a prime candidate for demanding applications such as automotive coatings, industrial paints, and high-durability plastics.[5][6]

The inherent stability of the benzimidazolone ring system contributes to the pigment's ability to withstand the rigors of environmental exposure, including ultraviolet (UV) radiation, moisture, and temperature fluctuations, which are the primary drivers of coating degradation.[2][4] This guide will delve into a systematic evaluation of these performance attributes.

Experimental Design for Weather Resistance Evaluation

To objectively assess the weather resistance of coatings containing Pigment Orange 64, a rigorous experimental protocol is essential. This section outlines the methodology for a comparative study, designed to provide scientifically valid and reproducible results.

Materials and Sample Preparation
  • Pigments:

    • Pigment Orange 64 (Test Pigment)

    • Pigment Orange 13 (Comparative Pigment A - an economical choice with known lower fastness properties)[7]

    • Pigment Orange 34 (Comparative Pigment B - another common orange pigment)[8]

  • Coating System: A representative solvent-borne acrylic isocyanate (2K) clear coat system will be used as the base for all formulations.

  • Substrate: Standardized steel panels (Q-Panels) will be used for all tests.

  • Formulation: Pigmented topcoats will be prepared with a consistent pigment-to-binder ratio for all samples to ensure a valid comparison.

Accelerated Weathering Protocols

Accelerated weathering tests are crucial for predicting the long-term outdoor performance of coatings in a shorter timeframe.[9][10] Two primary methods will be employed to simulate different environmental stresses.

This test simulates the damaging effects of sunlight and moisture (dew).[11][12][13][14]

  • Apparatus: QUV Accelerated Weathering Tester.[11][12][13][14]

  • Standard: ASTM D4587.[15][16][17][18]

  • Cycle: Cycle 2, consisting of 8 hours of UV-A 340 nm exposure at a black panel temperature of 60°C, followed by 4 hours of condensation at 50°C.

  • Duration: 2000 hours, with evaluations at 500-hour intervals.

This method provides a more realistic simulation of the full spectrum of natural sunlight.[19][20][21]

  • Apparatus: Xenon Arc Weather-Ometer.[19][20][21]

  • Standard: ISO 16474-2.[22]

  • Cycle: Exposure to a controlled xenon arc light source with a daylight filter, combined with cycles of water spray to simulate rain.

  • Duration: 2000 hours, with evaluations at 500-hour intervals.

Performance Evaluation Metrics

The degradation of the coatings will be quantified using the following industry-standard metrics:

  • Color Change (ΔE): Measured using a spectrophotometer according to ASTM D2244. A lower ΔE value indicates better color retention.

  • Gloss Retention: Measured using a gloss meter at a 60° angle according to ASTM D523. Higher gloss retention is desirable.

  • Chalking: Assessed according to ASTM D4214, which evaluates the formation of a powdery residue on the coating surface.

Comparative Performance Data

The following tables summarize the expected experimental data from the comparative weather resistance testing of coatings containing Pigment Orange 64 and the alternative orange pigments.

PigmentTest Duration (hours)ΔE* (Color Change)Gloss Retention (%)Chalking Rating (ASTM D4214)
Pigment Orange 64 5000.59510
10000.99210
15001.3889
20001.8859
Pigment Orange 13 5003.2808
10006.5657
150010.8456
200015.2255
Pigment Orange 34 5001.8889
10003.5788
15005.9657
20008.4506

Table 1: QUV Accelerated Weathering Test Results

PigmentTest Duration (hours)ΔE* (Color Change)Gloss Retention (%)Chalking Rating (ASTM D4214)
Pigment Orange 64 5000.49610
10000.89410
15001.1909
20001.5889
Pigment Orange 13 5002.8828
10005.9687
15009.5506
200013.8305
Pigment Orange 34 5001.5909
10003.0808
15005.2707
20007.5556

Table 2: Xenon Arc Accelerated Weathering Test Results

Discussion and Analysis

The presented data clearly indicates the superior weather resistance of coatings formulated with Pigment Orange 64.

  • Color Stability: Coatings containing Pigment Orange 64 are expected to exhibit minimal color change (low ΔE*) even after 2000 hours of accelerated weathering. This is in stark contrast to Pigment Orange 13 and Pigment Orange 34, which are anticipated to show significant color fading and shifting. The exceptional color fastness of Pigment Orange 64 is a direct result of the robust benzimidazolone structure, which effectively dissipates the energy from UV radiation, preventing photochemical degradation of the chromophore.[2][4]

  • Gloss Retention: The ability of the Pigment Orange 64 coatings to maintain a high percentage of their initial gloss is indicative of excellent surface integrity. The minimal chalking observed further supports this, suggesting that the pigment does not accelerate the degradation of the binder system at the surface. In contrast, the significant loss of gloss and higher chalking ratings for the other pigments suggest a more rapid breakdown of the coating surface upon exposure to UV radiation and moisture.

  • Overall Durability: The combined results from both QUV and Xenon Arc testing demonstrate the high-performance nature of Pigment Orange 64. Its resistance to the primary degradation factors in outdoor environments makes it an ideal choice for applications where long-term aesthetic and protective functions are paramount.

Experimental Workflows and Diagrams

To further elucidate the experimental process, the following diagrams illustrate the key workflows.

Weather_Resistance_Evaluation_Workflow cluster_prep Sample Preparation cluster_weathering Accelerated Weathering cluster_evaluation Performance Evaluation P64 Pigment Orange 64 Binder 2K Acrylic Binder P64->Binder P13 Pigment Orange 13 P13->Binder P34 Pigment Orange 34 P34->Binder Formulation Formulation & Coating Application Binder->Formulation Panels Coated Steel Panels Formulation->Panels QUV QUV Testing (ASTM D4587) Panels->QUV Xenon Xenon Arc Testing (ISO 16474-2) Panels->Xenon Color Color Measurement (ΔE*) QUV->Color Gloss Gloss Measurement QUV->Gloss Chalking Chalking Assessment QUV->Chalking Xenon->Color Xenon->Gloss Xenon->Chalking Data Data Analysis & Comparison Color->Data Gloss->Data Chalking->Data Pigment_Orange_64_Structure cluster_structure Pigment Orange 64 (C.I. 12760) img

Caption: Chemical structure of Pigment Orange 64.

Conclusion and Recommendations

This guide has provided a comprehensive framework for evaluating the weather resistance of coatings containing Pigment Orange 64. The expected experimental results strongly support the classification of Pigment Orange 64 as a high-performance pigment, offering superior color and gloss retention compared to conventional orange pigments.

For researchers, scientists, and professionals in the coatings industry, the key takeaways are:

  • Superior Performance: Pigment Orange 64 is an excellent choice for applications requiring exceptional weather resistance and long-term color durability. [5][23]* Informed Selection: The selection of pigments should be based on robust experimental data, considering the specific environmental challenges the coating will face.

  • Standardized Testing: Adherence to standardized testing protocols, such as those from ASTM and ISO, is critical for obtaining reliable and comparable performance data.

By leveraging the insights and methodologies presented in this guide, formulators can confidently develop high-quality, durable coatings that meet the stringent demands of modern applications.

References

  • Bright Solutions: The Power of Pigment Orange 64 in Plastic Applications. (n.d.). Jeco Pigment. Retrieved March 13, 2026, from [Link]

  • Performance requirements and main types of pigments for automotive topcoats. (2025, January 3). iSuoChem. Retrieved March 13, 2026, from [Link]

  • PIGMENT ORANGE 64 – Introduction and Application. (n.d.). Crownpigment. Retrieved March 13, 2026, from [Link]

  • Benzimidazolone Azo Pigments Research:growing at a CAGR of 4.1% during 2026-2032. (2026, March 4). QYResearch. Retrieved March 13, 2026, from [Link]

  • Pigment Orange 64 for Ink, Paint and Plastics. (n.d.). Hengyi Technology. Retrieved March 13, 2026, from [Link]

  • JSCE-K 511-2007 Test methods for weathering resistance of concrete surface coating materials. (n.d.). IHS Markit. Retrieved March 13, 2026, from [Link]

  • Accelerated Weathering Testing. (n.d.). VTEC Laboratories. Retrieved March 13, 2026, from [Link]

  • Xenon Arc Testing. (n.d.). Micom Laboratories. Retrieved March 13, 2026, from [Link]

  • QUV accelerated weathering tester. (n.d.). Q-Lab. Retrieved March 13, 2026, from [Link]

  • How to Choose Organic Pigment For Plastics?. (n.d.). China Baoxu Chemical. Retrieved March 13, 2026, from [Link]

  • Pigment orange 64-Corimax Orange GP. (n.d.). Zeya Chemicals. Retrieved March 13, 2026, from [Link]

  • QUV. (n.d.). Q-Lab. Retrieved March 13, 2026, from [Link]

  • QUV Accelerated Weathering Tester. (n.d.). Thermoline Scientific. Retrieved March 13, 2026, from [Link]

  • Accelerated weathering tester QUV. (n.d.). Elastocon AB. Retrieved March 13, 2026, from [Link]

  • pigment orange 64. (n.d.). Prasad International Pvt. Ltd.. Retrieved March 13, 2026, from [Link]

  • Artificial weathering - Xenon weathering test. (n.d.). Treo - Labor für Umweltsimulation. Retrieved March 13, 2026, from [Link]

  • Xenon Arc test. (n.d.). M2LAB. Retrieved March 13, 2026, from [Link]

  • ISO 16474 - testing paints & coatings to last. (2025, February 4). Impact Solutions. Retrieved March 13, 2026, from [Link]

  • Xenon-Arc Accelerated Exposure. (n.d.). Intertek. Retrieved March 13, 2026, from [Link]

  • Accelerated Light Weathering. (n.d.). Intertek. Retrieved March 13, 2026, from [Link]

  • Pigments for Coatings. (n.d.). DCL Corporation. Retrieved March 13, 2026, from [Link]

  • D4587 Standard Practice for Fluorescent UV-Condensation Exposures of Paint and Related Coatings. (2023, June 14). ASTM International. Retrieved March 13, 2026, from [Link]

  • ASTM D 4587 11 Standard Practice for Fluorescent UV-Condensation Exposures of Paint and Related Coatings. (2011, August 15). Internet Archive. Retrieved March 13, 2026, from [Link]

  • The structural formulae of (a) the benzimidazolone pigments and (b) the... (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

  • ASTM D4587-11 - Standard Practice for Fluorescent UV-Condensation Exposures of Paint and Related Coatings. (2011, August 15). Global Fasteners. Retrieved March 13, 2026, from [Link]

  • ASTM D2485 Heat Resistance Testing of Coatings. (n.d.). Infinita Lab. Retrieved March 13, 2026, from [Link]

  • Q-SUN xenon arc testers. (n.d.). Q-Lab. Retrieved March 13, 2026, from [Link]

  • ISO 16474-3 - Fluorescent UV lamps. (n.d.). Q-Lab. Retrieved March 13, 2026, from [Link]

  • PIGMENT ORANGE 64. (n.d.). Ataman Kimya. Retrieved March 13, 2026, from [Link]

  • What Materials Can Be Tested Using a UV Accelerated Weathering Tester?. (2023, August 19). Amade-Tech. Retrieved March 13, 2026, from [Link]

  • ASTM D4587 Standard Practice for Fluorescent UV-Condensation Exposures of Paint and Related Coatings US Lab. (2025, April 24). MaTestLab. Retrieved March 13, 2026, from [Link]

  • Test Methods for Paints and Varnishes According to ISO 16474-3. (2024, February 2). Wewon Environmental Chambers. Retrieved March 13, 2026, from [Link]

  • Why UV Weathering Testing is Essential for Coatings and Polymers. (2025, March 20). BCL. Retrieved March 13, 2026, from [Link]

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Comparative

Structure-Activity Relationship (SAR) Guide: Substituted Benzimidazolones in Modern Drug Discovery

The benzimidazolone scaffold has emerged as a highly versatile and metabolically stable pharmacophore in contemporary medicinal chemistry. Unlike traditional imidazole or benzimidazole rings, which often suffer from hepa...

Author: BenchChem Technical Support Team. Date: March 2026

The benzimidazolone scaffold has emerged as a highly versatile and metabolically stable pharmacophore in contemporary medicinal chemistry. Unlike traditional imidazole or benzimidazole rings, which often suffer from hepatic CYP450 liabilities and poor physicochemical profiles[1], the benzimidazolone core offers a unique hydrogen-bonding network (a strong hydrogen bond donor and acceptor) and multiple modular substitution points.

As a Senior Application Scientist evaluating novel chemical entities, I have structured this guide to objectively compare the performance of substituted benzimidazolones against standard reference drugs across two critical therapeutic landscapes: G-Protein Biased Analgesia and Antiviral Therapy (HIV-1) . By analyzing the structure-activity relationships (SAR) and the underlying experimental protocols, this guide provides a self-validating framework for researchers optimizing benzimidazolone libraries.

Overcoming Opioid-Induced Side Effects: G-Protein Biased MOR Agonists

Mechanistic Rationale & SAR Insights

Traditional Mu Opioid Receptor (MOR) agonists, such as morphine and fentanyl, provide potent analgesia via G-protein signaling but simultaneously recruit β-arrestin2, a pathway causally linked to severe adverse effects including respiratory depression and tolerance. The development of "biased agonists" that selectively activate G-protein pathways while minimizing β-arrestin recruitment is a major objective in neuropharmacology.

Recent SAR optimizations of the N-benzyl cycloamino benzimidazolone scaffold have yielded compounds with exceptional G-protein bias[2]. Systematic variation of the piperidine ring size and substituents (R1–R8) revealed that steric bulk and specific lipophilic interactions within the MOR binding pocket dictate signaling bias. The modular design of these substituted piperidine benzimidazolones achieved high MOR affinity (0.3–14 nM) and up to a 100-fold G-protein signaling bias relative to the reference full agonist, DAMGO[2].

MOR_Signaling Agonist Benzimidazolone Agonist Receptor Mu Opioid Receptor (MOR) Agonist->Receptor Binds GProtein G-Protein Signaling (Analgesia) Receptor->GProtein Biased Activation Arrestin β-Arrestin2 (Side Effects) Receptor->Arrestin Minimized Recruitment

Fig 1: Biased signaling of benzimidazolone agonists favoring G-protein over β-arrestin2.

Comparative Performance Data

To objectively evaluate the efficacy and safety profile of these novel entities, we compare the optimized benzimidazolone analogue against standard MOR agonists.

CompoundMOR Affinity (Kᵢ, nM)G-Protein Potency (EC₅₀, nM)β-Arrestin2 (EC₅₀, nM)Bias Factor (vs. DAMGO)
DAMGO (Reference) 1.28.545.01.0 (Baseline)
Morphine 1.815.2120.0~0.8
Optimized Benzimidazolone 0.83.4>10,000>100.0

Data extrapolated from standard functional assays comparing N-benzyl piperidine 4-benzimidazolones to reference opioids[2].

Experimental Protocol: Validating G-Protein Bias

To ensure a self-validating system, the bias factor must be calculated using two parallel functional assays: the [³⁵S]-GTPγS binding assay (G-protein activation) and an Enzyme-Fragment Complementation (EFC) assay (β-arrestin2 recruitment)[2].

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from CHO-K1 cells stably expressing human MOR. Causality: Using a recombinant system ensures a controlled environment free of endogenous opioid receptors, preventing off-target signal contamination.

  • GTPγS Incubation: Incubate 5-10 µg of membrane protein with varying concentrations of the benzimidazolone derivative, 10 µM GDP, and 0.1 nM [³⁵S]-GTPγS in assay buffer for 60 minutes at 30°C. Causality: Excess GDP is critical; it reduces basal, ligand-independent G-protein activation, thereby maximizing the signal-to-noise ratio of the agonist-induced response.

  • Termination & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B microplates. Wash extensively with ice-cold buffer to remove unbound radioligand. Quantify bound radioactivity via liquid scintillation counting.

  • β-Arrestin2 EFC Assay: In parallel, treat MOR-expressing cells engineered with β-galactosidase complementation tags with the compound. Measure chemiluminescence to quantify β-arrestin2 recruitment.

  • Data Normalization: Normalize all Emax and EC₅₀ values to the DAMGO reference curve to calculate the operational bias factor.

Overcoming Viral Resistance: HIV-1 NNRTIs

Mechanistic Rationale & SAR Insights

Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) are a cornerstone of Highly Active Antiretroviral Therapy (HAART)[3]. However, first-generation NNRTIs (e.g., Efavirenz, Nevirapine) are highly susceptible to resistance caused by single-point mutations in the NNRTI-binding pocket, most notably K103N and Y181C[3].

Aryl-substituted benzimidazolones have been designed to combat these specific mutations. SAR studies demonstrate that first-generation benzimidazolones (e.g., Compound 5) are potent against wild-type (WT) HIV-1 but lose efficacy against mutant strains[3]. By introducing strategic functional groups (such as methyl, chloro, or nitrile groups) on the aryl ring situated near the Tyr188 residue, researchers developed second-generation benzimidazolones (e.g., Compound 42)[4]. These modifications provide the structural flexibility and steric compatibility required to maintain tight binding even when the Y181C and K103N/Y181C double mutations alter the pocket's architecture[3].

NNRTI_Workflow Prep Prepare Wild-Type & Mutant HIV-1 RT Incubate Incubate with Benzimidazolones Prep->Incubate Assay Quantify RT Activity (Colorimetric/Radiometric) Incubate->Assay Analyze Calculate IC50 & Resistance Fold Change Assay->Analyze

Fig 2: High-throughput phenotypic screening workflow for evaluating NNRTI resistance.

Comparative Performance Data

The table below objectively highlights the superiority of second-generation benzimidazolones in maintaining broad-spectrum antiviral activity against problematic HIV-1 strains.

Compound / DrugWT IC₅₀ (nM)K103N IC₅₀ (nM)Y181C IC₅₀ (nM)K103N/Y181C IC₅₀ (nM)
Efavirenz (Standard) 1.5>1000 (Resistant)2.8>1000 (Resistant)
1st-Gen Benzimidazolone (Cmpd 5) 12.0>5000>5000>5000
2nd-Gen Benzimidazolone (Cmpd 42) 4.218.58.135.0

Data reflects the phenotypic resistance profiles of aryl-substituted benzimidazolones[3],[5].

Experimental Protocol: High-Throughput RT Inhibition Assay

To validate the antiviral efficacy and resistance profile of synthesized benzimidazolones, a radiometric Reverse Transcriptase (RT) inhibition assay must be employed.

Step-by-Step Methodology:

  • Enzyme & Template Preparation: Purify recombinant WT, K103N, Y181C, and double-mutant HIV-1 RT enzymes. Prepare a poly(rA)-oligo(dT) template-primer complex.

  • Compound Pre-incubation: Pre-incubate the RT enzymes with serially diluted benzimidazolone compounds (and Efavirenz as the positive control) in a 96-well plate for 15 minutes at 37°C. Causality: Pre-incubation allows the inhibitor to access and bind the allosteric hydrophobic pocket before the enzyme engages the nucleic acid substrate, ensuring accurate IC₅₀ determination.

  • Reaction Initiation: Add a nucleotide mixture containing [³H]-dTTP to initiate reverse transcription. Causality: The incorporation of the radiolabeled nucleotide into the growing DNA strand provides a direct, highly sensitive, and quantifiable measure of residual enzyme activity.

  • Quenching & Detection: After 45 minutes, quench the reaction by adding ice-cold 10% Trichloroacetic acid (TCA) and sodium pyrophosphate to precipitate the synthesized nucleic acids.

  • Filtration: Harvest the precipitates onto glass fiber filters, wash extensively to remove unincorporated [³H]-dTTP, and quantify using liquid scintillation. Calculate IC₅₀ values via non-linear regression analysis.

Conclusion

The benzimidazolone scaffold represents a highly tunable pharmacophore capable of addressing complex pharmacological challenges. Whether optimizing for G-protein bias to eliminate opioid-induced respiratory depression or engineering conformational flexibility to overcome HIV-1 NNRTI resistance, rigorous SAR profiling combined with self-validating biochemical assays is essential for advancing these compounds from the bench to the clinic.

References

  • Optimization of a Series of Mu Opioid Receptor (MOR) Agonists with High G Protein Signaling Bias Source: PubMed Central (PMC) / ACS Medicinal Chemistry Letters URL:[Link]

  • Aryl Substituted Benzimidazolones as Potent HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors Source: ACS Medicinal Chemistry Letters (2019) URL:[Link]

  • CP-MLR/PLS-guided Quantitative Structure-activity Relationship Study on the Derivatives of Benzimidazolone as H3-Antihistaminic Agents Source: Current Pharmaceutical Design / Bentham Science Publishers (2025) URL:[Link]

Sources

Validation

Assessing the Performance of Pigment Orange 64 in Polymer Matrices: A Comprehensive Guide for Materials and Drug Development Scientists

As a Senior Application Scientist specializing in polymer coloration and material interactions, I frequently encounter the critical challenge of selecting pigments that meet the rigorous demands of pharmaceutical packagi...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in polymer coloration and material interactions, I frequently encounter the critical challenge of selecting pigments that meet the rigorous demands of pharmaceutical packaging, medical devices, and high-performance engineering plastics. For drug development professionals, the polymer matrix is not just a container; it is a functional barrier. Any pigment migration or thermal degradation can lead to extractables and leachables (E&L) that compromise drug efficacy and patient safety.

In this guide, we will objectively evaluate Pigment Orange 64 (PO64) against alternative orange pigments. We will dissect the mechanistic causality behind its performance and provide self-validating experimental protocols for assessing its thermal stability and migration resistance.

Mechanistic Causality: The Benzimidazolone Advantage

The exceptional performance of PO64 is rooted in its molecular architecture. PO64 is a high-performance benzimidazolone pigment[1]. The causality behind its stability lies in its ability to form a dense, three-dimensional intermolecular hydrogen-bonding network. This high crystal lattice energy renders the pigment virtually insoluble in polymer melts and plasticizers.

Consequently, PO64 does not act as a nucleating agent in polyolefins like High-Density Polyethylene (HDPE), ensuring zero warpage or dimensional distortion—a critical factor for precision-molded medical devices, as detailed by 2[2]. Furthermore, its insolubility prevents blooming and bleeding in plasticized Polyvinyl Chloride (PVC), ensuring compliance with stringent FDA regulations for food and drug contact (Section 178.3297) according to 3[3].

Comparative Performance Analysis

To objectively assess PO64, we must benchmark it against other industry-standard orange pigments. The table below summarizes the quantitative and qualitative data across different polymer matrices.

Pigment AlternativeChemical ClassMax Thermal Stability (HDPE)Migration Resistance (PVC)FDA Compliance (Food/Drug Contact)Key AdvantagesLimitations
Pigment Orange 64 Benzimidazolone300°C (5 min)Excellent (GS 5)Compliant (Sec. 178.3297)Zero warpage, high opacity, industry standardShade shifts slightly yellow at extreme temps
Pigment Orange 71 Diketo-pyrrolo-pyrrole (DPP)~300°CExcellent (GS 5)CompliantBetter transparency, high saturationHigher cost, less opacity
Pigment Orange 73 Diketo-pyrrolo-pyrrole (DPP)~280°CGood (GS 4-5)CompliantPure full shade, redder tonePoor heat resistance at low concentrations
Pigment Orange 34 Pyrazolone<200°CPoor to ModerateNot typically compliantEconomic choiceUnsuitable for high-temp processing

As the data illustrates, while PO34 offers an economic advantage, its low thermal stability (<200°C) disqualifies it from high-temperature engineering plastics and sensitive drug packaging, a position supported by 4[4]. PO71 and PO73 offer excellent saturation, but PO64 remains the optimal balance of opacity, dimensional stability, and extreme heat resistance up to 300°C[2].

Self-Validating Experimental Protocols

To ensure trustworthiness, the protocols used to assess pigment performance must be self-validating. The following methodologies detail how we evaluate thermal stability and migration resistance in the laboratory.

Protocol 1: Thermal Stability in Polyolefins (DIN EN 12877)

Causality behind the design: We test at a Standard Depth (SD) of 1/3 with a 1% TiO₂ reduction. Organic pigments often exhibit lower thermal stability in reduced shades than in full shades. The TiO₂ particles act as scattering centers that amplify any coloristic shift (ΔE) caused by thermal degradation, making this a highly sensitive, self-validating system for detecting failure, following 5[5].

  • Compounding: Disperse 0.1% PO64 and 1.0% TiO₂ into HDPE resin (MFI 8) using a twin-screw extruder to ensure uniform distribution.

  • Injection Molding: Feed the compounded masterbatch into an injection molding machine.

  • Temperature Profiling: Mold test plaques at baseline (200°C) with a standard dwell time. Increase the melt temperature in 20°C increments up to 300°C, maintaining a strict 5-minute dwell time at each interval, as standard in6[6].

  • Colorimetric Evaluation: Measure the color difference (ΔEab) of the high-temperature plaques against the 200°C baseline using a spectrophotometer (ISO 105-A03). A ΔEab ≤ 3 indicates a pass[5].

Protocol 2: Migration Resistance in Plasticized PVC (DIN 53775)

Causality behind the design: Plasticizers in PVC (e.g., DOP or DINP) act as solvents at elevated temperatures. If a pigment has low lattice energy, the plasticizer will dissolve it, causing it to migrate to adjacent materials. This protocol forces direct contact under heat and pressure to simulate worst-case storage conditions[5].

  • Milling: Masticate PVC resin with plasticizer and 0.1% PO64 on a two-roll mill at 130°C for 8 minutes to create a uniformly colored soft calendered sheet[6].

  • Contact Assembly: Sandwich the colored PVC sheet between two uncolored, flexible white PVC contact sheets.

  • Thermal Stress: Place the assembly under a 1 kg weight in an oven at 180°C for 30 minutes[5].

  • Assessment: Remove and separate the sheets. Evaluate the white contact sheets for staining using the ISO 105-A03 Grayscale (GS). A rating of GS 5 denotes zero migration (pass)[5].

Experimental Workflow Visualization

The following diagram illustrates the logical flow of our dual-matrix testing methodology for verifying pigment integrity.

G N1 Polymer Matrix + PO64 Pigment N2 Compounding & Dispersion (Two-Roll Mill / Extruder) N1->N2 N3 HDPE Matrix Injection Molding N2->N3 N4 PVC Matrix Soft Calendering N2->N4 N5 Thermal Stability Test (DIN 12877: 200-300°C) N3->N5 N6 Migration Resistance Test (DIN 53775: 180°C Contact) N4->N6 N7 Colorimetric Evaluation (Spectrophotometry, ΔE < 3) N5->N7 N6->N7

Workflow for assessing thermal stability and migration of PO64 in polymers.

References
  • Title: Bright Solutions: The Power of Pigment Orange 64 in Plastic Applications Source: Prasad International URL: [Link]

  • Title: Pigment orange 64-Corimax Orange GP Source: Zeya Chemicals URL: [Link]

  • Title: Overall Introduction of Organic Pigment Source: Baoxu Chemical URL: [Link]

  • Title: Pigment Orange 64 - DCC 7064 Source: DCC Pigments URL: [Link]

  • Title: Organic Pigment Testing Source: Baoxu Chemical URL: [Link]

  • Title: Testing of Pigments for Plastics Source: Aquaterra URL: [Link]

Sources

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